6-OAU
Descripción
Propiedades
IUPAC Name |
6-(octylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-13-10-9-11(16)15-12(17)14-10/h9H,2-8H2,1H3,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSWASUQURIOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-OAU Mechanism of Action: A Technical Guide for Researchers
An in-depth exploration of the molecular pathways and cellular functions modulated by the GPR84 agonist, 6-OAU.
This technical guide provides a comprehensive overview of the mechanism of action of 6-n-octylaminouracil (this compound), a potent and specific synthetic agonist for the G protein-coupled receptor 84 (GPR84). Designed for researchers, scientists, and drug development professionals, this document details the signaling cascades initiated by this compound, its impact on cellular functions, and standardized protocols for key experimental assays.
Core Mechanism: GPR84 Agonism and Downstream Signaling
This compound functions as a selective agonist for GPR84, an orphan GPCR predominantly expressed in immune cells, particularly macrophages.[1][2][3][4][5] Upon binding, this compound activates GPR84, which couples to the Gαi subunit of the heterotrimeric G protein.[6][7][8] This interaction initiates a cascade of intracellular events, beginning with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The activation of the Gαi pathway subsequently triggers the phosphorylation and activation of several key downstream signaling molecules, including Akt, extracellular signal-regulated kinase (ERK), and the nuclear factor-kappa B (NF-κB) pathway.[1][3] The culmination of this signaling cascade is a potentiation of pro-inflammatory responses and an enhancement of phagocytic activity in macrophages.[1][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound from various in vitro studies.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC50 (GPR84 Activation) | 14 nM | CHO-GPR84 cells | cAMP Assay | [9] |
| 105 nM | HEK293 cells with Gqi5 chimera | Phosphoinositide Accumulation | [9] | |
| EC50 (Chemotaxis) | 318 nM | Human Polymorphonuclear Leukocytes (PMNs) | Transwell Assay | [10] |
Table 1: Potency of this compound in GPR84 Activation and Chemotaxis.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of this compound.
Caption: this compound activated GPR84 signaling pathway.
References
- 1. Six distinct NFκB signaling codons convey discrete information to distinguish stimuli and enable appropriate macrophage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phagocytosis of Cells | Sartorius [sartorius.com]
- 3. uib.no [uib.no]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uib.no [uib.no]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
6-OAU (GTPL5846): A Technical Guide to a GPR84 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-OAU (GTPL5846), chemically known as 6-n-octylaminouracil, is a synthetic surrogate agonist for the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is a receptor primarily expressed in immune cells, such as polymorphonuclear leukocytes (PMNs) and macrophages, and is implicated in inflammatory and immune responses.[3] this compound has been instrumental in elucidating the function of GPR84, demonstrating pro-inflammatory, chemoattractant, and anti-bacterial properties.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of its signaling pathways and workflows.
Mechanism of Action
This compound functions as a potent agonist of GPR84, a Gαi-coupled receptor.[5][6] Upon binding, it activates GPR84, leading to a cascade of downstream signaling events. The activation of the GPR84-Gαi signaling axis has been shown to have a pro-phagocytic effect, enhancing the ability of macrophages to engulf cancer cells, particularly in synergy with anti-CD47 antibodies.[5][7] The binding of this compound to GPR84 occurs in a completely occluded binding pocket.[5][7]
In addition to its role in phagocytosis, this compound acts as a chemoattractant for both PMNs and macrophages.[3] It also amplifies the production of the pro-inflammatory cytokine IL-8.[3] Furthermore, studies have indicated that this compound exhibits anti-bacterial functions and can augment resistance to infections such as Brucella abortus.[3]
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound from various in vitro and in vivo studies.
| Parameter | Value | Assay Conditions | Cell Type |
| EC50 (GPR84 Activation) | 105 nM | In the presence of Gqi5 chimera, PI assay | HEK293 cells |
| EC50 (GTPγS Incorporation) | 512 nM | Sf9 cell membranes expressing human GPR84-Gαi fusion protein | Sf9 cells |
| EC50 (Chemotaxis) | 318 nM | 1 hour incubation | Polymorphonuclear leukocytes (PMNs) |
Experimental Protocols
GPR84 Activation Assay in HEK293 Cells
This protocol describes the methodology to determine the EC50 value of this compound for human GPR84 activation.
Materials:
-
HEK293 cells co-transfected with human GPR84 and a Gαqi5 chimera
-
This compound (0.01 nM - 0.1 mM)
-
Assay buffer
-
Phosphoinositide (PI) detection reagents
Procedure:
-
Culture the transfected HEK293 cells to the desired confluency.
-
Harvest and seed the cells into appropriate assay plates.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Incubate the cells with the different concentrations of this compound for 1 hour.
-
Lyse the cells and measure the accumulation of phosphoinositides using a suitable detection kit.
-
Calculate the EC50 value by plotting the concentration-response curve.[3]
Chemotaxis Assay with Human PMNs
This protocol outlines the procedure to assess the chemoattractant effect of this compound on human polymorphonuclear leukocytes.
Materials:
-
Isolated human PMNs
-
This compound (1 nM - 1 mM)
-
Chemotaxis chambers (e.g., Boyden chambers)
-
Control chemoattractant (e.g., fMLP)
-
Assay medium
Procedure:
-
Isolate human PMNs from fresh whole blood using density gradient centrifugation.
-
Resuspend the PMNs in the assay medium.
-
Add different concentrations of this compound to the lower wells of the chemotaxis chambers.
-
Place the membrane filter over the lower wells.
-
Add the PMN suspension to the upper wells.
-
Incubate the chambers for 1 hour.
-
Fix and stain the membrane.
-
Count the number of migrated cells to the lower side of the membrane.
-
Determine the EC50 for chemotaxis from the concentration-response curve.[3]
In Vivo Air Pouch Model for Chemoattraction
This protocol describes an in vivo model to evaluate the chemoattractant properties of this compound.
Materials:
-
Mice
-
This compound (1 mg/mL)
-
Sterile air
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inject sterile air subcutaneously into the backs of the mice to form an air pouch.
-
After a few days, inject this compound (1 mg/mL) into the air pouch.
-
At a specified time point, lavage the air pouch with PBS to collect the infiltrating cells.
-
Perform cell counts and differential analysis to quantify the number of recruited PMNs and macrophages.[3]
Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: this compound activates the Gαi-coupled receptor GPR84, initiating downstream signaling and cellular responses.
Caption: A typical workflow for the preclinical development and characterization of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | GPR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-n-octylaminouracil: A Potent GPR84 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells that is activated by endogenous medium-chain fatty acids (MCFAs). It has emerged as a significant target in immunology and metabolic diseases due to its pro-inflammatory and pro-phagocytic functions. 6-n-octylaminouracil (6-OAU), a synthetic, lipid-mimetic uracil derivative, is a potent and selective surrogate agonist for GPR84.[1][2] This document provides a comprehensive technical overview of this compound, including its quantitative pharmacological data, associated signaling pathways, and detailed experimental protocols for its characterization.
Biochemical and Cellular Activity
This compound demonstrates robust agonistic activity at the GPR84 receptor across various assay formats. Its potency is significantly higher than that of endogenous ligands like decanoic acid.[3][4][5] The quantitative activity of this compound is summarized below.
Quantitative Data: Potency and Efficacy
The half-maximal effective concentration (EC₅₀) of this compound varies depending on the assay system and the specific downstream signaling event being measured. This highlights the importance of selecting the appropriate experimental context for studying its effects.
| Assay Type | Cell System | Species | EC₅₀ Value | Reference |
| cAMP Accumulation Assay | CHO cells expressing human GPR84 | Human | 17 nM | [4][5] |
| [³⁵S]GTPγS Binding Assay | Sf9 cell membranes with human GPR84-Gαᵢ fusion protein | Human | 512 nM | [4][5][6] |
| General Agonist Activity | Not Specified | Not Specified | 105 nM | [7] |
| Chemotaxis Assay | Human Polymorphonuclear Leukocytes (PMNs) | Human | 318 nM | [8] |
GPR84 Signaling Pathways Activated by this compound
GPR84 primarily couples to the pertussis toxin (PTX)-sensitive Gαᵢ/ₒ pathway.[7][9] Activation by this compound initiates a cascade of intracellular events that mediate its diverse biological functions, from inflammation to metabolic regulation.
Primary Gαᵢ/ₒ-Mediated Signaling
Upon binding of this compound, GPR84 undergoes a conformational change, activating the heterotrimeric G protein. The Gαᵢ subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] The dissociated Gβγ subunits can also trigger downstream signaling, including the promotion of calcium release.[9]
Downstream Pro-inflammatory and Phagocytic Pathways
Beyond cAMP inhibition, this compound-mediated GPR84 activation triggers multiple downstream pathways that enhance inflammatory responses and phagocytosis in immune cells like macrophages.[3][10] This includes the activation of Akt, ERK, and NFκB signaling cascades, which collectively upregulate the expression of pro-inflammatory cytokines and chemokines (e.g., TNFα, IL-6, IL-8) and enhance the cells' ability to engulf pathogens or cancer cells.[1][3][11]
Experimental Protocols
Characterizing the activity of this compound involves a suite of standard cell-based and membrane-based assays. Below are detailed methodologies for key experiments.
cAMP Accumulation Assay
This assay measures the ability of a Gαᵢ-coupled receptor agonist to inhibit the production of cAMP, which is typically stimulated by forskolin.
Objective: To quantify the Gαᵢ-mediated inhibitory effect of this compound on adenylyl cyclase activity.
Materials:
-
CHO cells stably expressing human GPR84 (CHO-GPR84).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Forskolin solution.
-
This compound serial dilutions.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
Methodology:
-
Cell Seeding: Plate CHO-GPR84 cells in a 96-well or 384-well plate and culture overnight to allow adherence.
-
Pre-incubation: Aspirate culture medium and wash cells with assay buffer. Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes at 37°C.
-
Agonist Treatment: Add serial dilutions of this compound to the appropriate wells.
-
Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM, to achieve ~80% of maximal stimulation) to all wells except the negative control.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
[³⁵S]GTPγS Binding Assay
This functional membrane-based assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.
Objective: To measure the this compound-stimulated binding of [³⁵S]GTPγS to Gαᵢ in membranes prepared from GPR84-expressing cells.
Materials:
-
Membranes from cells expressing GPR84 (e.g., Sf9 or HEK293).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP solution.
-
[³⁵S]GTPγS (radioligand).
-
This compound serial dilutions.
-
Scintillation plates (e.g., FlashPlate) or filter mats.
-
Scintillation counter.
Methodology:
-
Reaction Mix Preparation: In a microtiter plate, combine cell membranes, GDP (to ensure G proteins are in the inactive state), and assay buffer.
-
Agonist Addition: Add serial dilutions of this compound to the wells. Add buffer for basal binding and a saturating concentration of a known agonist for maximal binding.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
Termination and Separation: Terminate the reaction by rapid filtration over filter mats, followed by washing with ice-cold buffer to separate bound from free radioligand. Alternatively, if using scintillation proximity assays (SPA), centrifugation is sufficient.
-
Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding and plot the specific binding against the log concentration of this compound to determine the EC₅₀ and Emax values.
Macrophage Phagocytosis Assay
This assay assesses the functional consequence of GPR84 activation on a key innate immune function.[10]
Objective: To determine if this compound enhances the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 differentiated) or primary bone marrow-derived macrophages (BMDMs).
-
pHrodo™-labeled bioparticles (e.g., Zymosan or E. coli) or fluorescently-labeled cancer cells.
-
This compound solution.
-
Assay medium (e.g., RPMI).
-
Flow cytometer or high-content imager.
Methodology:
-
Cell Plating: Plate macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Treat the macrophages with this compound or vehicle control for a defined period (e.g., 1-4 hours).
-
Phagocytosis: Add the fluorescently-labeled particles or cells to the wells and incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Quenching/Washing: Quench extracellular fluorescence (if necessary) or wash the cells thoroughly with cold PBS to remove non-internalized particles.
-
Analysis: Detach the cells and analyze the fluorescence intensity per cell using a flow cytometer. Alternatively, analyze the cells directly in the plate using a high-content imager.
-
Data Interpretation: An increase in the mean fluorescence intensity in the this compound-treated group compared to the vehicle control indicates enhanced phagocytosis.
Synthesis Outline
This compound is synthesized via a nucleophilic substitution reaction.[4][5] The general scheme involves the coupling of a 6-chlorouracil intermediate with n-octylamine.
-
Preparation of 6-chlorouracil: Barbituric acid is used as the starting material. It is first converted to 2,4,6-trichloropyrimidine by treatment with a chlorinating agent like phosphorus oxychloride.[5][6]
-
Selective Hydrolysis: The 2,4,6-trichloropyrimidine is then subjected to controlled hydrolysis, typically with aqueous sodium hydroxide, to selectively replace the chlorine atoms at positions 2 and 4 with hydroxyl groups, yielding the key intermediate, 6-chlorouracil.[4][5]
-
Coupling Reaction: Finally, 6-chlorouracil is heated with n-octylamine in a suitable solvent (e.g., 1-butanol) to displace the remaining chlorine atom at the 6-position, yielding the final product, 6-n-octylaminouracil.[4]
Conclusion
6-n-octylaminouracil is an invaluable pharmacological tool for probing the function of GPR84. Its high potency and well-defined mechanism of action through the Gαᵢ/ₒ pathway make it a standard reference agonist in the field. The data and protocols presented in this guide offer a robust framework for researchers investigating the role of GPR84 in inflammation, cancer immunology, and metabolic disorders, and for professionals engaged in the development of novel therapeutics targeting this receptor.
References
- 1. Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-n-octylaminouracil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 6-OAU Signaling Pathway in Macrophages
Abstract
This technical guide provides a comprehensive overview of the signaling pathway initiated by 6-n-octylaminouracil (6-OAU) in macrophages. This compound is a potent synthetic agonist for the G protein-coupled receptor 84 (GPR84), an immune-metabolic receptor predominantly expressed on immune cells. Activation of GPR84 by this compound in macrophages, particularly those primed by inflammatory stimuli, triggers a cascade of intracellular events that enhance pro-inflammatory responses, including cytokine production, cell migration, and phagocytosis. This document details the core molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the essential pathways and workflows to facilitate further research and therapeutic development targeting this pathway.
Introduction to GPR84 and its Ligand this compound
G protein-coupled receptor 84 (GPR84) is a metabolic receptor activated by endogenous medium-chain fatty acids (MCFAs), particularly those with a 10-carbon chain length like capric acid.[1][2] Its expression is predominantly found in immune cells, and it is upregulated under inflammatory conditions such as endotoxemia, hyperglycemia, and hypercholesterolemia.[3][4][5][6][7] GPR84 activation is associated with pro-inflammatory reactions and the migration of innate immune cells.[8]
6-n-octylaminouracil (this compound) is a synthetic surrogate agonist identified for GPR84 that allows for specific and potent activation of the receptor for research purposes.[9] Studies utilizing this compound have been instrumental in elucidating the downstream signaling and functional consequences of GPR84 activation in macrophages.
The Core this compound Signaling Pathway in Macrophages
Upon binding of this compound, GPR84 primarily couples to inhibitory Gαi/o proteins.[1][10] This interaction initiates a series of downstream signaling events that collectively promote a pro-inflammatory macrophage phenotype. The key pathways activated are the Akt, ERK, and Nuclear Factor κB (NF-κB) pathways.[3][4][11] Mechanistically, GPR84 activation has also been shown to augment the STAT1 pathway, further driving pro-inflammatory polarization.[8][12] This signaling cascade results in the enhanced expression of inflammatory mediators and potentiation of macrophage effector functions like phagocytosis.[3][4][6]
Functional Outcomes of this compound Signaling
Activation of the GPR84 pathway by this compound leads to a distinct pro-inflammatory phenotype in macrophages. These functional changes are critical for the host's immune response but can also contribute to the pathology of chronic inflammatory diseases.
-
Enhanced Pro-inflammatory Mediator Expression: this compound treatment of LPS-primed macrophages significantly increases the mRNA and protein expression of pro-inflammatory cytokines like TNFα, IL-6, and IL-12B, and chemokines such as CCL2, CCL5, and CXCL1.[3][4][6][11]
-
Increased Phagocytosis and Migration: GPR84 activation promotes macrophage migration, bacterial adhesion, and phagocytic activity.[3][6][8][11] This suggests a role for GPR84 in enhancing the pathogen-clearing functions of macrophages. In cancer models, this compound synergizes with CD47 blockade to induce phagocytosis of cancer cells.[1][2]
-
Macrophage Polarization: The pathway drives macrophages towards a pro-inflammatory (M1-like) phenotype, which is crucial for anti-tumorigenic responses.[8][12] Treatment with this compound can retard tumor growth by reshaping the immunosuppressive tumor microenvironment.[8][12]
-
NLRP3 Inflammasome Activation: In LPS-primed macrophages, this compound can enhance nigericin-stimulated NLRP3 inflammasome activation and subsequent IL-1β secretion.[13]
Quantitative Data Summary
The following tables summarize quantitative parameters reported in studies of this compound signaling in macrophages.
Table 1: Effective Concentrations and Treatment Conditions
| Parameter | Value | Cell Type | Context | Reference |
|---|---|---|---|---|
| This compound Concentration | 1 µM | Bone Marrow-Derived Macrophages (BMDMs) | Stimulation for cytokine expression and pathway activation analysis | [3][8] |
| This compound (Maximal Response) | 1 - 10 µM | BMDMs | Real-time cell impedance assay for cell spreading | [3] |
| LPS Priming | 0.1 µg/mL for 2 hours | BMDMs | Upregulation of GPR84 expression prior to this compound stimulation | [3][8] |
| GPR84 Antagonist (GLPG1205) | 10 µM | BMDMs | Inhibition of this compound-mediated effects |[1][8] |
Table 2: Temporal Dynamics of this compound-Induced Signaling
| Event | Peak Time | Cell Type | Assay | Reference |
|---|---|---|---|---|
| p65 Nuclear Translocation | 10 minutes | BMDMs | Western Blot | [3] |
| Cytokine/Chemokine mRNA Upregulation | 30 - 60 minutes | BMDMs | qRT-PCR | [3][11] |
| TNFα Protein Secretion | 4 hours | BMDMs | ELISA | [14] |
| IL-6 Protein Secretion | 1 hour | BMDMs | ELISA |[14] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to investigate the this compound signaling pathway, based on methodologies described in the literature.
Bone Marrow-Derived Macrophage (BMDM) Culture and Stimulation
-
Isolation: Harvest bone marrow from the femurs and tibias of mice.
-
Differentiation: Culture bone marrow cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days. Replace media on days 3 and 5.
-
Priming: On day 7, replace the medium and prime differentiated macrophages with 0.1 µg/mL Lipopolysaccharide (LPS) for 2 hours to induce GPR84 expression.[3][8]
-
Stimulation: Following priming, treat cells with 1 µM this compound or vehicle control (e.g., 0.3% DMSO) for the desired time points depending on the downstream assay.[3][8]
Western Blot for Pathway Activation
-
Lysis: After stimulation with this compound (e.g., for 1, 5, 10, 30, and 60 minutes), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-p65) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate. Normalize to total protein or a housekeeping protein like GAPDH.
Quantitative RT-PCR for Gene Expression
-
RNA Isolation: After stimulation with this compound (e.g., for 30, 60, 120, 240 minutes), lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).[3][11]
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers for target genes (e.g., Tnfα, Il6, Ccl2) and a housekeeping gene (e.g., Gapdh).
-
Analysis: Calculate relative gene expression using the ΔΔCt method.
Phagocytosis Assay
-
Cell Plating: Plate differentiated BMDMs in a 96-well plate. Prime and stimulate with this compound as described above.
-
Incubation with Particles: Add pH-rodo Green E. coli bioparticles (0.1 mg/mL) or opsonized polystyrene beads to the cells.[3][8]
-
Live Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte) at 37°C and measure fluorescence emission every 15 minutes for 4 hours. Green object count per well indicates phagocytic activity.[8]
-
Analysis: Quantify the fluorescence intensity or the number of fluorescent objects over time to determine the rate and extent of phagocytosis.
Conclusion and Future Directions
The this compound/GPR84 signaling pathway is a significant regulator of macrophage inflammatory responses. As detailed in this guide, this compound potently activates Akt, ERK, and NF-κB signaling to drive a pro-inflammatory M1-like phenotype, enhancing cytokine production and phagocytosis. The quantitative data and protocols provided herein offer a robust framework for researchers investigating this pathway. Future research may focus on developing biased GPR84 agonists that selectively activate specific downstream pathways (e.g., Gαi-dependent phagocytosis without robust inflammatory cytokine release) to create more targeted therapeutics for inflammatory diseases and cancer immunotherapy.[1]
References
- 1. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 6. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
function of 6-OAU in immune cells
An In-depth Technical Guide on the Function of 6-OAU in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-n-octylaminouracil (this compound) is a synthetic small molecule that has garnered significant interest in the field of immunology and drug development due to its potent and specific activity on immune cells. This technical guide provides a comprehensive overview of the function of this compound, with a primary focus on its role as an agonist for the G protein-coupled receptor 84 (GPR84). GPR84 is predominantly expressed on immune cells, particularly macrophages, and plays a crucial role in modulating inflammatory and phagocytic responses.[1][2][3] This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved.
Core Mechanism of Action: GPR84 Agonism
Contrary to any potential misconception, this compound does not function as an inhibitor of UMP synthase. Instead, its well-documented role in immune cells is that of a selective agonist for GPR84, a receptor for medium-chain fatty acids.[4][5] Upon binding to GPR84, this compound initiates a cascade of intracellular signaling events that ultimately modulate the function of the immune cell.
The signaling pathway initiated by this compound binding to GPR84 is primarily mediated through the Gαi subunit of the heterotrimeric G protein complex.[6] Activation of Gαi leads to the downstream modulation of several key signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[1][2][3] This intricate signaling network culminates in the observed pro-inflammatory and pro-phagocytic effects of this compound on macrophages.
Data Presentation
The following tables summarize the quantitative effects of this compound on various immune cell functions as reported in the scientific literature.
Table 1: Effect of this compound on Macrophage Phagocytosis
| Cell Type | Target | This compound Concentration | Phagocytosis Outcome | Citation |
| Bone Marrow-Derived Macrophages (BMDMs) | Raji cells (human non-Hodgkin lymphoma) | Concentration-dependent | Increased phagocytosis | [6] |
| Macrophages | Bacteria | Not specified | Increased bacterial adhesion and phagocytosis | [1][2][3] |
| Bone Marrow-Derived Macrophages (BMDMs) | Cancer cells (in the presence of anti-CD47 antibody) | Not specified | Synergistic induction of phagocytosis | [6] |
Table 2: Effect of this compound on Cytokine and Chemokine Production
| Cell Type | Condition | Cytokine/Chemokine | Effect | Citation |
| Human Polymorphonuclear Leukocytes (PMNs) | LPS-stimulated | IL-8 | Amplified production | [4] |
| Macrophages | LPS-stimulated | TNFα | Amplified production | [4] |
| Murine and Human Macrophages | Pro-inflammatory conditions | TNFα, IL-6, IL-12B, CCL2, CCL5, CXCL1 | Elevated expression | [1][2][3] |
| Rats (in vivo) | Intravenous injection | CXCL1 | Increased blood levels | [4] |
Table 3: Effect of this compound on Intracellular Signaling Pathways
| Cell Type | Pathway Component | Effect | Citation |
| Macrophages | Akt | Enhanced phosphorylation | [1][2][3] |
| Macrophages | ERK | Enhanced phosphorylation | [1][2][3] |
| Macrophages | p65 (NF-κB subunit) | Enhanced nuclear translocation | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the .
Macrophage Preparation and Culture
1. Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.
-
Adherent cells are harvested and used for subsequent experiments.
2. THP-1 Derived Macrophages:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induce differentiation into macrophages by treating the cells with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Replace the medium with fresh complete medium before experimentation.
Macrophage Phagocytosis Assay
1. Target Cell Preparation:
-
For bacterial phagocytosis, grow GFP-labeled E. coli to the mid-log phase.[7]
-
For cancer cell phagocytosis, label target cancer cells (e.g., Raji cells) with a fluorescent dye such as calcein-AM.
2. Co-culture and Phagocytosis:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Add the fluorescently labeled target cells to the macrophage culture at a specific macrophage-to-target cell ratio (e.g., 1:10).
-
Treat the co-culture with varying concentrations of this compound or a vehicle control.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C to allow for phagocytosis.
3. Quantification of Phagocytosis:
-
Wash the cells to remove non-engulfed target cells.
-
Quantify phagocytosis using one of the following methods:
-
Flow Cytometry: Analyze the percentage of macrophages that have engulfed fluorescent target cells.
-
Fluorescence Microscopy: Visualize and count the number of engulfed target cells per macrophage.
-
Cytokine Production Measurement
1. Cell Stimulation:
-
Seed macrophages in a multi-well plate.
-
Pre-treat cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a few hours.
-
Add varying concentrations of this compound or a vehicle control and incubate for an appropriate time (e.g., 24 hours).
2. Cytokine Quantification:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted cytokines (e.g., TNFα, IL-6, IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[8][9]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: GPR84 signaling pathway activated by this compound in macrophages.
Caption: Experimental workflow for assessing this compound's effect on phagocytosis.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 4. Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of 6-OAU
An In-depth Technical Guide to 6-OAU (6-n-octylaminouracil)
Introduction
6-n-octylaminouracil, commonly referred to as this compound, is a synthetic, small-molecule compound that has been identified as a potent surrogate agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3][4] GPR84 is predominantly expressed in immune cells such as macrophages, neutrophils, and microglia, and its expression is upregulated under inflammatory conditions.[5][6] this compound mimics the action of endogenous ligands, activating GPR84 and triggering downstream signaling cascades. Due to its pro-inflammatory and pro-phagocytic effects, this compound serves as a critical pharmacological tool for studying the physiological and pathological roles of GPR84, particularly in inflammation, immune response, and cancer.[1][5][7][8]
Chemical Structure and Properties
This compound, also known as GTPL5846, is an amphipathic molecule characterized by a polar uracil headgroup and a lipophilic octyl tail.[5][6][8] This fatty acid-mimetic structure is crucial for its interaction with the GPR84 binding pocket.[6] The chemical formula for this compound is C12H21N3O2, and its CAS Number is 83797-69-7.[1]
Key Properties:
-
Agonist Type: It is considered a "balanced agonist," capable of activating both G protein-dependent pathways (specifically Gαi) and β-arrestin recruitment.[9]
-
Binding Pocket: Structural studies have revealed that this compound binds within a completely occluded pocket in the GPR84 receptor, shielded from the extracellular environment.[5][8][10] The binding is stabilized by multiple polar and hydrophobic interactions.[5][8] The saturated octyl tail resides in a hydrophobic sub-pocket, while the polar head forms key interactions.[5][8]
Quantitative Biological Activity
The potency of this compound has been quantified across various functional assays. The half-maximal effective concentration (EC50) values demonstrate its high affinity for GPR84 and its ability to elicit downstream cellular responses at nanomolar concentrations.
| Assay Type | Cell Line/System | Parameter | Value | Reference(s) |
| Phosphoinositide (PI) Assay | HEK293 cells with Gqi5 chimera | EC50 | 105 nM | [1][2][3] |
| [³⁵S]GTPγS Binding Assay | Sf9 cell membranes with hGPR84-Gαi fusion | EC50 | 512 nM | [2][3] |
| cAMP Accumulation Assay | CHO cells with hGPR84 | EC50 | 114 nM | [1] |
| Chemotaxis Assay | Human Polymorphonuclear Leukocytes (PMNs) | EC50 | 318 nM | [1][3] |
Signaling Pathways
Activation of the Gαi-coupled GPR84 receptor by this compound initiates a cascade of intracellular events. This signaling is central to the pro-inflammatory and pro-phagocytic functions attributed to GPR84 activation. The primary pathway involves the inhibition of adenylate cyclase by the Gαi subunit, leading to decreased intracellular cAMP levels. Concurrently, the Gβγ subunits can activate other effectors. Furthermore, this compound has been shown to stimulate the Akt, ERK, and NFκB signaling pathways and to recruit β-arrestin, which can lead to receptor internalization and desensitization.[7][8][9]
Experimental Protocols
This compound is utilized in a variety of assays to probe GPR84 function. Below are methodologies for key experiments cited in the literature.
Macrophage Phagocytosis Assay
This assay quantifies the effect of this compound on the phagocytic capability of macrophages.
-
Cell Culture:
-
Bone marrow-derived macrophages (BMDMs) are cultured.
-
Raji cells, a human B-cell lymphoma line, are labeled with a fluorescent dye (e.g., Calcein-AM) to serve as targets.
-
-
Treatment:
-
BMDMs are pre-treated with specific inhibitors if required (e.g., GPR84 antagonist GLPG1205 at 10 µM or Gi protein blocker pertussis toxin at 0.1 µg/ml) to confirm GPR84- and Gi-dependency.[8]
-
An anti-CD47 antibody is added to the co-culture to block the "don't eat me" signal from cancer cells.[5][8]
-
BMDMs are stimulated with varying concentrations of this compound (e.g., 0.1 µM for stimulation) or vehicle control.[8]
-
-
Co-culture and Analysis:
-
Labeled Raji cells are added to the BMDM culture.
-
The cells are co-incubated to allow for phagocytosis.
-
After incubation, non-phagocytosed Raji cells are washed away.
-
The fluorescence intensity of the remaining BMDMs (which have engulfed fluorescent Raji cells) is measured using a plate reader or flow cytometry.
-
The phagocytosis rate is calculated relative to controls.[8]
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of a G protein by its receptor upon agonist binding.
-
System: The assay uses membranes from Sf9 insect cells expressing a human GPR84-Gαi fusion protein.[2][3]
-
Protocol:
-
Cell membranes are incubated with varying concentrations of this compound.
-
A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is added to the reaction mixture.
-
Upon GPR84 activation by this compound, the Gαi subunit exchanges GDP for [³⁵S]GTPγS.
-
The reaction is stopped, and the membranes are collected on a filter plate.
-
The amount of membrane-bound radioactivity is quantified using a scintillation counter.
-
The EC50 value is determined by plotting the incorporated [³⁵S]GTPγS against the log concentration of this compound.[3]
-
Cryo-Electron Microscopy (Cryo-EM) Structure Determination
This protocol is used to determine the high-resolution structure of this compound in complex with GPR84 and its signaling partner, the Gi protein.
-
Complex Assembly:
-
The GPR84-Gi complex is assembled in Sf9 insect cells using a NanoBit tethering strategy.[5][8]
-
The complex is treated with apyrase to ensure the Gαi subunit is in a nucleotide-free state, which is necessary for stable receptor coupling.[5][8]
-
An antibody fragment (scFv16) is used to stabilize the heterotrimeric Gi protein.[5][8]
-
This compound is added to the purified complex.
-
-
Data Acquisition and Processing:
-
The sample is vitrified on EM grids.
-
Cryo-EM data is collected using a high-resolution electron microscope.
-
The resulting images are processed using specialized software to reconstruct a 3D density map of the complex.[5][8]
-
An atomic model is built into the density map to reveal the specific interactions between this compound, GPR84, and the Gi protein.[5][8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | GPR | TargetMol [targetmol.com]
The Effects of 6-OAU: A Technical Guide for Researchers
An in-depth analysis of the synthetic GPR84 agonist 6-n-octylaminouracil (6-OAU), detailing its mechanism of action, effects on cellular signaling, and established experimental protocols.
Introduction
6-n-octylaminouracil (this compound) is a potent synthetic agonist for the G protein-coupled receptor 84 (GPR84), a receptor predominantly expressed in immune cells such as macrophages, polymorphonuclear leukocytes (PMNs), and microglia.[1][2] GPR84 activation is associated with pro-inflammatory responses, making this compound a valuable tool for studying inflammatory processes and a potential, though complex, therapeutic target. This guide provides a comprehensive overview of the known effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound functions as a specific surrogate agonist of GPR84.[1][3] Upon binding, it activates the receptor, which primarily couples to Gαi/o proteins.[4] This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3] Beyond Gαi/o signaling, this compound has been shown to be a "balanced agonist," capable of activating both G protein-dependent pathways and β-arrestin recruitment.[4][5] The binding of this compound to GPR84 occurs within a completely occluded binding pocket in the transmembrane domain of the receptor.[6][7]
Core Signaling Pathways
Activation of GPR84 by this compound triggers a cascade of intracellular signaling events, primarily promoting pro-inflammatory responses. The key pathways identified are the Akt, ERK, and NF-κB signaling pathways.[1]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and inflammation.
-
MAPK/ERK Pathway: This pathway is involved in a wide range of cellular processes, including inflammation and cytokine production.
-
NF-κB Pathway: A central regulator of inflammatory gene expression.
These pathways collectively contribute to the observed cellular effects of this compound, including enhanced phagocytosis and the production of inflammatory mediators.[1]
Quantitative Data on this compound Effects
The following tables summarize the quantitative data available on the efficacy and activity of this compound from various in vitro studies.
Table 1: Receptor Activation and Affinity
| Parameter | Cell Line | Value | Reference |
| EC50 (GPR84 Activation) | HEK293 cells with Gqi5 chimera | 105 nM | [2][8][9] |
| EC50 ([35S]GTPγS Incorporation) | Sf9 cell membranes with GPR84-Gαi fusion | 512 nM | [8][9] |
| IC50 (cAMP Inhibition) | CHO-hGPR84 cells | Not explicitly quantified, but demonstrated | [5] |
Table 2: Cellular and Physiological Effects
| Effect | Cell Type | Concentration | Result | Reference |
| Chemotaxis of PMNs | Human PMNs | 1 nM - 1 mM | EC50 of 318 nM | [2] |
| Increased IL-8 Secretion | LPS-stimulated Human PMNs | 0-10 μM | Dose-dependent increase | [2] |
| Amplified TNF-α Production | U937 macrophages | 0-0.4 μM | Dose-dependent increase | [2] |
| Enhanced Phagocytosis of Cancer Cells | Bone Marrow-Derived Macrophages (BMDMs) | 0.1 µM | Significant increase | [6][7] |
| Increased Inflammatory Mediator Expression (TNFα, IL-6, IL-12B, CCL2, CCL5, CXCL1) | Murine pro-inflammatory macrophages | Not specified | Upregulation | [1] |
| Enhanced NLRP3 Inflammasome Activation | Murine BMDMs | 30 µM | Amplified IL-1β production | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols involving this compound.
Macrophage Phagocytosis Assay
This assay evaluates the effect of this compound on the phagocytic capacity of macrophages.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured and pretreated with this compound (e.g., 0.1 µM) or vehicle control overnight.[6][7]
-
Target Cell Labeling: Cancer cells (e.g., Raji cells) are labeled with a fluorescent dye.
-
Co-culture: Pretreated BMDMs are washed and then co-cultured with the labeled cancer cells.
-
Phagocytosis Induction: Phagocytosis can be further stimulated by adding an antibody that blocks the "don't eat me" signal, such as an anti-CD47 antibody.[6][7]
-
Analysis: The percentage of macrophages that have engulfed cancer cells is quantified using flow cytometry or fluorescence microscopy.
Real-Time Cell Impedance Assay
This method measures changes in cell morphology and adhesion in real-time in response to this compound.
-
Cell Seeding: Bone marrow-derived macrophages (BMDMs) are seeded into a 96-well E-plate (50,000 cells/well) and allowed to adhere for 16 hours.[3]
-
Pre-stimulation (optional): Cells can be pre-stimulated with an inflammatory agent like LPS (0.1 µg/ml).[3]
-
Agonist Addition: this compound is added at various concentrations (e.g., 1-10 µM).
-
Impedance Measurement: Cell index, a measure of impedance, is recorded every 10 seconds. An increase in cell index correlates with increased cell spreading.[1]
Inflammasome Activation Assay
This protocol assesses the role of this compound in NLRP3 inflammasome activation.
-
Priming: Murine BMDMs are primed with LPS (100 ng/mL) for 3 hours.[10]
-
Stimulation: Cells are then stimulated with an NLRP3 agonist like nigericin (10 µM) or ATP (5 mM) in the presence of this compound (e.g., 30 µM) for 30 minutes.[10]
-
Sample Collection: Supernatants and cell lysates are collected.
-
Analysis: IL-1β levels in the supernatant are measured by ELISA, and NLRP3 expression in the lysate is analyzed by Western blot.[10]
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by this compound binding to GPR84.
Experimental Workflow: Macrophage Phagocytosis Assay
Caption: Workflow for assessing this compound's effect on macrophage phagocytosis.
Conclusion
This compound is a critical research tool for elucidating the roles of GPR84 in inflammation and immunity. Its ability to activate multiple downstream signaling pathways leads to a range of pro-inflammatory cellular responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals investigating the therapeutic potential and biological functions of GPR84 modulation. Further research into biased agonism at the GPR84 receptor may uncover more nuanced therapeutic strategies for inflammatory and autoimmune diseases.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Core Effects of 6-OAU on Polymorphonuclear Leukocytes
An In-depth Technical Guide on 6-OAU and its Effect on Polymorphonuclear Leukocytes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (this compound) on polymorphonuclear leukocytes (PMNs), also known as neutrophils. This compound is a synthetic agonist for the G protein-coupled receptor 84 (GPR84), an emerging therapeutic target in inflammatory diseases. This document summarizes the key quantitative data, details the experimental protocols used in seminal studies, and visualizes the known signaling pathways.
This compound has been demonstrated to modulate several key functions of neutrophils, primarily through the activation of the GPR84 receptor. These effects include the induction of chemotaxis, production of reactive oxygen species (ROS), and degranulation. These processes are central to the pro-inflammatory role of neutrophils.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound on neutrophil functions.
Table 1: Effect of this compound on Neutrophil Chemotaxis
| Parameter | Agonist/Concentration | Observed Effect | Source |
| Neutrophil Chemotaxis | This compound (10 µM) | Significant induction of chemotaxis in bone marrow neutrophils from WT mice. | Wang et al., 2023[1] |
| Inhibition of Chemotaxis | BGT-004 (antagonist) | Dose-dependent blockage of this compound-induced neutrophil chemotaxis. | Wang et al., 2023[1] |
Table 2: Effect of this compound on Neutrophil Reactive Oxygen Species (ROS) Production
| Parameter | Agonist/Concentration | Observed Effect | Source |
| ROS Production | This compound (EC₅₀ = 1.021 µM) | Stimulation of a massive ROS signal in LPS-primed bone marrow neutrophils. | Wang et al., 2023[1] |
| Inhibition of ROS | BGT-004 (IC₅₀ = 4.872 nM) | Dampened this compound-stimulated ROS production. | Wang et al., 2023[1] |
| GPR84 Knockout | This compound | No stimulation of ROS production in LPS-primed GPR84⁻/⁻ bone marrow neutrophils. | Wang et al., 2023[1] |
| Signaling Inhibition | PP2 (Lyn inhibitor) | Significantly reduced this compound-induced ROS production. | Wang et al., 2023[1] |
| Signaling Inhibition | MK2206 (AKT inhibitor) | Significantly reduced this compound-induced ROS production. | Wang et al., 2023[1] |
| Signaling Inhibition | U0126 (ERK1/2 inhibitor) | Significantly reduced this compound-induced ROS production. | Wang et al., 2023[1] |
| FPR Crosstalk | This compound | Modest ROS release in resting neutrophils; vast ROS induction in FPR2-desensitized neutrophils.[2][3] | Fogelstrand et al., 2021 |
Table 3: Effect of this compound on Neutrophil Degranulation
| Parameter | Agonist/Concentration | Observed Effect | Source |
| MPO Release (Degranulation) | This compound | Concentration-dependent stimulation of MPO release from LPS-primed bone marrow neutrophils. | Wang et al., 2023[1] |
| Inhibition of Degranulation | BGT-004 | Blockage of this compound-induced MPO release. | Wang et al., 2023[1] |
| GPR84 Knockout | This compound | No stimulation of MPO release in GPR84⁻/⁻ neutrophils. | Wang et al., 2023[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Neutrophil Isolation
-
Source: Bone marrow from wild-type or GPR84⁻/⁻ mice.
-
Procedure:
-
Flush bone marrow from the femur and tibia with PBS.
-
Lyse red blood cells using a lysis buffer.
-
Isolate neutrophils using a density gradient centrifugation method (e.g., Percoll gradient).
-
Wash the isolated neutrophils and resuspend in an appropriate buffer for subsequent assays.
-
Chemotaxis Assay (Transwell Assay)
-
Apparatus: Transwell inserts with a polycarbonate membrane (e.g., 5 µm pores).
-
Procedure:
-
Place the Transwell inserts into a 24-well plate.
-
Add chemoattractant (this compound at 10 µM) or control medium to the lower chamber.
-
Add isolated neutrophils to the upper chamber of the Transwell insert.
-
Incubate for a specified period (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
After incubation, remove the insert and stain the migrated cells on the lower side of the membrane.
-
Count the migrated cells in several high-power fields under a microscope.
-
For inhibition studies, pre-incubate neutrophils with the antagonist (e.g., BGT-004) before adding them to the Transwell insert.
-
Reactive Oxygen Species (ROS) Production Assay
-
Reagents:
-
Luminol or another suitable chemiluminescent or fluorescent probe for ROS detection.
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control.
-
LPS for priming neutrophils.
-
-
Procedure:
-
Prime isolated neutrophils with a low concentration of LPS (e.g., 1 µg/mL) for a specified time.
-
Add the ROS detection probe to the neutrophil suspension.
-
Stimulate the cells with this compound at various concentrations.
-
Measure the chemiluminescence or fluorescence over time using a plate reader.
-
For inhibition studies, pre-incubate the cells with specific inhibitors (e.g., PP2, MK2206, U0126) before adding this compound.
-
Degranulation Assay (Myeloperoxidase Release)
-
Reagents:
-
Substrate for myeloperoxidase (MPO), such as o-phenylenediamine dihydrochloride (OPD).
-
LPS for priming neutrophils.
-
-
Procedure:
-
Prime isolated neutrophils with LPS.
-
Stimulate the cells with this compound at various concentrations for a specified time.
-
Centrifuge the cell suspension to pellet the neutrophils.
-
Collect the supernatant.
-
Measure the MPO activity in the supernatant by adding the MPO substrate and measuring the change in absorbance at a specific wavelength (e.g., 492 nm).
-
For inhibition studies, pre-incubate the cells with an antagonist (e.g., BGT-004) before stimulation with this compound.
-
Signaling Pathways and Visualizations
Activation of GPR84 by this compound in neutrophils triggers intracellular signaling cascades that lead to the functional responses detailed above.
GPR84 Signaling Pathway in Neutrophils
The primary signaling pathway initiated by this compound binding to GPR84 involves the activation of Lyn kinase, followed by the phosphorylation of Akt and ERK1/2. This cascade ultimately leads to the assembly of the NADPH oxidase complex and the production of ROS.
Caption: this compound/GPR84 signaling cascade in neutrophils.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on neutrophil functions.
Caption: Workflow for studying this compound effects on neutrophils.
Logical Relationship of GPR84 Activation and Neutrophil Responses
This diagram illustrates the logical flow from receptor activation to the cellular responses of neutrophils.
References
- 1. GPR84 regulates pulmonary inflammation by modulating neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Activation of GPR84 by 6-n-Octylaminouracil
Introduction
G protein-coupled receptor 84 (GPR84) is a seven-transmembrane receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia.[1][2] Its expression is significantly upregulated in response to inflammatory stimuli, implicating it as a key player in inflammatory processes.[3][4] GPR84 is activated by endogenous medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[5][6][7] Functionally, it is recognized as a proinflammatory receptor that modulates immune cell migration and cytokine production.[6][8][9]
6-n-octylaminouracil (6-OAU), also known as GTPL5846, is a potent and specific synthetic agonist developed for GPR84.[3][8][10] Unlike the endogenous MCFAs which activate the receptor at micromolar concentrations, this compound exhibits much higher potency, making it an invaluable chemical tool for elucidating the receptor's function and downstream signaling pathways.[3] This document provides a comprehensive technical overview of the activation of GPR84 by this compound, detailing the quantitative pharmacology, signaling cascades, and experimental methodologies.
Data Presentation: Quantitative Pharmacology of this compound
The potency of this compound in activating GPR84 has been quantified across various in vitro assays. The half-maximal effective concentration (EC₅₀) values demonstrate its high affinity and efficacy at the receptor.
| Assay Type | Cell System | Species | EC₅₀ Value (nM) | Reference(s) |
| Phosphoinositide (PI) Accumulation | HEK293 cells (with Gqi5 chimera) | Human | 105 | [5][6][8][10][11] |
| [³⁵S]GTPγS Binding | Sf9 cell membranes (GPR84-Gαᵢ fusion) | Human | 512 | [6][10] |
| cAMP Accumulation Inhibition | CHO-K1 cells | Human | 17 | [12] |
| Chemotaxis | Polymorphonuclear Leukocytes (PMNs) | Human | 318 | [6][8] |
Signaling Pathways Activated by this compound
GPR84 activation by this compound initiates a cascade of intracellular signaling events, primarily through the pertussis toxin (PTX)-sensitive Gαi/o pathway.[5][6][13][14] However, evidence also points to the involvement of β-arrestin recruitment and subsequent receptor internalization.[15][16]
Gαi/o-Coupled Signaling
The canonical signaling pathway for GPR84 involves coupling to inhibitory G proteins (Gαi/o).[7] This leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][17]
-
Calcium Mobilization: The released Gβγ subunits can activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and subsequent release of Ca²⁺ from the endoplasmic reticulum.[13][18]
-
Activation of MAPK and PI3K/Akt Pathways: this compound stimulation has been shown to increase the phosphorylation of ERK and Akt.[3][4][17] These pathways are crucial for regulating cellular processes like migration, proliferation, and cytokine production.
-
NF-κB Pathway Activation: Activation of GPR84 by this compound can lead to the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for inflammatory genes.[3][4][17]
β-Arrestin Recruitment and Receptor Internalization
Like many GPCRs, agonist-bound GPR84 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G protein coupling, leading to desensitization.[9] β-arrestin also acts as a scaffold protein, initiating G protein-independent signaling and promoting the internalization of the receptor from the cell surface via clathrin-coated pits.[16][19] this compound has been shown to induce GPR84-EGFP internalization.[6] Notably, some synthetic agonists display bias, preferentially activating G protein pathways over β-arrestin recruitment, a concept of growing importance in drug development.[7][20][21]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activation of GPR84 by this compound.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon receptor stimulation.
-
Principle: In the inactive state, G proteins are bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state, and the incorporated radioactivity is quantified.
-
Methodology:
-
Membrane Preparation: Sf9 insect cells are engineered to express a human GPR84-Gαᵢ fusion protein. Cell membranes are prepared through homogenization and centrifugation.[6]
-
Assay Reaction: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Incubation: The reaction is incubated for 60 minutes at room temperature to allow for nucleotide exchange.[6]
-
Termination and Measurement: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes. The radioactivity retained on the filter, corresponding to the amount of [³⁵S]GTPγS bound to the Gαᵢ subunit, is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is plotted against the logarithm of the this compound concentration to determine the EC₅₀ value.
-
Phosphoinositide (PI) Accumulation / Calcium Mobilization Assay
This assay is used to measure Gαq-mediated signaling. Since GPR84 is Gαᵢ-coupled, a chimeric G protein is used to reroute the signal.
-
Principle: GPR84 is co-expressed with a chimeric G protein, Gαqi5, which contains the C-terminal five amino acids of Gαᵢ. This chimera allows the Gαᵢ-coupled receptor to activate the Gαq pathway, stimulating PLC and leading to the accumulation of phosphoinositides (like IP₃), which can be measured. This subsequently leads to an increase in intracellular calcium.
-
Methodology:
-
Cell Transfection: HEK293 cells are transiently co-transfected with plasmids encoding human GPR84 and the Gαqi5 chimera.[6]
-
Cell Stimulation: Transfected cells are incubated with varying concentrations of this compound for 1-2 hours at 37°C.[6][8]
-
Measurement:
-
PI Accumulation: Cells are pre-labeled with [³H]-myo-inositol. After stimulation, the accumulated inositol phosphates are isolated by ion-exchange chromatography and quantified by scintillation counting.
-
Calcium Flux: Alternatively, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The change in fluorescence upon agonist addition, indicating a rise in intracellular calcium, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
-
Data Analysis: The response is plotted against the agonist concentration to calculate the EC₅₀.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity characteristic of Gαᵢ-coupled receptors.
-
Principle: The assay measures the ability of a GPR84 agonist to inhibit the production of cAMP. To achieve a measurable baseline, adenylyl cyclase is first stimulated with forskolin.
-
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing human GPR84 are used.[12]
-
Assay Reaction: Cells are incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation), forskolin (to stimulate cAMP production), and varying concentrations of this compound.[22]
-
Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The percentage inhibition of the forskolin-stimulated cAMP response is calculated and plotted against the this compound concentration to determine the EC₅₀ value.
-
Chemotaxis Assay
This functional assay assesses the ability of this compound to induce directed migration of immune cells.
-
Principle: The assay measures the migration of cells across a porous membrane towards a chemoattractant.
-
Methodology:
-
Cell Preparation: Primary human polymorphonuclear leukocytes (PMNs) or macrophages (e.g., U937 cells) are isolated and prepared.[6]
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains assay medium with varying concentrations of this compound. The cells are added to the upper chamber.
-
Incubation: The plate is incubated for 1-2 hours to allow cells to migrate through the pores towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer or an automated cell counter.
-
Data Analysis: The number of migrated cells is plotted against the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Conclusion
6-n-octylaminouracil is a highly potent and specific synthetic agonist that has been instrumental in characterizing the function of GPR84. It activates the receptor primarily through the Gαi/o pathway, leading to the inhibition of cAMP, mobilization of intracellular calcium, and activation of the MAPK and Akt signaling cascades.[3][5][13] These signaling events culminate in proinflammatory responses, including immune cell chemotaxis and amplified cytokine production.[6][8] Furthermore, this compound induces β-arrestin-mediated receptor desensitization and internalization, highlighting the complex regulatory mechanisms governing GPR84 signaling.[6][16] The detailed understanding of this compound's mechanism of action, facilitated by the experimental protocols described herein, solidifies its role as a critical tool for researchers and provides a foundation for the development of novel therapeutics targeting GPR84 in inflammatory and metabolic diseases.[3][7]
References
- 1. What are GPR84 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Regulation of the pro-inflammatory G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | GPR | TargetMol [targetmol.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
6-OAU as a Chemoattractant: A Technical Guide for Researchers
An In-depth Examination of the GPR84 Agonist 6-OAU and its Role in Leukocyte Migration and Inflammatory Signaling
This technical guide provides a comprehensive overview of 6-n-octylaminouracil (this compound) as a chemoattractant, designed for researchers, scientists, and drug development professionals. This compound is a potent and selective synthetic agonist for the G protein-coupled receptor 84 (GPR84), a receptor predominantly expressed on immune cells.[1][2] This guide details the mechanism of action, signaling pathways, quantitative data, and key experimental protocols related to the chemotactic and pro-inflammatory properties of this compound.
Core Mechanism of Action
This compound functions as a chemoattractant by activating GPR84, which is highly expressed in human polymorphonuclear leukocytes (PMNs) and macrophages.[1] Upon binding, this compound stimulates GPR84, leading to the recruitment and migration of these immune cells to sites of inflammation.[3] Beyond its role as a chemoattractant, this compound also amplifies pro-inflammatory responses, including the secretion of cytokines and chemokines, and enhances phagocytosis in macrophages.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the bioactivity of this compound from various in vitro and in vivo studies.
| Parameter | Value | Cell Type/System | Reference |
| GPR84 Activation (EC50) | 105 nM | HEK293 cells (human) | [1] |
| PMN Chemotaxis (EC50) | 318 nM | Human PMNs | [1] |
Table 1: Potency of this compound in GPR84 Activation and Chemotaxis. This table highlights the half-maximal effective concentrations (EC50) of this compound for activating its receptor, GPR84, and for inducing the migration of polymorphonuclear leukocytes.
| Experimental Condition | Key Findings | Reference |
| IL-8 Secretion from LPS-stimulated PMNs | This compound (0-10 µM; 4h) increases IL-8 secretion. | [1] |
| TNF-α Production from U937 Macrophages | This compound (0-0.4 µM; 16h) amplifies TNF-α production. | [1] |
| In Vivo Chemotaxis (Rat Air Pouch Model) | Inoculation of this compound leads to the accumulation of PMNs and macrophages. | [3] |
| In Vivo Chemokine Induction (Rat Model) | Intravenous injection of this compound increases blood levels of CXCL1. | [3] |
Table 2: Pro-inflammatory and In Vivo Chemotactic Effects of this compound. This table summarizes the effects of this compound on the production of inflammatory cytokines and its demonstrated chemotactic activity in animal models.
Signaling Pathways
Activation of GPR84 by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway.[2] This leads to the activation of several downstream signaling molecules, including Akt, ERK, and the transcription factor NFκB, which collectively contribute to the observed pro-inflammatory and chemotactic responses.[4][6]
Figure 1: this compound/GPR84 Signaling Pathway. This diagram illustrates the signaling cascade initiated by the binding of this compound to GPR84, leading to the activation of downstream effectors that mediate chemotaxis and inflammation.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes a common method for assessing the chemotactic effect of this compound on leukocytes.
-
Cell Preparation:
-
Isolate human PMNs or macrophages from whole blood using density gradient centrifugation.
-
Resuspend the isolated cells in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 3-5 µm pore size).
-
Add varying concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control to the lower wells of the chamber.
-
Place the membrane over the lower wells.
-
Add the cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.
-
-
Quantification of Migration:
-
After incubation, remove the membrane and wipe off non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye to label the cells and measure the fluorescence of the migrated cells in the bottom chamber using a plate reader.
-
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. Tumor necrosis factor alpha delivers exogenous inflammation-related microRNAs to recipient cells with functional targeting capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. U937 cells stimulated with opsonised zymozan particles provide a convenient laboratory source of tumour necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. timothyspringer.org [timothyspringer.org]
Initial Studies of 6-OAU in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-n-octylaminouracil (6-OAU) is a synthetic agonist of the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is predominantly expressed on immune cells, particularly macrophages, and its activation is associated with pro-inflammatory responses.[3][4] This has led to the investigation of this compound as a potential immunotherapeutic agent in oncology, with a primary focus on its ability to reprogram tumor-associated macrophages (TAMs) from a pro-tumorigenic to an anti-tumorigenic phenotype. This technical guide provides an in-depth overview of the initial preclinical studies of this compound in cancer models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.
Core Findings and Data Presentation
The initial research on this compound in oncology has primarily centered on its effects on macrophage function and its subsequent impact on tumor growth in colorectal cancer models. The findings, however, have been conflicting, highlighting the need for further investigation into the optimal therapeutic application of this compound.
In Vitro Efficacy
In vitro studies have demonstrated the ability of this compound to modulate macrophage activity. In human THP-1 macrophages, this compound has been shown to increase the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[1][5] Furthermore, this compound can enhance the phagocytosis of cancer cells by macrophages, a key mechanism for tumor cell clearance.[3][6] This effect is particularly synergistic with the blockade of the "don't eat me" signal, CD47.[3][6]
However, the pro-inflammatory effects of this compound are not consistently observed across all macrophage types. Studies using murine bone marrow-derived macrophages (BMDMs) have reported a lack of a significant pro-inflammatory response to this compound treatment.[1][5]
Table 1: Summary of In Vitro Effects of this compound on Macrophages
| Cell Line/Model | Key Findings | References |
| Human THP-1 Macrophages | Increased pro-inflammatory cytokines and ROS production. | [1][5] |
| Human THP-1 Macrophages | Enhanced phagocytosis of cancer cells, synergistic with anti-CD47 antibodies. | [3][6] |
| Murine BMDMs | Limited to no induction of pro-inflammatory responses. | [1][5] |
In Vivo Efficacy in the MC38 Colorectal Cancer Model
The in vivo anti-tumor activity of this compound has been predominantly studied in the syngeneic MC38 colorectal cancer mouse model, yielding contradictory results.
One line of research indicates that this compound treatment can significantly retard tumor growth and enhance the efficacy of anti-PD-1 immunotherapy.[2] This anti-tumor effect is attributed to the repolarization of TAMs towards an anti-tumorigenic phenotype.[2]
In contrast, another study utilizing the same MC38 model found that oral administration of this compound did not produce any significant anti-cancer effects, failing to reduce tumor growth, volume, or weight.[5][7] The authors of this study suggest that discrepancies in dosing frequency, formulation, and administration route may account for the different outcomes.[5]
Table 2: Summary of In Vivo Efficacy of this compound in the MC38 Mouse Model
| Study Outcome | Dosing and Administration | Key Findings | References |
| Positive Anti-Tumor Effect | Intraperitoneal injection (250 µ g/mouse , daily for 7 days) | Significantly delayed tumor growth and enhanced anti-PD-1 efficacy. | [2] |
| No Anti-Tumor Effect | Oral gavage (1 or 10 mg/kg, daily from day 6 to 14) | No significant difference in tumor growth, volume, or weight compared to vehicle. | [5][7] |
Pharmacokinetics
Limited pharmacokinetic data for this compound in mice is available. One study reported the pharmacokinetic profile following oral administration.
Table 3: Pharmacokinetic Parameters of this compound in C57BL/6J Mice (10 mg/kg, oral administration)
| Parameter | Value | Reference |
| Formulation | 1 mg/mL in 30% propylene glycol:10% Chermophor EL:20% Solutol:40% water | [8] |
| Blood Sampling Timepoints | Predose, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dosing | [8] |
Note: Specific values for Cmax, Tmax, AUC, and half-life were not provided in the referenced abstract.
Signaling Pathways and Experimental Workflows
GPR84 Signaling Pathway
The proposed mechanism of action for this compound centers on the activation of the GPR84 receptor on macrophages. GPR84 is coupled to the Gαi inhibitory G protein.[9] Upon agonist binding, this pathway is thought to potentiate pro-inflammatory signaling cascades, including the STAT1 and NF-κB pathways, leading to the expression of anti-tumorigenic mediators.[2][9]
Caption: Proposed GPR84 signaling pathway activated by this compound in macrophages.
Experimental Workflow for In Vivo Efficacy Studies
The general workflow for assessing the in vivo efficacy of this compound in the MC38 tumor model involves several key steps, from cell culture to data analysis.
References
- 1. Synthetic GPR84 Agonists in Colorectal Cancer: Effective in THP-1 Cells but Ineffective in BMDMs and MC38 Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-phagocytic function and structural basis of GPR84 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic GPR84 Agonists in Colorectal Cancer: Effective in THP-1 Cells but Ineffective in BMDMs and MC38 Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6-OAU In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-n-octylaminouracil (6-OAU) is a synthetic agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells such as macrophages and polymorphonuclear leukocytes (PMNs).[1][2][3][4] GPR84 activation is associated with pro-inflammatory responses, making it a target of interest for various inflammatory diseases and cancer.[1][5][6] In vitro assays are crucial for characterizing the potency and efficacy of GPR84 agonists like this compound and for screening new chemical entities targeting this receptor.
This document provides a detailed protocol for an in vitro assay to quantify the activity of this compound by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels in a cell line stably expressing human GPR84. GPR84 couples to Gi/o G-proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7]
Principle of the Assay
This assay utilizes a competitive immunoassay format to measure changes in intracellular cAMP concentration. In cells expressing GPR84, the addition of the agonist this compound will activate the Gi signaling pathway, inhibiting adenylyl cyclase and causing a drop in cAMP levels. Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels, allowing for a more robust detection of the inhibitory effect of the GPR84 agonist. The magnitude of the decrease in cAMP concentration is proportional to the potency and efficacy of the agonist.
Data Presentation
The potency of this compound is typically determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50).
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Assay | CHO-GPR84 | EC50 | 105 nM | [2] |
| This compound | [35S]GTPγS Binding | Sf9-hGPR84-Gαi | EC50 | 512 nM | [4] |
| This compound | Phosphoinositide Assay | HEK293-hGPR84 | EC50 | 105 nM | [4] |
| This compound | Chemotaxis Assay | Human PMNs | EC50 | 318 nM | [4] |
Experimental Protocol: In Vitro cAMP Assay for this compound
This protocol is adapted from established methods for measuring GPR84 activation.[3]
Materials and Reagents:
-
CHO-K1 cells stably expressing human GPR84 (CHO-GPR84)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
This compound (6-n-octylaminouracil)
-
Forskolin
-
cAMP assay kit (e.g., DiscoverX HitHunter® cAMP Assay)
-
1/2 area 96-well white, solid-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Culture CHO-GPR84 cells in appropriate cell culture medium.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 15,000 cells per well in a 1/2 area 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in an appropriate assay buffer to achieve the desired final concentrations.
-
Prepare a stock solution of forskolin in DMSO. Dilute to the desired working concentration (e.g., 25 µM) in the assay buffer.
-
-
Agonist Treatment:
-
Carefully remove the cell culture medium from the wells.
-
Wash the cells once with PBS.
-
Simultaneously add the this compound dilutions and the forskolin solution to the cells. The final volume in each well should be consistent. Include a vehicle control (DMSO) and a forskolin-only control.
-
Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and cAMP Detection:
-
Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
The signal will be inversely proportional to the cAMP concentration.
-
Normalize the data to the forskolin-only control (representing 100% cAMP level) and the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
GPR84 Signaling Pathway
Caption: GPR84 activation by this compound leading to inhibition of cAMP production.
Experimental Workflow for this compound In Vitro cAMP Assay
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-OAU in Macrophage Polarization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-n-Octylaminouracil (6-OAU) is a potent and selective synthetic agonist for the G-protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is predominantly expressed on immune cells, and its activation is linked to pro-inflammatory responses, making this compound a valuable tool for studying macrophage polarization.[1][2][4] These application notes provide a comprehensive overview of the use of this compound in directing macrophage polarization towards a pro-inflammatory, anti-tumorigenic M1-like phenotype, complete with detailed experimental protocols and a summary of expected quantitative outcomes.
Mechanism of Action
This compound exerts its biological effects by binding to and activating GPR84, a Gαi-coupled receptor.[2][5] This activation initiates a signaling cascade that promotes a pro-inflammatory macrophage phenotype. The key signaling pathways involved include the upregulation of Akt, ERK, and NF-κB.[2][6] Furthermore, GPR84 activation by this compound has been shown to augment the IFNβ/STAT1 pathway, a critical axis in M1 polarization.[5][7] The binding of this compound to GPR84 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This reduction in cAMP enhances the activity of the ERK signaling pathway, which subsequently promotes the phosphorylation and activation of STAT1.[5]
Applications in Macrophage Polarization
This compound is utilized in both in vitro and in vivo studies to induce and investigate M1 macrophage polarization. In cancer research, for instance, this compound has been demonstrated to reprogram tumor-associated macrophages (TAMs) towards an anti-tumorigenic phenotype, thereby retarding tumor growth and enhancing the efficacy of immunotherapies.[5][7][8]
Data Presentation: Quantitative Effects of this compound on Macrophage Polarization
The following tables summarize the quantitative data on the effects of this compound on macrophage polarization markers and functional responses.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| cAMP Inhibition (EC₅₀) | GPR84-transfected CHO cells | 14 nM | Inhibition of cAMP production | [2] |
| Pro-inflammatory Cytokine and Chemokine Upregulation | Murine BMDMs | 1 µM | Increased expression of TNFα, IL-6, IL-12b, CCL2, CCL5, CXCL1 | [2][6] |
| iNOS Expression | Murine BMDMs | Not specified | Potentiated iNOS expression | [5] |
| M2 Marker Downregulation | Tumor-infiltrating macrophages | Not specified | Reduced expression of CD206 and Arg1 | [5] |
| STAT1 Phosphorylation | Murine BMDMs | Not specified | Significantly augmented | [5] |
| ROS Production | THP-1 macrophages | Not specified | Increased | [1] |
Table 2: Phenotypic Marker Modulation by this compound
| Marker | Macrophage Type | Treatment | Change in Expression | Reference |
| M1 Markers | ||||
| iNOS | Murine BMDMs | This compound | Increase | [5] |
| TNFα | Murine BMDMs | This compound | Increase | [2][6] |
| IL-6 | Murine BMDMs | This compound | Increase | [2][6] |
| IL-12b | Murine BMDMs | This compound | Increase | [2][6] |
| M2 Markers | ||||
| CD206 | Tumor-infiltrating macrophages | This compound | Decrease | [5] |
| Arg1 | Tumor-infiltrating macrophages | This compound | Decrease | [5] |
Experimental Protocols
Protocol 1: In Vitro Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs) with this compound
1. Isolation and Culture of BMDMs:
-
Euthanize a 6- to 12-week-old mouse and isolate the femur and tibia.
-
Flush the bone marrow with cold PBS containing 3% FBS.
-
Filter the cell suspension through a 70-µm cell strainer.
-
Centrifuge the cells, resuspend in differentiation medium (DMEM with 10% FBS, 2% penicillin/streptomycin, and 100 ng/mL M-CSF), and plate in a six-well plate.
-
Culture for 6-7 days to allow for differentiation into M0 macrophages.[9]
2. This compound Treatment:
-
After differentiation, wash the M0 macrophages with warm PBS.
-
For pro-inflammatory stimulation, pre-treat the cells with LPS (0.1 µg/ml) for 2 hours.[1]
-
Add this compound to the culture medium at a final concentration of 1 µM. A vehicle control (e.g., 0.3% DMSO) should be run in parallel.[1]
-
Incubate for the desired time period (e.g., 1 hour for signaling studies, 24 hours for gene expression analysis).[1]
3. Analysis of Macrophage Polarization:
-
Quantitative PCR (qPCR): Isolate RNA from the treated cells and perform reverse transcription followed by qPCR to analyze the expression of M1 markers (e.g., Tnf, Il6, Il12b, Nos2) and M2 markers (e.g., Arg1, Mrc1).
-
Western Blotting: Lyse the cells and perform western blotting to detect the phosphorylation of key signaling proteins such as Akt, ERK, and STAT1.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers for analysis.[10]
Protocol 2: In Vitro Polarization of THP-1 Macrophages with this compound
1. Differentiation of THP-1 Monocytes:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Induce differentiation into M0 macrophages by treating the cells with phorbol-12-myristate-13-acetate (PMA) at a concentration of 25-100 ng/mL for 24-48 hours.[11]
2. This compound Treatment:
-
After differentiation, replace the PMA-containing medium with fresh medium.
-
Add this compound to the desired final concentration (e.g., 1 µM).
3. Analysis of Macrophage Polarization:
-
Perform qPCR, western blotting, and flow cytometry as described in Protocol 1 to assess the expression of M1 and M2 markers and the activation of signaling pathways.
Mandatory Visualizations
Caption: this compound/GPR84 signaling pathway in macrophages.
Caption: Experimental workflow for this compound-induced M1 macrophage polarization.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 7. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Imbalance of M1/M2 macrophages is linked to severity level of knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-OAU in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxo-1-allyl-uracil (6-OAU) is a potent and specific synthetic agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3][4] GPR84 is predominantly expressed in immune cells, including macrophages, microglia, and polymorphonuclear leukocytes (PMNs).[3][5] Its activation is associated with pro-inflammatory and pro-phagocytic responses, making this compound a valuable tool for studying inflammatory processes, immune modulation in cancer, and host responses to infection.[1][2][6][7]
These application notes provide an overview of this compound's mechanism of action, key applications in cell culture, and detailed protocols for its use in experimental settings.
Mechanism of Action
This compound activates the GPR84 receptor, which is a Gi-coupled G protein-coupled receptor (GPCR).[2][8] This activation initiates a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][8] Downstream of G protein activation, this compound has been shown to stimulate several key signaling pathways, including the Akt, ERK (extracellular signal-regulated kinase), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways.[1][5] The culmination of this signaling enhances pro-inflammatory gene expression and cellular functions like migration and phagocytosis.[1][2][5]
Caption: GPR84 signaling pathway activated by this compound.
Key Applications in Cell Culture
-
Studying Macrophage and Microglia Activation: this compound is used to induce a pro-inflammatory phenotype in macrophages (e.g., BMDMs, THP-1, RAW264.7) and microglia, leading to the production of cytokines and chemokines like TNFα, IL-6, and MCP-1.[1][2][5][9]
-
Phagocytosis Assays: It enhances the phagocytic capacity of macrophages, making it a useful tool in studies of bacterial clearance and cancer immunotherapy, where it can synergize with other treatments like CD47 blockade.[1][6][7]
-
Cell Migration and Chemotaxis Assays: this compound acts as a chemoattractant for PMNs and macrophages and induces motility and membrane ruffling in microglia.[3][8]
-
Host-Pathogen Interaction Studies: It can be used to investigate the role of GPR84 in the context of intracellular pathogens, such as Brucella abortus.[9]
-
Drug Discovery: this compound serves as a reference agonist in screening for novel GPR84 modulators (agonists or antagonists).
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various cell culture experiments.
| Parameter | Cell Type | Assay | Value | Reference |
| EC50 | HEK293 cells (expressing human GPR84) | PI Assay | 105 nM | [4] |
| EC50 | Sf9 cell membranes (expressing human GPR84-Gαi) | [35S]GTPγS Incorporation | 512 nM | [4] |
| EC50 | Human PMNs | Chemotaxis | 318 nM | [3] |
| Effective Concentration | Murine BMDMs | Real-time Cell Impedance | 1 - 10 µM (maximal response) | [1] |
| Effective Concentration | LPS-stimulated PMNs | IL-8 Secretion | 0 - 10 µM | [3] |
| Effective Concentration | U937 macrophages | TNF-α Production | 0 - 0.4 µM | [3] |
| Effective Concentration | RAW264.7 cells | Inhibition of Brucella uptake | 2 µM | [3][9] |
Experimental Protocols
Below are detailed protocols for common experiments using this compound.
General Experimental Workflow
Caption: General workflow for cell culture experiments using this compound.
Protocol 1: Macrophage Phagocytosis Assay
This protocol is adapted from studies demonstrating this compound's enhancement of macrophage phagocytic activity.[6][7][10]
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or RAW264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
This compound (stock solution in DMSO)
-
GPR84 antagonist (e.g., GLPG1205) for control experiments
-
pH-sensitive fluorescent bioparticles (e.g., pHrodo™ Green E. coli BioParticles™) or fluorescently labeled cancer cells (e.g., Raji cells)
-
CD47-blocking antibody (optional, for cancer cell phagocytosis)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or high-content imager
Procedure:
-
Cell Seeding: Seed macrophages (e.g., 5 x 104 cells/well) into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment (Optional): For inflammatory priming, cells can be treated with a low dose of LPS (e.g., 0.1 µg/mL) for 2-4 hours before the experiment.[10] For antagonist controls, pre-treat cells with the GPR84 antagonist for 30-60 minutes before adding this compound.
-
Treatment: Add this compound to the wells at various concentrations (e.g., a dose-response from 0.1 µM to 10 µM). Include a vehicle control (DMSO). If using a CD47-blocking antibody, add it concurrently.[7]
-
Initiate Phagocytosis: Add the fluorescent bioparticles or labeled target cells to the macrophage culture.
-
Incubation and Measurement: Incubate the plate at 37°C in a humidified incubator. Measure the fluorescence signal at regular intervals (e.g., every 15-30 minutes for 2-4 hours) using a plate reader. The increase in fluorescence corresponds to the engulfment of particles into the acidic environment of the phagosomes.
-
Data Analysis: Plot the fluorescence intensity over time for each condition. Compare the rates of phagocytosis between vehicle-treated and this compound-treated cells.
Protocol 2: Western Blot for Signaling Pathway Activation
This protocol outlines the detection of phosphorylated Akt and ERK, key downstream effectors of GPR84 signaling.[1][5][9]
Materials:
-
Macrophages (e.g., BMDMs, THP-1)
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Seed macrophages in 6-well plates until they reach ~80% confluency. Serum-starve the cells for 4-6 hours before treatment to reduce basal signaling.
-
Treatment: Treat the cells with this compound (e.g., 1-2 µM) for various short time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of phosphorylation. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for phosphorylated proteins and normalize them to the corresponding total protein levels to determine the fold-change in activation upon this compound treatment.
Protocol 3: Cytokine Expression Analysis by qPCR
This protocol measures the change in pro-inflammatory gene expression following this compound treatment.[2][5]
Materials:
-
Macrophages
-
6-well or 12-well plates
-
This compound
-
LPS (for co-stimulation, as GPR84 activation often enhances LPS-induced responses)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TNFα, IL6, CCL2) and a housekeeping gene (e.g., GAPDH, Actb)
-
Real-time PCR system
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in appropriate plates and allow them to adhere. Treat cells with vehicle or this compound (e.g., 1 µM) in the presence or absence of LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 4-6 hours for gene expression).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, forward and reverse primers for a gene of interest, and qPCR master mix.
-
Run the reactions on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Compare the expression levels in this compound-treated samples to the control samples.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immune-metabolic receptor GPR84 surrogate and endogenous agonists, this compound and lauric acid, alter Brucella abortus 544 infection in both in vitro and in vivo systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-OAU Administration in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of 6-n-octylaminouracil (6-OAU) in mouse models. This compound is a synthetic agonist for the G protein-coupled receptor 84 (GPR84), which is primarily expressed in immune cells and has been implicated in inflammation, cancer, and metabolic diseases.
Preclinical Data Summary
In Vitro Activity
This compound is a potent agonist of GPR84. In CHO cells expressing human GPR84, this compound inhibits cAMP production with an EC50 of 14 nM, making it approximately 57 times more potent than the endogenous ligand, capric acid.[1] It activates GPR84 in a Gqi5 chimera system in HEK293 cells with an EC50 of 105 nM.[2]
In Vivo Administration and Efficacy
Several studies have investigated the administration of this compound in mice using various routes, including oral gavage, intraperitoneal (IP) injection, intravenous (IV) injection, and subcutaneous (SC) injection. The choice of administration route and dosage depends on the specific experimental model and desired biological effect.
Table 1: Summary of In Vivo this compound Dosage and Administration in Mice
| Mouse Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings | Reference |
| MC38 Colorectal Cancer | Oral Gavage | 10 mg/kg | Not specified | Failed to inhibit tumor growth. | [3] |
| MC38 Colorectal Cancer | Intraperitoneal | Not specified | Not specified | Failed to inhibit tumor growth. | [3][4] |
| Pharmacokinetics | Oral Gavage | 10 mg/kg | 30% propylene glycol:10% Chermophor EL:20% Solutol:40% water | Achieved a plasma concentration of around 10 nM after 4 hours. | [5] |
| Brucella Infection | Subcutaneous | 2 µM in 100 µL | Not specified | Augmented resistance to infection and reduced bacterial proliferation. | [2] |
| Cold Exposure (Metabolic Study) | Infusion | Not specified | Not specified | Upregulated thermogenic gene expression in brown adipose tissue. | [6] |
| Rat Air Pouch Model | Subcutaneous | 1 mg/mL | PBS | Attracted polymorphonuclear leukocytes and macrophages. | [2] |
| Rat Chemokine Induction | Intravenous | 10 mg/kg | Not specified | Increased serum CXCL1 concentration. | [2] |
Note: Some studies were conducted in rats but provide relevant information for mouse models.
Experimental Protocols
Protocol 1: Oral Administration for Pharmacokinetic Studies
This protocol is based on a study evaluating the pharmacokinetic profile of GPR84 agonists.[5]
Objective: To determine the plasma concentration of this compound over time following oral administration.
Materials:
-
This compound
-
Vehicle solution: 30% propylene glycol, 10% Cremophor EL, 20% Solutol, 40% water
-
Male C57BL/6J mice
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS for plasma concentration analysis
Procedure:
-
Prepare the this compound formulation at a concentration of 1 mg/mL in the vehicle solution.
-
Administer a single oral dose of 10 mg/kg to male C57BL/6J mice (n=3 per time point).
-
Collect blood samples at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Process the blood to separate plasma.
-
Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Analyze the data using a noncompartmental pharmacokinetic model.
Protocol 2: Subcutaneous Administration for Immunomodulatory Effects
This protocol is adapted from studies assessing the inflammatory and anti-bacterial effects of this compound.[2]
Objective: To evaluate the effect of this compound on immune cell recruitment and host defense.
Materials:
-
This compound
-
Sterile PBS
-
Female BALB/c mice
-
Brucella abortus (or other relevant pathogen)
-
Syringes and needles for subcutaneous injection
-
Tissue homogenization and plating supplies for bacterial load determination
Procedure:
-
Dissolve this compound in sterile PBS to the desired concentration (e.g., to deliver 2 µM in a 100 µL injection volume).
-
For infection studies, challenge mice with a sublethal dose of Brucella abortus.
-
Administer this compound subcutaneously at the desired time point relative to infection.
-
At selected time points post-treatment, euthanize the mice and harvest spleens and livers.
-
Homogenize the tissues and plate serial dilutions on appropriate agar to quantify bacterial colony-forming units (CFUs).
-
Compare CFU counts between vehicle-treated and this compound-treated groups to assess the effect on bacterial clearance.
Signaling Pathway and Experimental Workflow Diagrams
The primary mechanism of action of this compound is through the activation of GPR84, which is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This signaling cascade can influence various cellular responses, including chemotaxis, phagocytosis, and the production of inflammatory mediators.[7][8][9]
Caption: GPR84 signaling cascade initiated by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Concluding Remarks
The provided protocols and data serve as a starting point for designing in vivo experiments with this compound in mice. It is crucial to note that the efficacy of this compound can be model-dependent, as evidenced by its lack of effect in the MC38 colorectal cancer model despite achieving systemic exposure.[3][4] Therefore, careful consideration of the experimental context, including the mouse strain, disease model, and endpoint measurements, is essential for successful study design. Further optimization of dosage, administration route, and formulation may be required for specific applications.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic GPR84 Agonists in Colorectal Cancer: Effective in THP-1 Cells but Ineffective in BMDMs and MC38 Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: 6-OAU Chemotaxis Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-n-octylaminouracil (6-OAU) is a potent synthetic agonist for the G protein-coupled receptor 84 (GPR84).[1] GPR84 is primarily expressed on immune cells, including macrophages and polymorphonuclear leukocytes (PMNs), and its activation is linked to pro-inflammatory responses.[1][2] this compound functions as a chemoattractant, inducing the directed migration of these immune cells, a process known as chemotaxis.[1] This makes the this compound chemotaxis assay a valuable tool for studying GPR84 signaling, immune cell migration, and for screening potential modulators of GPR84 activity in the context of inflammation and other immunological disorders.
This document provides a detailed protocol for performing a this compound chemotaxis assay using a transwell or Boyden chamber system, along with information on the underlying signaling pathway and data analysis.
Signaling Pathway
This compound initiates chemotaxis by binding to and activating GPR84, which is coupled to inhibitory G proteins (Gi/o).[3][4] This activation triggers a cascade of downstream signaling events. This compound is considered a "balanced agonist" because it stimulates both the G-protein pathway and the β-arrestin pathway.[2][3] The G-protein pathway activation leads to the phosphorylation of kinases such as Akt and ERK, which are crucial for regulating the cytoskeletal rearrangements required for cell motility.[4] The β-arrestin pathway is associated with receptor internalization.[3] The separation of these pathways is possible, as G-protein biased agonists for GPR84 have been shown to induce phagocytosis without a chemotactic effect.[2][3]
Experimental Protocol: Transwell Chemotaxis Assay
This protocol describes a common method for quantifying chemotaxis, where cells migrate through a porous membrane in a specialized multi-well plate (e.g., Transwell or Boyden chamber) towards a chemoattractant gradient.
Materials and Reagents
-
Cells: Human monocyte-like cell line (e.g., U937) or primary human PMNs.
-
Chemoattractant: this compound (6-n-octylaminouracil)
-
Culture Medium: RPMI-1640
-
Serum: Fetal Bovine Serum (FBS)
-
Assay Medium: RPMI-1640 with 0.1% Bovine Serum Albumin (BSA) (serum-free)
-
Buffer: Phosphate-Buffered Saline (PBS)
-
Dissociation Reagent: Accutase or Trypsin-EDTA
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or Methanol
-
Stain: DAPI or Crystal Violet
-
Equipment:
-
Transwell plate with appropriate pore size (e.g., 5 µm for monocytes)[5]
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence or brightfield microscope
-
Multi-channel pipette
-
Cell Preparation
-
Culture: Maintain cells in RPMI-1640 supplemented with 10% FBS and antibiotics in a humidified incubator. For U937 cells, differentiation into a macrophage-like state can be induced with Phorbol 12-myristate 13-acetate (PMA) if desired.
-
Starvation: The day before the assay, harvest the cells and resuspend them in serum-free Assay Medium. Incubate overnight (16-18 hours).[6] This step is crucial to minimize basal migration and increase sensitivity to the chemoattractant.
-
Harvest and Count: On the day of the experiment, harvest the starved cells. Check for viability using Trypan Blue (should be >95%).
-
Resuspend: Centrifuge the cells and resuspend them in fresh, pre-warmed Assay Medium at a final concentration of 1 x 10⁶ viable cells/mL.[6]
Assay Procedure
-
Prepare Chemoattractant: Prepare serial dilutions of this compound in Assay Medium. A typical concentration range to test would be from 1 nM to 10 µM to capture the full dose-response curve.[1] The EC₅₀ for PMN chemotaxis is approximately 318 nM.[1] Include a vehicle control (Assay Medium with DMSO) and a positive control if available (e.g., C5a).
-
Set up Chamber: Add the this compound dilutions or control medium to the lower wells of the transwell plate. The volume depends on the manufacturer's instructions (typically 150-600 µL).[6]
-
Assemble Plate: Carefully place the transwell insert into each well, ensuring no air bubbles are trapped beneath the membrane.
-
Seed Cells: Add the cell suspension (e.g., 50-100 µL containing 50,000-100,000 cells) to the top of each insert.[6]
-
Incubate: Place the plate in a humidified incubator at 37°C with 5% CO₂. Incubation time depends on the cell type and can range from 2 to 6 hours.[5][6] This step may require optimization.
-
Remove Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the cells that have not migrated from the upper surface of the membrane.
-
Fix and Stain:
-
Fix the migrated cells on the underside of the membrane by immersing the inserts in a fixative (e.g., 4% PFA) for 15 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet or DAPI) for 10-20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Data Acquisition and Analysis
-
Imaging: Using a microscope, capture images from several representative fields on the underside of each membrane.
-
Quantification: Count the number of migrated cells per field. Calculate the average cell count for each condition.
-
Data Analysis: Plot the average number of migrated cells against the concentration of this compound. The chemotactic response can be quantified by calculating parameters such as the Chemotactic Index , which is the fold increase in cell migration in response to the chemoattractant over the migration towards the vehicle control. For more advanced analysis, specialized software can calculate the Forward Migration Index (FMI) and Directness from time-lapse microscopy data.[7]
Experimental Workflow Diagram
Data Presentation
Quantitative data from the protocol should be recorded systematically.
Table 1: Reagent Concentrations and Volumes
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 1 x 10⁶ cells/mL | Adjust based on cell type and insert size. |
| Volume Added to Insert | 50 - 100 µL | Delivers 50,000 - 100,000 cells/well. |
| This compound Concentration Range | 1 nM - 10 µM | Should bracket the expected EC₅₀ (~318 nM).[1] |
| Volume in Lower Chamber | 150 - 600 µL | Varies by plate manufacturer. |
Table 2: Incubation and Staining Times
| Step | Duration | Temperature |
| Cell Starvation | 16 - 18 hours | 37°C |
| Chemotaxis Incubation | 2 - 6 hours | 37°C |
| Fixation (4% PFA) | 15 minutes | Room Temperature |
| Staining (DAPI) | 10 minutes | Room Temperature |
Table 3: Example Chemotaxis Data
| This compound Concentration | Mean Migrated Cells (per field) | Standard Deviation | Chemotactic Index |
| 0 nM (Vehicle) | 25 | ± 5 | 1.0 |
| 1 nM | 35 | ± 6 | 1.4 |
| 10 nM | 70 | ± 11 | 2.8 |
| 100 nM | 155 | ± 20 | 6.2 |
| 1 µM | 160 | ± 25 | 6.4 |
| 10 µM | 120 | ± 18 | 4.8 |
Note: Data are hypothetical and for illustrative purposes. A characteristic bell-shaped curve is often observed in chemotaxis assays, where the response decreases at very high concentrations due to receptor saturation and desensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. timothyspringer.org [timothyspringer.org]
- 6. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ibidi.com [ibidi.com]
Application Notes and Protocols for Analyzing 6-OAU Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the signal transduction pathways activated by 6-Oxo-2-aryl-4-ureido-1,6-dihydropyrimidine (6-OAU), a potent synthetic agonist for the G protein-coupled receptor 84 (GPR84). The following sections detail the signaling cascades initiated by this compound, present quantitative data on its activity, and provide detailed protocols for key experiments to analyze its effects.
Introduction to this compound and GPR84 Signaling
This compound is a valuable tool for studying the physiological and pathological roles of GPR84, a receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia. Activation of GPR84 by this compound predominantly couples to the Gαi subunit of heterotrimeric G proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Downstream of Gαi activation, this compound has been shown to stimulate the phosphorylation and activation of protein kinase B (Akt) and extracellular signal-regulated kinases 1 and 2 (ERK1/2). These signaling events culminate in various cellular responses, most notably pro-inflammatory effects, including the production and secretion of cytokines and chemokines, and the enhancement of macrophage phagocytosis. Additionally, GPR84 activation by this compound can induce the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor internalization.
Understanding the intricacies of this compound-mediated GPR84 signaling is crucial for elucidating the role of this receptor in inflammatory diseases and for the development of novel therapeutics targeting this pathway.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the activity of this compound in various in vitro assays.
Table 1: Potency of this compound in GPR84 Activation Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| Phosphoinositide (PI) Assay | HEK293 cells with Gqi5 chimera | EC50 | 105 nM | |
| [³⁵S]GTPγS Binding Assay | Sf9 cell membranes with GPR84-Gαi fusion | EC50 | 512 nM | |
| cAMP Accumulation Assay | CHO-GPR84 cells | EC50 | 14 nM | |
| Chemotaxis Assay | Human Polymorphonuclear Leukocytes (PMNs) | EC50 | 318 nM |
Table 2: this compound-Induced Cytokine and Chemokine Expression in Macrophages
| Cytokine/Chemokine | Macrophage Type | This compound Concentration | Time Point | Fold Change/Response | Reference |
| TNF-α | U937 macrophages | 0 - 0.4 µM | 16 h | Amplifies production | |
| IL-8 | Human PMNs (LPS-stimulated) | 0 - 10 µM | 4 h | Increases secretion | |
| TNF-α | Murine Bone Marrow-Derived Macrophages (BMDMs) | 1 µM | 4 h | Increased expression | |
| IL-6 | Murine BMDMs | 1 µM | 1 h | Increased expression | |
| IL-12b | Murine BMDMs | 1 µM | Not specified | Increased expression | |
| CCL2 (MCP-1) | Murine BMDMs | 1 µM | 4 h | Increased expression | |
| CCL5 | Murine BMDMs | 1 µM | Not specified | Increased expression | |
| CXCL1 | Murine BMDMs | 1 µM | Not specified | Increased expression |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling through GPR84.
Caption: Workflow for analyzing this compound signaling.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of GPR84 by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi subunits upon receptor stimulation by this compound.
Materials:
-
Membranes from cells expressing GPR84 (e.g., CHO-GPR84 or HEK293-GPR84)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
GDP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 µM GDP.
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare membrane suspensions in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M)
-
Membrane suspension (typically 5-20 µg of protein per well)
-
[³⁵S]GTPγS to a final concentration of 0.1 nM.
-
-
For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
cAMP Accumulation Assay (HTRF)
This competitive immunoassay measures the inhibition of adenylyl cyclase activity by this compound-activated Gαi, resulting in a decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing human GPR84
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) kit (e.g., from Cisbio)
-
Forskolin
-
This compound
-
Cell culture medium
-
HTRF-compatible plate reader
Procedure:
-
Seed CHO-GPR84 cells in a 96-well or 384-well plate and culture overnight.
-
Remove the culture medium and replace it with stimulation buffer provided in the kit.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at room temperature.
-
Stimulate the cells with forskolin (a direct activator of adenylyl cyclase, typically at a final concentration of 10 µM) for 30 minutes at room temperature.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data to the forskolin-only control. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the this compound concentration to determine the IC50.
Macrophage Phagocytosis Assay
This assay quantifies the effect of this compound on the phagocytic capacity of macrophages using fluorescently labeled particles.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Fluorescently labeled particles (e.g., pHrodo™ E. coli BioParticles™ or fluorescently labeled zymosan)
-
This compound
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Treat the macrophages with varying concentrations of this compound for a predetermined time (e.g., 1-4 hours).
-
Add the fluorescently labeled particles to the wells and incubate for 1-2 hours to allow for phagocytosis.
-
For Fluorescence Microscopy:
-
Wash the cells gently with PBS to remove non-ingested particles.
-
Fix the cells with 4% paraformaldehyde.
-
Optionally, stain the cell nuclei with DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify phagocytosis by counting the number of ingested particles per cell or by measuring the total fluorescence intensity per cell.
-
-
For Flow Cytometry:
-
Wash the cells and detach them from the plate using a non-enzymatic cell dissociation solution.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The increase in fluorescence intensity corresponds to the uptake of fluorescent particles.
-
-
Data Analysis: Compare the phagocytic activity of this compound-treated cells to untreated controls.
Western Blotting for Phospho-Akt and Phospho-ERK
This technique is used to detect the phosphorylation and thus activation of Akt and ERK1/2 in response to this compound treatment.
Materials:
-
Cells expressing GPR84 (e.g., macrophages or transfected cell lines)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) at a fixed concentration, or with varying concentrations for a fixed time.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize for loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylation as the ratio of the phosphorylated protein to the total protein.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR84, a key event in receptor desensitization and G protein-independent signaling.
Materials:
-
Cells co-expressing GPR84 and a β-arrestin fusion protein (e.g., PathHunter® CHO-K1 GPR84 β-Arrestin cell line from DiscoverX)
-
β-arrestin recruitment assay kit (e.g., PathHunter® detection reagents)
-
This compound
-
Cell culture medium
-
Chemiluminescent plate reader
Procedure:
-
Seed the PathHunter® CHO-K1 GPR84 β-Arrestin cells in a 96-well plate and culture overnight.
-
Treat the cells with varying concentrations of this compound for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal on a plate reader.
-
Data Analysis: The increase in chemiluminescence is proportional to the extent of β-arrestin recruitment. Plot the signal against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Application of 6-OAU in Fibrosis Research Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological process that leads to organ scarring and dysfunction. Research into the molecular drivers of fibrosis is critical for the development of effective therapeutics. A key area of investigation is the role of inflammation in initiating and perpetuating the fibrotic cascade. The G protein-coupled receptor 84 (GPR84) has emerged as a significant player in this process. GPR84 is primarily expressed on immune cells, and its activation is linked to pro-inflammatory responses.[1][2]
6-n-octylaminouracil (6-OAU) is a potent and selective synthetic agonist for GPR84.[1] While much of the therapeutic focus in fibrosis has been on GPR84 antagonists, which have been shown to ameliorate fibrosis in preclinical models, this compound serves as an essential research tool.[3][4][5] Its application in fibrosis models allows for the precise investigation of the pro-fibrotic signaling pathways mediated by GPR84 activation. By stimulating this receptor, researchers can elucidate the mechanisms by which immune cell activation contributes to the initiation and progression of fibrotic diseases, such as non-alcoholic steatohepatitis (NASH), liver fibrosis, and potentially pulmonary fibrosis.[3][4]
These application notes provide a comprehensive overview of how to utilize this compound in both in vitro and in vivo fibrosis research models to study the pro-fibrotic effects of GPR84 activation.
Mechanism of Action
This compound activates the Gi/o-coupled GPR84 receptor. This activation initiates a downstream signaling cascade that promotes a pro-inflammatory cellular phenotype, which is closely linked to the development of fibrosis. Upon binding of this compound, GPR84 signaling leads to the phosphorylation and activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), as well as the nuclear translocation of NF-κB p65.[2] This cascade results in the increased expression of pro-inflammatory cytokines and chemokines, and enhances myeloid cell recruitment and activation, key events in the pathogenesis of fibrosis.[2][3][4]
Data Presentation: In Vitro and In Vivo Parameters for this compound Application
The following tables summarize key quantitative parameters for the use of this compound in research models. These values are derived from studies investigating GPR84 activation and can be adapted for fibrosis-specific research questions.
Table 1: In Vitro Experimental Parameters
| Parameter | Cell Type | Concentration Range | Incubation Time | Vehicle | Key Readouts | Reference(s) |
| Macrophage Activation | Bone Marrow-Derived Macrophages (BMDMs) | 1 µM | 1 min - 1 hr | 0.3% DMSO | p-Akt, p-ERK, p65 nuclear translocation | [2][6] |
| Macrophage Migration | BMDMs | 1 µM | 24 hr | 0.3% DMSO | Scratch assay, cell migration quantification | [6] |
| Cytokine Production | THP-1 Macrophages | Not specified | Not specified | Not specified | Pro-inflammatory cytokine levels (qPCR) | [6] |
Table 2: In Vivo Experimental Parameters
| Parameter | Animal Model | Dosing Route | Dose Range | Duration | Vehicle | Key Readouts | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | GPR84 Agonism | C57BL/6 Mice | Oral Gavage | 1 - 10 mg/kg | Daily | Not specified | Systemic exposure, target engagement |[7] | | Inflammatory Response | Rats | Intravenous | 10 mg/kg | Single dose | 1% rat serum | Serum CXCL1 levels | |
Experimental Protocols
Protocol 1: In Vitro Macrophage Activation and Migration Assay
This protocol is designed to assess the effect of this compound on macrophage activation and migration, key events in the initiation of a fibrotic response.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
Vehicle (0.3% DMSO in culture medium)
-
P200 pipette tips for scratching
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Plate BMDMs in 6-well plates and culture until they form a near-confluent monolayer.
-
Inflammatory Priming (Optional): For studies on established inflammation, pre-treat cells with LPS (0.1 µg/mL) for 2 hours.[6]
-
Scratch Wound: Using a sterile P200 pipette tip, create a straight, uniform scratch across the center of each well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing either 1 µM this compound or vehicle control (0.3% DMSO).[6]
-
Imaging: Immediately capture images of the scratch in each well (Time 0).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Final Imaging: After 24 hours, capture images of the same scratch locations.
-
Analysis:
-
Migration: Quantify the area of the scratch that has been repopulated by cells. The reduction in the open area corresponds to cell migration.
-
Activation (Separate Experiment): For signaling studies, treat cells for shorter durations (e.g., 1, 5, 10, 30, 60 minutes), lyse the cells, and perform Western blotting for phosphorylated Akt, ERK, and nuclear/cytoplasmic fractions for p65.[2]
-
Protocol 2: In Vivo Administration of this compound in a Fibrosis Model
This protocol outlines the administration of this compound in conjunction with a standard chemical-induced fibrosis model, such as Carbon Tetrachloride (CCl₄)-induced liver fibrosis or Bleomycin-induced pulmonary fibrosis. The objective is to determine if GPR84 activation by this compound exacerbates the fibrotic response.
Model Induction:
-
Liver Fibrosis: Induce liver fibrosis in C57BL/6 mice by intraperitoneal (i.p.) injection of CCl₄ (e.g., 0.5 mL/kg body weight in corn oil) twice weekly for 4-8 weeks.[8][9]
-
Pulmonary Fibrosis: Induce pulmonary fibrosis in C57BL/6 mice via a single oropharyngeal or intratracheal administration of bleomycin (e.g., 1-2 U/kg body weight).[10][11] The fibrotic phase typically establishes between days 14 and 28.[12]
This compound Administration Protocol:
-
Animal Groups:
-
Group 1: Vehicle Control (e.g., corn oil i.p.) + Vehicle for this compound (oral gavage)
-
Group 2: Fibrosis Induction (CCl₄ or Bleomycin) + Vehicle for this compound (oral gavage)
-
Group 3: Fibrosis Induction (CCl₄ or Bleomycin) + this compound (e.g., 10 mg/kg, oral gavage)
-
-
Preparation of this compound: Prepare a suspension of this compound in a suitable vehicle for oral gavage.
-
Dosing Regimen: Begin this compound or vehicle administration concurrently with the fibrosis-inducing agent or during the established fibrotic phase. Administer this compound daily via oral gavage at a dose of 1-10 mg/kg.[7]
-
Monitoring: Monitor animals for weight loss and signs of distress throughout the study.
-
Endpoint Analysis: At the end of the study period (e.g., 8 weeks for CCl₄ model, 28 days for bleomycin model), euthanize the animals and collect tissues (liver or lungs) and serum.
Endpoint Readouts for Fibrosis:
-
Histology: Perform Masson's Trichrome or Picrosirius Red staining on tissue sections to visualize and quantify collagen deposition.
-
Hydroxyproline Assay: Quantify total collagen content in the tissue.
-
Immunohistochemistry/Western Blot: Analyze the expression of fibrotic markers such as α-Smooth Muscle Actin (α-SMA) and Collagen Type I (Col1a1).
-
Gene Expression: Use qPCR to measure the mRNA levels of pro-fibrotic genes (e.g., Acta2, Col1a1, Tgf-β1).
Conclusion
This compound is an invaluable pharmacological tool for probing the role of GPR84 in the inflammatory processes that drive fibrosis. While GPR84 antagonists are being explored for their anti-fibrotic potential, this compound allows researchers to specifically activate this pathway to study its contribution to disease pathogenesis. The protocols and data provided herein offer a framework for incorporating this compound into fibrosis research, enabling a deeper understanding of the immune-metabolic axis in fibrotic diseases and aiding in the validation of GPR84 as a therapeutic target.
References
- 1. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 9. In Vivo and In Vitro Models of Hepatic Fibrosis for Pharmacodynamic Evaluation and Pathology Exploration [mdpi.com]
- 10. Frontiers | Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography [frontiersin.org]
- 11. Assessment of pulmonary fibrosis using weighted gene co-expression network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Official American Thoracic Society Workshop Report: Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-OAU Phosphoinositide Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) are a major class of drug targets. Understanding their signaling pathways is crucial for drug discovery and development. GPR84, a receptor primarily expressed in immune cells, is implicated in inflammatory processes.[1][2] 6-n-octylaminouracil (6-OAU) has been identified as a potent surrogate agonist for GPR84.[3] While GPR84 natively couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, its activation can be redirected to the Gq pathway through the co-expression of a chimeric G-protein such as Gqi5.[3] This redirection allows for the measurement of receptor activation by quantifying the accumulation of phosphoinositides, a downstream product of the Gq signaling cascade.
These application notes provide a detailed protocol for a this compound phosphoinositide accumulation assay using the Homogeneous Time-Resolved Fluorescence (HTRF) IP-One assay. This non-radioactive method offers a robust and high-throughput compatible platform for characterizing the potency and efficacy of GPR84 agonists like this compound.
Signaling Pathway Overview
Upon activation by an agonist like this compound, GPR84, when co-expressed with a chimeric Gqi5 protein, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 is rapidly metabolized to inositol 1-phosphate (IP1), a stable metabolite. The IP-One assay quantifies the accumulation of IP1.[5][6][7]
Quantitative Data Summary
The following table summarizes the potency of this compound in activating GPR84 in a phosphoinositide accumulation assay. This data is crucial for designing experiments and interpreting results.
| Compound | Receptor | Assay Type | Cell Line | Measured Parameter | Value |
| This compound | Human GPR84 + Gqi5 chimera | Phosphoinositide (PI) Assay | HEK293 | EC50 | 105 nM[3] |
Experimental Protocols
Principle of the HTRF IP-One Assay
The IP-One assay is a competitive immunoassay.[5][6] Endogenous IP1 produced by the cells upon GPR84 activation competes with an IP1 analog labeled with a fluorescent acceptor (d2) for binding to an anti-IP1 antibody labeled with a fluorescent donor (Europium cryptate). When the donor and acceptor are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. An increase in cellular IP1 levels leads to a decrease in the FRET signal, which is inversely proportional to the concentration of IP1.[8][9]
Materials and Reagents
-
Cell Line: HEK293 cells stably co-expressing human GPR84 and the Gqi5 chimeric G-protein.
-
This compound Stock Solution: 10 mM in DMSO.
-
IP-One Gq Kit (e.g., from Cisbio or Revvity):
-
IP1-d2 (acceptor)
-
Anti-IP1 Cryptate (donor)
-
IP1 Standard
-
Stimulation Buffer
-
Lysis & Detection Buffer
-
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Plates: White, low-volume 384-well plates.
-
HTRF-compatible plate reader.
Assay Workflow Diagram
Step-by-Step Protocol
This protocol is adapted for a 384-well plate format. Volumes and cell numbers may need optimization.
-
Cell Seeding:
-
Harvest HEK293-GPR84-Gqi5 cells and resuspend in culture medium to the desired density.
-
Dispense cells into a white, low-volume 384-well plate (e.g., 15,000 cells in 5 µL per well).[6]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the provided stimulation buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Also prepare a "no agonist" control (stimulation buffer only) and a "maximal signal" control if available (e.g., a known Gq agonist for a control receptor).
-
-
Cell Stimulation:
-
Lysis and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the IP1-d2 and anti-IP1 cryptate stocks in the lysis & detection buffer.
-
Add the detection reagents to the wells. For example, add 2.5 µL of the IP1-d2 solution followed by 2.5 µL of the anti-IP1 cryptate solution to each well.[6]
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.[8]
-
-
Data Acquisition:
-
Remove the plate seal.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 value for this compound.
-
Applications and Considerations
-
Drug Discovery: This assay is highly suitable for high-throughput screening (HTS) to identify novel GPR84 agonists, antagonists, or allosteric modulators.[6][10]
-
Structure-Activity Relationship (SAR) Studies: The quantitative nature of the assay allows for the precise determination of the potency of different this compound analogs and other compounds, guiding medicinal chemistry efforts.
-
Specificity: To confirm that the observed signal is specific to GPR84 activation, the assay should be performed in parallel with a parental cell line that does not express GPR84.
-
Antagonist Mode: To screen for antagonists, cells can be pre-incubated with test compounds before stimulating with a sub-maximal concentration (e.g., EC80) of this compound.
-
Chimeric G-protein: The use of a chimeric G-protein is essential for this assay, as GPR84 does not natively couple to Gq. The choice of chimeric G-protein may influence the observed potency and efficacy.
By following these detailed protocols and application notes, researchers can effectively utilize the this compound phosphoinositide accumulation assay to investigate GPR84 signaling and advance drug discovery programs targeting this important receptor.
References
- 1. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. modulation-of-the-g-protein-coupled-receptor-84-gpr84-by-agonists-and-antagonists - Ask this paper | Bohrium [bohrium.com]
- 3. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for GTPγS Binding Assay Featuring 6-OAU
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-OAU (6-n-octylaminouracil) is a synthetic agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells and involved in inflammatory responses.[1][2] GPR84 couples to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The GTPγS binding assay is a robust functional method to characterize the interaction of ligands like this compound with GPCRs.[4][5] This assay measures the agonist-induced exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit of the G protein, providing a direct measure of receptor activation.[4][5] These application notes provide a detailed protocol for utilizing the GTPγS binding assay to assess the activity of this compound on GPR84.
GPR84 Signaling Pathway
The binding of an agonist, such as this compound, to GPR84 induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effector proteins. The primary downstream effect of GPR84 activation is the inhibition of adenylyl cyclase, resulting in reduced production of cAMP.[3][6] Additionally, the released Gβγ subunits can influence other signaling cascades, including intracellular calcium mobilization.[6]
Caption: GPR84 Signaling Pathway activated by this compound.
Experimental Workflow for GTPγS Binding Assay
The GTPγS binding assay is a multi-step process that involves the preparation of cell membranes expressing the target receptor, incubation with the radiolabeled GTP analog and the test compound, separation of bound from free radioligand, and quantification of radioactivity. The filtration-based format is a commonly used method.
Caption: Experimental workflow of the GTPγS binding assay.
Quantitative Data for this compound
The following table summarizes the reported potency of this compound in a [³⁵S]GTPγS binding assay.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Human GPR84 | [³⁵S]GTPγS Binding | EC₅₀ | 512 nM | [2] |
Detailed Experimental Protocol: [³⁵S]GTPγS Binding Assay (Filtration Format)
This protocol is a synthesized methodology based on established GTPγS binding assay procedures and specific details for GPR84 activation by this compound.[2][7][8]
1. Materials and Reagents
-
Cell Membranes: Membranes prepared from Sf9 insect cells or CHO cells expressing human GPR84.[2]
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in assay buffer.
-
GTPγS (non-radioactive): For determining non-specific binding.
-
GDP: To reduce basal binding.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂.
-
96-well GF/B filter plates.
-
Scintillation fluid.
2. Procedure
-
Membrane Preparation:
-
Thaw the GPR84-expressing cell membranes on ice.
-
Dilute the membranes in ice-cold assay buffer to a final concentration of 5-20 µg of protein per well. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
25 µL of assay buffer or GTPγS (10 µM final concentration for non-specific binding).
-
25 µL of various concentrations of this compound (ranging from 10⁻¹⁰ M to 10⁻⁵ M) or vehicle (for basal binding).
-
50 µL of diluted cell membranes.
-
25 µL of [³⁵S]GTPγS (0.1-0.5 nM final concentration).
-
25 µL of GDP (1-10 µM final concentration).[2]
-
-
The final assay volume is 150 µL.
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through a 96-well GF/B filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
3. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess non-radioactive GTPγS) from the total binding (counts in the absence of non-radioactive GTPγS) for each this compound concentration.
-
Generate Dose-Response Curve: Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine EC₅₀ and Emax: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ (concentration of this compound that produces 50% of the maximal response) and the Emax (maximal stimulation over basal).
Conclusion
The GTPγS binding assay is a powerful tool for characterizing the functional activity of agonists like this compound at GPR84. The provided protocol and supporting information offer a comprehensive guide for researchers to effectively utilize this assay in their studies of GPR84 signaling and in the broader context of drug discovery and development.
References
- 1. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing 6-OAU Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-n-Octylaminouracil (6-OAU) is a synthetic agonist of the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells such as macrophages and neutrophils.[1][2][3] GPR84 activation is associated with pro-inflammatory and pro-phagocytic cellular responses, making this compound a valuable tool for studying inflammatory processes and immune modulation.[1][4][5][6] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and quality control of this compound stock solutions.
Physicochemical Properties and Solubility
Properly dissolving this compound is the first step toward accurate experimentation. The solubility of this compound in various common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 35 mg/mL (146.25 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility.[7] |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| Phosphate-Buffered Saline (PBS) | Insoluble | For in vivo use, one study reports dissolving this compound in sterile PBS containing 1% rat serum.[2] |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for in vitro assays.
-
Pre-weighing Preparations : In a clean and sterile environment, such as a laminar flow hood, prepare a sterile microcentrifuge tube. Ensure all equipment that will come into contact with the this compound is clean and dry.
-
Weighing this compound : Using a calibrated analytical balance, carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 2.39 mg of this compound (Molecular Weight: 239.31 g/mol ).
-
Dissolving in DMSO : Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution, if you weighed 2.39 mg of this compound, add 1 mL of DMSO.
-
Mixing : Close the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C in a light-protected container.
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound stock solution preparation.
Storage and Stability
Proper storage of this compound stock solutions is crucial to maintain their stability and efficacy.
| Storage Condition | Recommendation |
| Temperature | Store stock solutions in DMSO at -20°C or -80°C for long-term storage. |
| Light | Protect from light by storing in amber vials or a light-blocking container. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes. |
| Stability | While specific long-term stability data for this compound in DMSO is not readily available, general studies on small molecules in DMSO suggest stability for months to years when stored properly at -20°C. |
Quality Control
To ensure the accuracy of experimental results, it is good practice to perform quality control on prepared stock solutions.
-
Visual Inspection : Always visually inspect the stock solution for any signs of precipitation or crystallization before use. If precipitates are observed, gently warm the solution and vortex to redissolve.
-
Concentration Verification (Optional) : For applications requiring high precision, the concentration of the stock solution can be verified using analytical techniques.
-
UV-Vis Spectroscopy : Measure the absorbance of a diluted aliquot of the stock solution at its maximum absorbance wavelength (λmax). The concentration can be determined using a standard curve of known this compound concentrations.
-
High-Performance Liquid Chromatography (HPLC) : HPLC can be used to confirm the purity and concentration of the this compound stock solution.
-
This compound Signaling Pathway
This compound exerts its biological effects by activating the GPR84 receptor, a Gi/o-coupled GPCR. The activation of this receptor initiates a signaling cascade that ultimately leads to pro-inflammatory and pro-phagocytic responses.
Caption: this compound/GPR84 signaling pathway.
Safety Precautions
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound powder and its solutions.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
References
6-OAU in Cancer Immunotherapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-n-octylaminouracil (6-OAU) is a synthetic small molecule agonist of the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is predominantly expressed on immune cells, particularly macrophages, and is implicated in inflammatory responses.[2] In the context of cancer immunotherapy, targeting GPR84 with this compound has emerged as a potential strategy to modulate the tumor microenvironment (TME). The rationale centers on the ability of this compound to repolarize immunosuppressive tumor-associated macrophages (TAMs) into a pro-inflammatory, anti-tumorigenic phenotype.[1][3]
TAMs are a major component of the TME and often exhibit a pro-tumorigenic (M2-like) phenotype, which suppresses T-cell activity and promotes tumor growth and metastasis.[1] By activating GPR84, this compound aims to switch these TAMs to an anti-tumorigenic (M1-like) state, thereby enhancing anti-tumor immunity.[3] This can be a standalone therapeutic approach or used in combination with other immunotherapies like immune checkpoint inhibitors.[1]
It is important to note that the preclinical data on this compound has been conflicting. While some studies demonstrate its efficacy in reducing tumor growth and enhancing the effects of anti-PD-1 therapy[1][4], others have reported a lack of anti-tumor effect in certain murine models.[5][6] This suggests that the therapeutic potential of this compound may be context-dependent, and further research is needed to delineate the factors that determine its efficacy.
Mechanism of Action
The anti-tumor activity of this compound is primarily attributed to its effect on TAMs. Upon binding to GPR84 on the surface of macrophages, this compound initiates a signaling cascade that leads to the adoption of an M1-like phenotype. This process is mediated, at least in part, through the activation of the STAT1 signaling pathway, which is a key regulator of pro-inflammatory gene expression.[1][4] Some studies also suggest the involvement of the NF-κB pathway.[3][7]
The downstream effects of GPR84 activation by this compound in macrophages include:
-
Increased production of pro-inflammatory cytokines: Such as TNF-α, IL-6, and IL-12.[2][7]
-
Enhanced phagocytic activity: Promoting the engulfment of tumor cells.[2][8]
-
Upregulation of co-stimulatory molecules: Leading to improved T-cell activation.
This shift in macrophage polarization from an immunosuppressive to an immunostimulatory state helps to create a more favorable TME for anti-tumor immune responses.
Signaling Pathway Diagram
Caption: GPR84 signaling pathway in macrophages activated by this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay | Concentration of this compound | Observed Effect | Reference |
| THP-1 macrophages | Cytokine Production | Not Specified | Increased pro-inflammatory cytokines | [5] |
| THP-1 macrophages | ROS Production | Not Specified | Increased ROS production | [5] |
| Murine BMDMs | Cytokine Production | Not Specified | No induction of pro-inflammatory response | [5] |
| Murine BMDMs | ROS Production | Not Specified | No induction of ROS production | [5] |
| Murine BMDMs | Phagocytosis | Not Specified | No enhancement of phagocytosis | [5] |
| Murine pro-inflammatory macrophages | Inflammatory Mediator Expression | 1 µM | Increased expression of TNFα, IL-6, IL-12b, CCL2, CCL5, CXCL1 | [7] |
| Murine pro-inflammatory macrophages | Bacterial Adhesion and Phagocytosis | 1 µM | Increased bacterial adhesion and phagocytosis | [7] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Key Findings | Reference |
| MC38 colon carcinoma | This compound monotherapy | Significantly retarded tumor growth | [1][4] |
| MC38 colon carcinoma | This compound + anti-PD-1 | Increased anti-tumor efficacy compared to single agents | [1][4] |
| MC38 colon carcinoma | This compound monotherapy (1 or 10 mg/kg, oral gavage) | Failed to inhibit tumor growth | [6] |
Experimental Protocols
In Vitro Protocols
Protocol 1: Macrophage Polarization Assay
-
Objective: To assess the effect of this compound on macrophage polarization in vitro.
-
Cell Lines: Murine bone marrow-derived macrophages (BMDMs) or RAW264.7, human THP-1 monocytes.
-
Reagents:
-
RPMI-1640 or DMEM culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (for BMDM differentiation)
-
PMA (for THP-1 differentiation)
-
LPS (positive control for M1 polarization)
-
IL-4 (positive control for M2 polarization)
-
This compound (dissolved in DMSO)
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
qPCR master mix and primers for M1 (e.g., Nos2, Tnf, Il6) and M2 (Arg1, Mrc1) markers.
-
Antibodies for flow cytometry (e.g., F4/80, CD11b, CD86, CD206)
-
-
Procedure:
-
Cell Culture and Differentiation:
-
Treatment:
-
Plate differentiated macrophages at a suitable density (e.g., 1 x 10^6 cells/well in a 6-well plate).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24 hours. Include LPS (100 ng/mL) and IL-4 (20 ng/mL) as controls.
-
-
Analysis of Polarization Markers (qPCR):
-
Harvest cells and extract total RNA using TRIzol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for M1 and M2 markers. Analyze relative gene expression using the ΔΔCt method.
-
-
Analysis of Polarization Markers (Flow Cytometry):
-
Harvest cells and stain with fluorescently labeled antibodies against macrophage surface markers (e.g., F4/80, CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2).
-
Analyze the stained cells using a flow cytometer.
-
-
Protocol 2: Phagocytosis Assay
-
Objective: To evaluate the effect of this compound on the phagocytic capacity of macrophages.
-
Reagents:
-
pHrodo™ Green E. coli BioParticles™ or fluorescently labeled cancer cells.
-
Macrophage cell culture medium.
-
This compound.
-
-
Procedure:
-
Plate macrophages in a 96-well plate and treat with this compound or vehicle for 24 hours.
-
Add pHrodo™ Green E. coli BioParticles™ to the cells.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a fluorescence plate reader or analyze by flow cytometry. An increase in fluorescence indicates an increase in phagocytosis.
-
In Vivo Protocol
Protocol 3: Subcutaneous Tumor Model and Treatment
-
Objective: To assess the in vivo anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor.
-
Animal Model: C57BL/6 mice.
-
Cell Line: MC38 colon adenocarcinoma.
-
Reagents:
-
MC38 cells.
-
Matrigel (optional).
-
This compound.
-
Anti-mouse PD-1 antibody.
-
Vehicle control for this compound.
-
Isotype control antibody for anti-PD-1.
-
-
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of C57BL/6 mice.[4]
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice/group):
-
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study.
-
Analysis:
-
Plot tumor growth curves for each group.
-
At the end of the study, excise tumors and spleens for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry).
-
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo evaluation of this compound.
Conclusion and Future Perspectives
This compound represents a novel immunotherapeutic agent with the potential to enhance anti-tumor immunity by reprogramming TAMs. The conflicting preclinical results highlight the need for a deeper understanding of the factors influencing its activity, which may include differences in the tumor microenvironment of various cancer models and potential species-specific differences in GPR84 signaling.
Future research should focus on:
-
Investigating the efficacy of this compound in a broader range of preclinical cancer models.
-
Elucidating the detailed molecular mechanisms underlying this compound-mediated macrophage polarization.
-
Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.
-
Developing more potent and selective GPR84 agonists with improved pharmacokinetic properties.
By addressing these key questions, the therapeutic potential of targeting GPR84 with agents like this compound in cancer immunotherapy can be more clearly defined.
References
- 1. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic GPR84 Agonists in Colorectal Cancer: Effective in THP-1 Cells but Ineffective in BMDMs and MC38 Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic GPR84 Agonists in Colorectal Cancer: Effective in THP-1 Cells but Ineffective in BMDMs and MC38 Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 8. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
Application Notes and Protocols for Studying Metabolic Disorders with 6-OAU
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-n-Octylaminouracil (6-OAU) is a potent and selective synthetic agonist for the G protein-coupled receptor 84 (GPR84).[1] GPR84 is emerging as a significant regulator in various metabolic and inflammatory processes, making this compound a valuable chemical tool for investigating its function and potential as a therapeutic target in metabolic disorders. GPR84 is a receptor for medium-chain fatty acids (MCFAs) and its activation has been linked to enhanced brown adipocyte activity, macrophage polarization, and inflammatory signaling.[2][3][4] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying metabolic disorders.
Mechanism of Action
This compound activates GPR84, which is primarily coupled to the Gαi/o family of G proteins.[2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5] Downstream of Gαi/o activation, this compound has been shown to modulate several key signaling pathways involved in metabolism and inflammation, including the Akt, ERK, NFκB, and STAT1 pathways.[4][6] In brown adipose tissue (BAT), GPR84 activation by this compound enhances mitochondrial respiration and the expression of thermogenic genes, suggesting a role in promoting energy expenditure.[2][3] In macrophages, this compound can potentiate pro-inflammatory responses and enhance phagocytosis.[4][5]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound in various experimental settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| EC50 (GPR84 activation) | HEK293 cells | 105 nM | |
| EC50 (Chemotaxis of PMNs) | Human Polymorphonuclear Leukocytes | 318 nM | |
| cAMP Inhibition | CHO-hGPR84 cells | Dose-dependent inhibition of forskolin-induced cAMP | [2] |
| Mitochondrial Respiration | Wild-Type Mouse Brown Adipocytes | ~50% increase | [2] |
Table 2: In Vivo Effects of this compound Treatment
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Wild-Type Mice | Osmotic minipump infusion | Increased BAT activity and core body temperature during cold exposure | [2] |
| Rats | 10 mg/kg; i.v. | Increased blood CXCL1 levels | |
| Mice | 2 µM, 100 µL/mouse; s.c. | Augmented resistance to Brucella infection | |
| MC38 Tumor-bearing Mice | 10 days administration | Reduced expression of CD206 on tumor-infiltrating macrophages | [6] |
Signaling Pathways and Experimental Workflows
Caption: GPR84 signaling cascade initiated by this compound.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound on Primary Brown Adipocytes
This protocol details the investigation of this compound's effect on the thermogenic capacity of brown adipocytes.
1. Isolation and Culture of Primary Brown Adipocytes:
-
Isolate stromal vascular fraction (SVF) from the interscapular brown adipose tissue of mice.
-
Culture SVF cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics.
-
Induce differentiation into mature brown adipocytes using a cocktail containing insulin, T3, indomethacin, and dexamethasone.
2. This compound Treatment:
-
Once adipocytes are mature (typically day 7-8 of differentiation), replace the medium with fresh differentiation medium.
-
Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24-48 hours).
3. Analysis of Gene Expression:
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of thermogenic genes such as Ucp1, Pgc1a, and Cidea. Normalize expression to a housekeeping gene (e.g., Actb or Gapdh).
4. Measurement of Mitochondrial Respiration:
-
Plate mature brown adipocytes in a Seahorse XF analyzer plate.
-
Treat with this compound or vehicle for the specified duration.
-
Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiration. Sequential injections of oligomycin, FCCP, and rotenone/antimycin A can be used to determine basal respiration, maximal respiration, and ATP-linked respiration.
Protocol 2: In Vivo Assessment of this compound on Brown Adipose Tissue Activity
This protocol describes the use of osmotic minipumps for continuous in vivo delivery of this compound to study its effects on BAT function.
1. Animal Model:
-
Use wild-type mice (e.g., C57BL/6J), housed at thermoneutrality (30°C) for at least one week prior to the experiment.
2. Osmotic Minipump Implantation:
-
Anesthetize the mice using isoflurane.
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant an osmotic minipump filled with either vehicle control or this compound at a specified concentration to deliver a constant dose (e.g., 1 mg/kg/day) for the duration of the study (e.g., 7-14 days).
-
Suture the incision and allow the mice to recover.
3. Cold Exposure (Optional):
-
To assess the role of this compound in adaptive thermogenesis, a subset of mice can be exposed to a cold environment (e.g., 4°C) for a defined period (e.g., 6 hours to several days).
-
Monitor core body temperature using a rectal probe.
4. Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect interscapular brown adipose tissue.
-
Fix a portion of the tissue in formalin for histological analysis (H&E staining for lipid droplet size and UCP1 immunohistochemistry).
-
Snap-freeze the remaining tissue in liquid nitrogen for subsequent RNA or protein extraction and analysis as described in Protocol 1.
Protocol 3: Macrophage Activation and Phagocytosis Assay
This protocol outlines the procedure to evaluate the effect of this compound on macrophage inflammatory response and phagocytic capacity.
1. Macrophage Culture:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice or use a macrophage cell line (e.g., RAW264.7).
-
Culture cells in appropriate medium (e.g., DMEM with 10% FBS and M-CSF for BMDMs).
2. Macrophage Polarization and this compound Treatment:
-
For pro-inflammatory polarization, prime macrophages with a stimulus like lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a few hours.
-
Treat the primed macrophages with this compound (e.g., 1-10 µM) or vehicle.
3. Analysis of Inflammatory Mediators:
-
After treatment (e.g., 6-24 hours), collect the cell culture supernatant to measure the secretion of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Lyse the cells to extract RNA for qRT-PCR analysis of inflammatory gene expression (e.g., Tnf, Il6, Nos2).
4. Phagocytosis Assay:
-
Treat macrophages with this compound as described above.
-
Add fluorescently labeled particles (e.g., zymosan bioparticles or pHrodo-labeled E. coli) to the cells.
-
Incubate for a period to allow for phagocytosis (e.g., 1-2 hours).
-
Wash away non-internalized particles.
-
Quantify phagocytosis using a plate reader (for fluorescence intensity) or by flow cytometry.
These protocols provide a foundation for investigating the role of this compound in metabolic and inflammatory processes. Researchers should optimize concentrations, time points, and specific readouts based on their experimental system and research questions.
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-OAU Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 6-n-octylaminouracil (6-OAU) for in vitro assays. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound (6-n-octylaminouracil) is a synthetic agonist for the G protein-coupled receptor 84 (GPR84).[1] GPR84 is predominantly expressed in immune cells such as macrophages and polymorphonuclear leukocytes (PMNs).[1] Upon binding to GPR84, this compound activates downstream signaling pathways, primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2] This activation can trigger various cellular responses, including chemotaxis, phagocytosis, and the release of pro-inflammatory cytokines.[1][2][3]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
Based on published studies, a common starting concentration for this compound in various in vitro assays ranges from 0.1 µM to 10 µM.[4][5] However, the optimal concentration is highly dependent on the cell type, the specific assay being performed, and the desired biological response. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[1] For example, a 10 mM or 25 mg/mL stock solution can be prepared in DMSO, which may require sonication to fully dissolve.[1] This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability or function (typically ≤ 0.5%).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: EC50 Values of this compound in Different In Vitro Assays
| Cell Line/System | Assay | EC50 Value | Reference |
| HEK293 cells (expressing human GPR84) | Gαi activation (in the presence of Gqi5 chimera) | 105 nM | [1][6] |
| Human Polymorphonuclear Leukocytes (PMNs) | Chemotaxis | 318 nM | [1][6] |
| Sf9 cell membranes (expressing human GPR84-Gαi) | [³⁵S]GTPγS binding | 512 nM | [6] |
Table 2: Experimentally Determined Effective Concentrations of this compound
| Cell Type | Assay | Effective Concentration Range | Observed Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Phagocytosis of cancer cells | 0.1 µM | Stimulation of phagocytosis | [4] |
| Human Polymorphonuclear Leukocytes (PMNs) | IL-8 secretion (LPS-stimulated) | 0 - 10 µM | Increased IL-8 secretion | [1] |
| U937 macrophages | TNF-α production | 0 - 0.4 µM (16h) | Amplified TNF-α production | [1] |
| RAW264.7 macrophages | Adhesion and Brucella uptake | 2 µM | Inhibition | [1] |
| RAW264.7 macrophages | ROS production (during Brucella infection) | 2 µM (24h) | Reduction | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution: Dissolve the appropriate amount of this compound powder in 100% DMSO. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare intermediate dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of intermediate dilutions in DMSO or cell culture medium.
-
Prepare final working solutions: Dilute the intermediate solutions into your final cell culture medium to achieve the desired concentrations for your dose-response experiment. Ensure the final concentration of DMSO is consistent across all conditions, including the vehicle control.
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a predetermined density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Remove the old medium and replace it with fresh medium containing the various concentrations of this compound or the vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the cells for the desired period, which can range from minutes to hours depending on the assay (e.g., 30 minutes for signaling studies, several hours for cytokine release or phagocytosis assays).[1][4]
-
Assay Readout: Perform the specific assay readout according to your experimental protocol (e.g., measure fluorescence, luminescence, absorbance, or analyze cells by microscopy or flow cytometry).
Troubleshooting Guide
Issue 1: No or weak response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the EC50 for your specific cell type and assay. |
| Low GPR84 expression | Verify the expression of GPR84 in your cell line at both the mRNA (qPCR) and protein (Western blot, flow cytometry) levels. Some cell lines may have low or no endogenous expression. |
| Incorrect compound preparation or storage | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Avoid multiple freeze-thaw cycles. |
| Cell health issues | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the cells are not stressed. |
Issue 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Step |
| DMSO toxicity | Ensure the final DMSO concentration is low and consistent across all wells, including controls. Typically, a concentration below 0.5% is well-tolerated by most cell lines. |
| This compound precipitation | Visually inspect the media for any signs of precipitation after adding the this compound working solution. If precipitation occurs, try preparing the dilutions in a pre-warmed medium and mix thoroughly. Consider reducing the highest concentration tested. |
| Assay variability | Ensure proper mixing of reagents and consistent cell seeding density across all wells. Include appropriate positive and negative controls in your experimental design. |
Issue 3: Observed effect decreases at high this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Receptor desensitization | High concentrations of agonists can lead to GPR84 desensitization and internalization, resulting in a diminished response.[4] This is a known phenomenon for GPCRs. Focus on using concentrations around the EC50 for sustained effects. |
| Off-target effects | At very high concentrations, this compound may exhibit off-target effects that can interfere with the primary signaling pathway or induce cytotoxicity.[7] It is crucial to perform a cytotoxicity assay to rule out cell death as the cause of the decreased response. |
| Cytotoxicity | Perform a cell viability assay in parallel with your functional assay to determine the concentration at which this compound becomes toxic to your cells. |
Visualizations
Caption: GPR84 signaling pathway activated by this compound.
Caption: General experimental workflow for this compound in vitro assays.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying 6-OAU Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing the off-target effects of 6-OAU (6-Oxo-1,7-dihydropurine), a synthetic agonist of the G protein-coupled receptor 84 (GPR84).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (6-Oxo-1,7-dihydropurine), also known as 6-n-octylaminouracil, is a synthetic small molecule that acts as a potent agonist for G protein-coupled receptor 84 (GPR84). GPR84 is primarily expressed in immune cells such as macrophages and polymorphonuclear leukocytes (PMNs) and is involved in pro-inflammatory responses and phagocytosis. This compound is often used as a positive control in GPR84-related studies to stimulate G-protein signaling and β-arrestin recruitment.
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While this compound is a valuable tool for studying GPR84, it is crucial to identify any off-target effects to ensure that observed biological responses are specifically due to GPR84 activation. Undesired off-target interactions can lead to misinterpretation of experimental results, potentially confounding research on the true physiological roles of GPR84. For drug development professionals, early identification of off-target effects is critical for assessing the safety and specificity of potential therapeutic candidates.
Q3: What are the potential, structurally-related off-targets for this compound?
A3: Given its N-alkylaminouracil core, this compound may have the potential to interact with a range of biological targets. Uracil and its derivatives are known to interact with a wide array of proteins, including kinases and other enzymes involved in nucleotide metabolism. Additionally, as a ligand for a lipid-sensing GPCR, there is a possibility of cross-reactivity with other GPCRs that bind similar endogenous ligands, such as other free fatty acid receptors (e.g., FFAR1, FFAR4) or cannabinoid receptors (e.g., CB2). However, initial screenings have not shown significant activity at these particular receptors. A broader screening approach is recommended to identify unanticipated off-targets.
Q4: What are the first steps I should take if I suspect an off-target effect of this compound in my experiment?
A4: If you observe an unexpected phenotype or data that is inconsistent with known GPR84 signaling, a systematic approach is recommended:
-
Confirm On-Target Engagement: Use a GPR84 antagonist or a GPR84 knockout/knockdown model to determine if the observed effect is GPR84-dependent.
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound. Off-target effects often occur at higher concentrations.
-
Use a Structurally Unrelated GPR84 Agonist: Compare the effects of this compound with another GPR84 agonist that has a different chemical scaffold. If the effect is only observed with this compound, it is more likely to be an off-target effect.
-
In Silico Prediction: Utilize computational tools to predict potential off-targets based on the chemical structure of this compound.
II. Troubleshooting Guides
This section provides guidance on common issues encountered during the investigation of this compound off-target effects.
Guide 1: Unexpected Phenotype in Cell-Based Assays
Problem: You observe a cellular response to this compound that is not consistent with the known functions of GPR84.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target activity of this compound | 1. Perform the experiment in a GPR84-null cell line or in the presence of a potent GPR84 antagonist. 2. Test a structurally distinct GPR84 agonist. | If the phenotype persists in the absence of GPR84 function or is not replicated by the alternative agonist, it is likely an off-target effect. |
| Cell line-specific expression of an off-target protein | Profile the expression of predicted off-targets in your cell line using qPCR or western blotting. | Identification of a highly expressed potential off-target can guide further validation experiments. |
| Experimental artifact | Review experimental parameters such as solvent concentration, incubation time, and cell density. | Ruling out artifacts will increase confidence that the observed phenotype is a genuine biological effect. |
Guide 2: Ambiguous Results from Off-Target Screening
Problem: You have performed a broad off-target screen (e.g., a commercial GPCR panel) and have obtained ambiguous or weak hits for this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low-affinity interaction | Perform secondary assays with a higher concentration range of this compound. | A clear dose-response relationship, even at high concentrations, can confirm a low-affinity interaction. |
| Assay interference | Use an orthogonal assay to validate the hit. For example, if the primary screen was a binding assay, use a functional assay (e.g., calcium flux, cAMP). | Confirmation of the interaction in a different assay format increases confidence in the hit. |
| "Promiscuous" compound behavior | Assess the physicochemical properties of this compound. High lipophilicity can sometimes lead to non-specific interactions. | Understanding the compound's properties can help to interpret its behavior in screening assays. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to identify and validate this compound off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a ligand to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the putative off-target protein to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the soluble target protein in each sample using western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
-
| Parameter | Recommendation |
| Cell Type | Cell line endogenously expressing or overexpressing the putative off-target. |
| This compound Concentration | 1-100 µM (or based on the concentration that elicits the off-target phenotype). |
| Temperature Range | A gradient spanning the melting temperature of the target protein. |
| Detection Method | Western blot for initial validation; AlphaScreen or HTRF for higher throughput. |
Protocol 2: Kinobeads Competition Binding Assay
Kinobeads are an affinity chromatography-based chemical proteomics tool used to profile the interaction of small molecules with a large number of kinases. This is particularly relevant if a kinase is a suspected off-target of this compound.
Methodology:
-
Cell Lysate Preparation:
-
Prepare a native protein lysate from cells of interest.
-
-
Competitive Binding:
-
Incubate the lysate with increasing concentrations of this compound to allow for binding to its targets.
-
-
Kinase Enrichment:
-
Add the Kinobeads matrix to the lysate. Kinases not bound to this compound will bind to the immobilized broad-spectrum kinase inhibitors on the beads.
-
-
Elution and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute and digest the bound kinases into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the kinases.
-
-
Data Analysis:
-
Generate dose-response curves for each identified kinase based on their abundance at different this compound concentrations. A decrease in binding to the beads with increasing this compound concentration indicates a direct interaction.
-
| Parameter | Recommendation |
| Cell Lysate | From a cell line relevant to the observed phenotype, expressing a diverse kinome. |
| This compound Concentration Range | Typically from low nanomolar to high micromolar to determine a pKd. |
| Kinobeads Matrix | Commercially available matrices covering a broad range of the kinome. |
| Mass Spectrometry | High-resolution mass spectrometer for accurate protein identification and quantification. |
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound via GPR84 activation.
Caption: Experimental workflow for identifying and validating this compound off-target effects.
Caption: Potential crosstalk between off-target GPCR activation and other signaling pathways.
troubleshooting 6-OAU chemotaxis assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 6-OAU chemotaxis assay. The information is tailored to address common issues and ensure reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a chemotaxis assay?
This compound (6-n-octylaminouracil) is a synthetic agonist for the G protein-coupled receptor 84 (GPR84).[1] In a chemotaxis assay, this compound serves as a chemoattractant, inducing the directional migration of cells that express GPR84, such as macrophages and other immune cells.[1][2]
Q2: What is the mechanism of action for this compound-induced chemotaxis?
This compound activates GPR84, which primarily couples to Gi/o G-proteins.[3] This activation triggers downstream signaling cascades, including the phosphorylation of Akt and ERK, which are involved in cell migration.[1] The process is dependent on Gαi signaling and requires actin cytoskeletal rearrangement.[4][5]
Q3: Why am I observing high background migration in my negative control wells?
High background migration in the absence of a chemoattractant can be attributed to several factors:
-
Cell Health: Unhealthy or overly confluent cells may exhibit random migration. Ensure cells are in the logarithmic growth phase and have high viability.
-
Serum Concentration: Components in serum can be chemoattractants. It may be necessary to serum-starve the cells for 24-48 hours prior to the assay to increase their sensitivity to this compound and reduce background.[6]
-
Pore Size: If the pores of the transwell membrane are too large for the cell type, cells may fall through rather than actively migrate.[6]
-
Chemokinesis: The cells may be exhibiting increased random movement (chemokinesis) rather than directed migration (chemotaxis). This can occur if a chemoattractant is present in both the upper and lower chambers, eliminating the gradient.[7]
Q4: My cells are not migrating towards this compound. What are some potential causes?
A lack of migration towards this compound could be due to several issues:
-
Sub-optimal this compound Concentration: The concentration of this compound is critical. A full dose-response curve should be performed to determine the optimal concentration for your specific cell type.
-
Receptor Desensitization: High concentrations of this compound can lead to GPR84 desensitization and internalization, which can reduce the chemotactic response.[8][9]
-
Incorrect Pore Size: The membrane pore size must be appropriate for the cell type being used. If the pores are too small, cells will be unable to migrate through.[6]
-
Cell Seeding Density: Using too few cells will result in a signal that is difficult to detect. Conversely, too many cells can lead to oversaturation of the membrane pores.[6]
-
Incubation Time: The optimal incubation time can vary between cell types. A time-course experiment is recommended to determine the peak migration time.[6]
-
Cell-Specific GPR84 Expression: Ensure that the cell line or primary cells you are using express sufficient levels of GPR84.
Q5: I am seeing significant well-to-well variability in my results. How can I improve consistency?
To minimize variability, consider the following:
-
Consistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to seed the same number of cells in each well.
-
Bubble Formation: Avoid introducing air bubbles when adding cells or media to the wells, as they can impede migration.[10]
-
Proper Controls: Include appropriate positive and negative controls in every experiment.[6]
-
Assay Replicates: Running each condition in triplicate or quadruplicate will help to identify and mitigate the impact of outliers.[6]
-
Stable Gradient: Ensure a stable chemoattractant gradient is established and maintained throughout the assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background migration | Cells are not serum-starved. | Serum-starve cells for 24-48 hours prior to the assay.[6] |
| Pore size of the membrane is too large. | Use a smaller pore size membrane appropriate for your cell type.[6] | |
| Cells are unhealthy or over-confluent. | Use cells in the logarithmic growth phase with high viability. | |
| No or low cell migration | This compound concentration is not optimal. | Perform a dose-response curve to determine the optimal this compound concentration. |
| Incubation time is too short or too long. | Conduct a time-course experiment to find the optimal migration time.[6] | |
| Cell seeding density is too low or too high. | Titrate the number of cells seeded per well to find the optimal density.[6] | |
| Membrane pore size is too small. | Use a larger pore size membrane suitable for your cell type.[6] | |
| Cells do not express sufficient GPR84. | Verify GPR84 expression in your cells using techniques like qPCR or flow cytometry. | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful, consistent pipetting. |
| Presence of air bubbles. | Use reverse pipetting techniques to avoid introducing bubbles.[11] | |
| Unstable chemoattractant gradient. | Ensure the plate is not disturbed during incubation and that a proper gradient is established. | |
| "Bell-shaped" dose-response curve | Receptor desensitization at high this compound concentrations. | This is an expected phenomenon with some GPCR agonists.[8][9] The optimal concentration will be at the peak of the curve. |
Experimental Protocols
General this compound Chemotaxis Assay Protocol (Transwell-based)
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
If required, serum-starve cells for 24-48 hours in serum-free or low-serum media.[6]
-
On the day of the experiment, harvest cells and perform a cell count and viability assessment. Cell viability should be >95%.
-
Resuspend cells in serum-free media at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in serum-free media to create a range of concentrations for the dose-response experiment.
-
Add the this compound solutions to the lower wells of the chemotaxis plate. Include a media-only negative control.
-
Carefully place the transwell insert into each well, avoiding the formation of bubbles.[10]
-
-
Cell Seeding:
-
Add the cell suspension to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 2-24 hours, requires optimization).[6]
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, eluted stain can be measured spectrophotometrically.
-
Visualizations
Caption: this compound activates GPR84, leading to Gi/o signaling and downstream phosphorylation of Akt and ERK, ultimately promoting chemotaxis.
Caption: A typical workflow for a this compound transwell chemotaxis assay.
Caption: A logical flowchart for troubleshooting common issues in a this compound chemotaxis assay.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A real time chemotaxis assay unveils unique migratory profiles amongst different primary murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. How Have Leukocyte In Vitro Chemotaxis Assays Shaped Our Ideas about Macrophage Migration? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. timothyspringer.org [timothyspringer.org]
- 11. sartorius.com [sartorius.com]
Technical Support Center: 6-OAU (6-n-octylaminouracil)
Disclaimer: The following information is provided for 6-n-octylaminouracil (6-OAU), a known GPR84 agonist. We were unable to find specific data for "6-O-acetyl-beta-d-glucopyranosyl-1,4-dihydropyridine" and suspect this may be an alternative or incorrect nomenclature. The guidance below is based on publicly available data for this compound.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of this compound in solution, with a focus on improving its stability and preventing common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2] It is advisable to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A2: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
-
-80°C for up to 2 years
-
-20°C for up to 1 year
For optimal results, it is recommended to use the mixed working solution immediately.[1]
Q3: How can I improve the solubility of this compound when diluting it into aqueous solutions like cell culture media?
A3: To avoid precipitation upon dilution, it is recommended to pre-warm both the stock solution and the aqueous medium to 37°C before mixing.[3] If precipitation still occurs, gentle warming and sonication may help to redissolve the compound.[1]
Q4: What factors can affect the stability of this compound in solution?
A4: As a uracil derivative, the stability of this compound can be influenced by several factors:
-
Solvent Polarity: The polarity of the solvent can affect the stability of uracil derivatives.[4][5]
-
pH: The pH of the solution can be a critical factor. While specific data for this compound is limited, uracil and its derivatives can be susceptible to hydrolysis at certain pH values.
-
Temperature: Elevated temperatures can decrease the stability of some uracil derivatives.[6] It is best to store solutions at the recommended low temperatures.
-
Freeze-Thaw Cycles: Repeated changes in temperature can lead to precipitation and potential degradation of the compound.[7]
Troubleshooting Guide
Issue: Precipitation or turbidity observed after diluting this compound stock solution into cell culture medium.
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of this compound upon dilution into aqueous media is a common issue and can be caused by several factors:
-
Poor Solubility in Aqueous Solutions: this compound has low solubility in water.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the compound may crash out of solution.
-
Temperature Shock: Diluting a cold stock solution into a warmer medium, or vice versa, can cause high-molecular-weight compounds to fall out of solution.[7]
-
Media Components: Interactions with salts, proteins, or other components in the cell culture medium can lead to the formation of insoluble complexes.[7][8]
-
pH Incompatibility: The pH of your final solution may affect the solubility of this compound.
Q2: How can I prevent my this compound from precipitating during my experiment?
A2: Here are several steps you can take to prevent precipitation:
-
Pre-warm Solutions: Before mixing, gently warm both your this compound stock solution and the cell culture medium to 37°C.
-
Gradual Dilution: Instead of adding the stock solution directly to the final volume, you can perform serial dilutions.
-
Optimize Final Concentration: Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) and that the final concentration of this compound does not exceed its solubility limit in the medium.
-
Use Fresh Media: Use freshly prepared and filtered cell culture media to avoid issues with pre-existing precipitates.[9]
Q3: I already have a precipitate in my this compound solution. Can I still use it?
A3: It is not recommended to use a solution with a visible precipitate, as the actual concentration of the dissolved compound will be unknown. You can try to redissolve the precipitate by gently warming the solution to 37°C and using sonication.[1] If the precipitate does not dissolve, it is best to prepare a fresh solution.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Recommendation | Source(s) |
| Recommended Solvent | DMSO | [1][2] |
| Solubility in DMSO | Up to 35 mg/mL (146.25 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Stock Solution Storage | -80°C for up to 2 years, -20°C for up to 1 year (in aliquots) | |
| Working Solution | Should be used immediately for optimal results | [1] |
Experimental Protocols
Protocol: Preparation and Use of this compound Solutions for Cell-Based Assays
This protocol provides a standardized procedure for preparing and using this compound solutions to minimize precipitation and ensure experimental reproducibility.
1. Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or buffer
-
Sterile microcentrifuge tubes or vials
2. Preparation of 10 mM Stock Solution:
-
Weigh the appropriate amount of this compound powder (MW: 239.3 g/mol ) in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate gently at room temperature until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is crucial to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C.
3. Preparation of Working Solution:
-
Retrieve one aliquot of the 10 mM this compound stock solution from the freezer.
-
Gently warm the stock solution and the destination cell culture medium/buffer to 37°C in a water bath.
-
Perform a serial dilution if a large dilution factor is required.
-
Slowly add the required volume of the this compound stock solution to the pre-warmed medium while gently swirling.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, you may attempt to clarify it by brief, gentle sonication.
-
Use the final working solution immediately in your experiment.
Visualizations
Caption: Recommended workflow for preparing this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability of the RNA bases: Implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. cellculturedish.com [cellculturedish.com]
Technical Support Center: Reproducibility in 6-Azauracil (6-AU) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in experiments involving 6-Azauracil (6-AU) with the budding yeast, Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What is 6-Azauracil (6-AU) and how does it work in yeast?
A1: 6-Azauracil (6-AU) is a chemical compound that acts as a growth inhibitor in yeast and other microorganisms. Its primary mechanism of action is the inhibition of two key enzymes in the pyrimidine biosynthesis pathway: IMP dehydrogenase and orotidylate decarboxylase.[1][2] This inhibition leads to a depletion of intracellular pools of GTP and UTP, which are essential for various cellular processes, including transcription.[1][3][4]
Q2: Why is 6-AU sensitivity often used as a phenotype for transcriptional elongation defects?
A2: When intracellular GTP and UTP levels are reduced by 6-AU, the process of transcriptional elongation by RNA polymerase II becomes more challenging. Yeast strains with mutations in genes encoding components of the transcriptional elongation machinery are often hypersensitive to 6-AU because their already compromised transcription process cannot cope with the limited availability of essential nucleotides.[1][5][6] This makes 6-AU sensitivity a useful, though not entirely specific, indicator for defects in transcriptional elongation.
Q3: Can 6-AU sensitivity arise from mutations in genes not directly involved in transcriptional elongation?
A3: Yes. While sensitivity to 6-AU is a common phenotype for mutants with defects in transcriptional elongation, it can also be caused by mutations in genes involved in other cellular processes.[1][4] These can include genes related to nucleotide biosynthesis regulation, drug detoxification, and even vacuolar function.[1][3] Therefore, it is crucial to perform further experiments to confirm the specific role of a gene of interest in transcriptional elongation.
Q4: What are the key factors that can affect the reproducibility of 6-AU experiments?
A4: Several factors can contribute to a lack of reproducibility in 6-AU experiments. These include:
-
Inconsistent 6-AU concentration: Variations in the final concentration of 6-AU in plates can significantly impact yeast growth.
-
Improper 6-AU stock solution preparation and storage: 6-AU has specific solubility and stability characteristics that must be handled correctly.
-
Batch-to-batch variability of 6-AU: The purity and activity of 6-AU can vary between different manufacturing lots.
-
Yeast strain background: Different yeast strains can have varying intrinsic sensitivities to 6-AU.
-
Media composition: The type of media (e.g., rich vs. synthetic) and the presence or absence of specific nutrients can influence 6-AU efficacy.
-
Incubation conditions: Temperature and incubation time can affect yeast growth and the apparent sensitivity to 6-AU.
Experimental Protocols
Preparation of 6-AU Stock Solution
Proper preparation and storage of the 6-AU stock solution are critical for consistent experimental results.
| Parameter | Recommendation | Source |
| Solvent | DMSO or 1 M NH₄OH | [7] |
| Concentration | 10 mg/mL to 100 mg/mL | [2][7] |
| Dissolving | May require gentle heating or sonication. | [7] |
| Storage | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [3][7] |
Preparation of 6-AU Plates
The following protocol outlines the steps for preparing solid media plates containing 6-AU.
-
Prepare standard yeast media: Prepare your desired yeast medium (e.g., CSM - Complete Supplement Mixture) and add agar. Autoclave to sterilize.
-
Cool the media: Allow the autoclaved media to cool in a 55-60°C water bath. This is crucial to prevent the heat from degrading the 6-AU.
-
Add 6-AU stock: Once the media has cooled, add the appropriate volume of your 6-AU stock solution to achieve the desired final concentration. Swirl the flask gently but thoroughly to ensure even distribution.
-
Pour plates: Pour the plates in a sterile environment and allow them to solidify.
-
Storage: Store the plates at 4°C in the dark. It is recommended to use the plates within a few weeks of preparation.
6-AU Sensitivity Spot Assay
This assay is a common method for assessing the sensitivity of different yeast strains to 6-AU.
-
Culture yeast strains: Grow the yeast strains to be tested overnight in liquid media to mid-log phase.
-
Normalize cell density: Measure the optical density (OD₆₀₀) of the cultures and dilute them to a starting OD₆₀₀ of 1.0.
-
Prepare serial dilutions: Create a series of 10-fold serial dilutions for each yeast strain (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).
-
Spot onto plates: Spot 5-10 µL of each dilution onto a control plate (without 6-AU) and plates containing different concentrations of 6-AU.
-
Incubate: Incubate the plates at the appropriate temperature (usually 30°C) for 2-5 days.
-
Analyze results: Compare the growth of the yeast strains on the 6-AU plates to the control plate. Sensitive strains will show reduced or no growth at concentrations where the wild-type strain can grow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth of any strain, including wild-type, on 6-AU plates. | 6-AU concentration is too high. | Verify the calculations for your stock solution and the final concentration in the plates. Prepare new plates with a lower concentration of 6-AU. |
| Inactive 6-AU. | Ensure your 6-AU stock solution was prepared and stored correctly. If in doubt, prepare a fresh stock solution from a new batch of 6-AU powder. | |
| Wild-type strain shows sensitivity to 6-AU. | Yeast strain is naturally sensitive. | Some wild-type yeast strains have a higher intrinsic sensitivity to 6-AU. Test a range of lower 6-AU concentrations to establish a baseline for your specific strain. |
| Incorrect media preparation. | Ensure the media was prepared correctly and that all necessary supplements were added. | |
| Expected sensitive mutant grows on high concentrations of 6-AU. | 6-AU concentration is too low. | Prepare plates with a higher concentration of 6-AU. The optimal inhibitory concentration can vary. |
| Spontaneous suppressor mutations. | Re-streak the mutant from the original stock to ensure the phenotype has not been lost. | |
| Inactive 6-AU. | Prepare fresh 6-AU plates with a newly prepared stock solution. | |
| Inconsistent results between experiments. | Batch-to-batch variation in 6-AU. | If possible, use the same lot of 6-AU for a series of related experiments. When switching to a new lot, it is advisable to re-titrate the optimal concentration. |
| Variability in plate preparation. | Ensure the 6-AU is added to the media at a consistent temperature and is mixed thoroughly before pouring plates. | |
| Differences in yeast culture growth phase. | Always start your spot assays with cultures that are in the same growth phase (e.g., mid-log). |
Visualizing Experimental Workflows and Pathways
6-AU Mechanism of Action and Effect on Transcription
Caption: Mechanism of 6-Azauracil (6-AU) inhibition in yeast.
Standard 6-AU Sensitivity Assay Workflow
References
- 1. 6-azauracil sensitivity assay for yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phytotechlab.com [phytotechlab.com]
- 7. medchemexpress.com [medchemexpress.com]
refining 6-OAU dosage for specific in vivo outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-OAU (6-Oxo-2-aminouracil) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general starting dosage for this compound in vivo?
A1: A commonly cited starting dosage for in vivo studies is 10 mg/kg. This has been used in rats to elicit a pro-inflammatory response, specifically an elevation in the chemokine CXCL1.[1] However, the optimal dose will depend on the specific research question, animal model, and desired outcome.
Q2: How does the dosage of this compound influence different in vivo outcomes like inflammation versus phagocytosis?
A2: The relationship between this compound dosage and specific in vivo outcomes is an area of active research. In vitro studies suggest that the concentration of this compound can lead to different cellular responses. For instance, a dose-dependent pro-phagocytic effect has been observed, but high concentrations of this compound may lead to reduced phagocytosis, possibly due to GPR84 desensitization.[2][3] This suggests that lower doses may be more effective for enhancing phagocytosis, while higher doses, such as 10 mg/kg, have been shown to be pro-inflammatory.[1] Researchers should perform dose-response studies to determine the optimal concentration for their desired effect.
Q3: What are the known signaling pathways activated by this compound?
A3: this compound is an agonist for the G protein-coupled receptor 84 (GPR84).[4] Upon binding, it primarily activates the Gαi/o pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[5] Activation of GPR84 by this compound has also been shown to stimulate downstream signaling cascades involving AKT and ERK.[6][7] Additionally, this compound can induce the recruitment of β-arrestin, which can lead to receptor internalization and desensitization.[2][4]
Q4: Are there species-specific differences in the response to this compound?
A4: Yes, there is evidence of species-specific differences. One study reported that this compound had minimal to no effect on peritoneal polymorphonuclear leukocytes (PMNs) from mice, which led the researchers to use rats for their in vivo experiments.[1] It is crucial to validate the responsiveness of the chosen animal model to this compound before commencing large-scale in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy/No Observable Phenotype | - Suboptimal Dosage: The dose may be too low to elicit a response or too high, causing receptor desensitization. - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Species/Strain Insensitivity: The animal model may not be responsive to this compound.[1] - Vehicle Formulation: Improper formulation can lead to poor solubility and delivery. | - Perform a dose-response study to identify the optimal therapeutic window for your specific outcome. - Assess the pharmacokinetic profile of this compound in your model. Consider alternative routes of administration. - Confirm GPR84 expression in your target cells/tissue and test responsiveness in vitro if possible. - Ensure proper solubilization of this compound. See recommended vehicle formulations below. |
| Unexpected or Off-Target Effects | - High Dosage: High concentrations may lead to the activation of unintended pathways or toxicity. - Non-Specific Binding: Although generally considered specific for GPR84, off-target effects at high concentrations cannot be ruled out without further testing. | - Reduce the dosage and re-evaluate the phenotype. - Include a GPR84 knockout or antagonist-treated control group to confirm the observed effects are GPR84-mediated. |
| High Variability in Results | - Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. - Animal Health and Husbandry: Variations in animal age, weight, health status, or environmental conditions. - Timing of Assessment: The kinetics of the biological response may vary. | - Ensure accurate and consistent preparation and administration of the dosing solution. - Standardize all animal-related procedures and environmental factors. - Perform a time-course experiment to determine the optimal time point for assessing the desired outcome. |
Data Presentation
Table 1: Summary of In Vivo and In Vitro Dosages of this compound and Observed Outcomes
| Dosage/Concentration | Model System | Route of Administration | Observed Outcome | Reference |
| 10 mg/kg | Rats | Intravenous | Increased serum CXCL1 (pro-inflammatory) | [1] |
| 1 mg/ml | Rats | Dorsal Air Pouch | Accumulation of PMNs and macrophages | [1] |
| 1 µM | Murine Bone Marrow-Derived Macrophages | In vitro | Enhanced phagocytosis and pro-inflammatory mediator expression | [6][7] |
| Dose-dependent (low to high µM) | Murine Bone Marrow-Derived Macrophages | In vitro | Pro-phagocytic effect, with high concentrations leading to decreased phagocytosis | [2][3] |
| 1-10 µM | Murine Bone Marrow-Derived Macrophages (LPS pre-treated) | In vitro | Rapid increase in cell index (correlates with cell spreading) | [6] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound for Pro-Inflammatory Response in Rats
-
Preparation of Dosing Solution:
-
Suspend this compound in a vehicle of 1% rat serum in sterile phosphate-buffered saline (PBS).[1]
-
The final concentration should be calculated to deliver a dose of 10 mg/kg body weight in the desired injection volume.
-
Ensure the suspension is homogenous by vortexing or brief sonication before each injection.
-
-
Animal Dosing:
-
Use an appropriate rat strain (e.g., Lewis rats).
-
Administer the this compound suspension via intravenous injection (e.g., into the jugular vein).[1]
-
A control group should receive an equivalent volume of the vehicle (1% rat serum in PBS).
-
-
Sample Collection and Analysis:
Mandatory Visualizations
Caption: GPR84 signaling pathway activated by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 7. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for 6-OAU Stimulation of Macrophages
Welcome to the technical support center for 6-OAU (6-n-octylaminouracil) stimulation of macrophages. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in macrophages?
A1: this compound is a synthetic agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3][4] In macrophages, GPR84 activation has been shown to enhance inflammatory responses and phagocytosis.[1][2][3][5] The effects of this compound are specific to GPR84, as they are not observed in macrophages from GPR84 deficient mice.[1][4]
Q2: What are the expected cellular responses of macrophages to this compound stimulation?
A2: Stimulation of macrophages with this compound has been shown to elicit several key responses:
-
Activation of Signaling Pathways: Upregulation of the Akt, ERK, and NF-κB signaling pathways.[1][4][5] More recent research also points to the involvement of the STAT1 pathway.[6]
-
Increased Pro-inflammatory Mediators: Enhanced expression of cytokines such as TNFα, IL-6, and IL-12b, and chemokines like CCL2, CCL5, and CXCL1.[1][2][3][5]
-
Enhanced Phagocytosis and Bacterial Adhesion: GPR84 activation by this compound can trigger an increase in bacterial adhesion and phagocytosis.[1][2][3][5]
-
Cell Migration: this compound has been shown to promote macrophage migration.[7]
Q3: Is pre-treatment of macrophages necessary before this compound stimulation?
A3: Yes, pre-treatment with an inflammatory stimulus like Lipopolysaccharide (LPS) is a common and often necessary step. This is because GPR84 expression is upregulated in macrophages under pro-inflammatory conditions.[1][2][3][5] A typical pre-treatment involves incubating macrophages with 0.1 µg/ml LPS for 2 hours before adding this compound.[1][7]
Q4: What is the optimal concentration range for this compound?
A4: The maximal response of bone marrow-derived macrophages (BMDMs) to this compound is typically observed in the concentration range of 1–10 µM.[1][4] However, it is important to note that high concentrations of this compound may lead to receptor desensitization and a subsequent decrease in some cellular responses like phagocytosis.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low response to this compound stimulation (e.g., no increase in cytokine expression). | Low GPR84 expression. | GPR84 expression is often low in resting macrophages and is upregulated by pro-inflammatory stimuli.[2][3][5] Ensure macrophages are pre-treated with an agent like LPS (e.g., 0.1 µg/ml for 2 hours) to increase GPR84 expression before this compound stimulation.[1][7] |
| Sub-optimal this compound concentration. | Perform a dose-response curve to determine the optimal this compound concentration for your specific macrophage type and experimental conditions. A common starting range is 1-10 µM.[1][4] | |
| Issues with this compound reagent. | Ensure the this compound is properly dissolved (e.g., in DMSO) and stored. Prepare fresh dilutions for each experiment. | |
| Decreased phagocytosis at high this compound concentrations. | Receptor desensitization. | High concentrations of this compound can lead to GPR84 desensitization.[8] If you observe a bell-shaped dose-response curve for phagocytosis, consider using a lower concentration of this compound or exploring Gi-biased GPR84 agonists which may cause less desensitization.[8] |
| Inconsistent results between experiments. | Variability in macrophage activation state. | The activation state of your primary macrophages can vary between preparations. Standardize the isolation and culture protocol. For cell lines like THP-1, ensure consistent differentiation protocols. |
| Vehicle control issues. | This compound is often dissolved in DMSO. Ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control, and is at a non-toxic level (typically <0.5%).[1] | |
| Unexpected or off-target effects. | Non-specific effects of this compound. | To confirm that the observed effects are mediated by GPR84, consider using a GPR84-specific antagonist as a negative control or using macrophages from GPR84 knockout mice if available.[1][8] |
Experimental Protocols & Data
This compound Stimulation for Analysis of Signaling Pathway Activation
This protocol is adapted from studies analyzing Akt, ERK, and NF-κB activation.[1]
1. Cell Preparation:
- Culture bone marrow-derived macrophages (BMDMs) to the desired confluency.
- Pre-treat BMDMs with 0.1 µg/ml LPS for 2 hours.
2. This compound Stimulation:
- Stimulate the LPS-primed BMDMs with 1 µM this compound for various time points (e.g., 1, 5, 10, 30, and 60 minutes) to observe phosphorylation events. A vehicle control (e.g., 0.3% DMSO) should be run in parallel.
3. Cell Lysis and Western Blotting:
- Lyse the cells and prepare protein lysates.
- Perform Western blotting to detect phosphorylated Akt (P-AKT) and phosphorylated ERK 1/2 (P-ERK).
- Use β-actin as a loading control.
4. NF-κB Translocation (Immunofluorescence):
- For analyzing NF-κB activation, stimulate LPS-primed BMDMs with 1 µM this compound for 30 minutes.
- Fix, permeabilize, and stain the cells for the p65 subunit of NF-κB to observe its nuclear translocation.
Quantitative Data Summary
| Parameter | Cell Type | This compound Concentration | Incubation Time | Outcome | Reference |
| Signaling | BMDMs | 1 µM | 1-60 min | Increased P-Akt and P-ERK | [1] |
| Cytokine mRNA Expression | BMDMs | 1 µM | 30-240 min | Increased TNFα, IL-6, CCL2 mRNA | [4] |
| Cytokine Protein Secretion | BMDMs | 1 µM | Not specified | Increased TNFα, IL-6, CCL2 protein | [4] |
| Phagocytosis | BMDMs | 0.1 µM | Overnight | Promoted phagocytosis of cancer cells | [9] |
| Cell Spreading | BMDMs | 1-10 µM | Real-time | Rapid increase in cell index | [1][4] |
| Bacterial Adhesion | BMDMs | 1 µM | Not specified | Increased bacterial adhesion | [1] |
Visualizations
Signaling Pathways of this compound in Macrophages
Caption: this compound activates GPR84 leading to downstream signaling and pro-inflammatory responses.
Experimental Workflow for this compound Stimulation and Analysis
Caption: Workflow for macrophage stimulation with this compound and subsequent analysis.
References
- 1. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting metabolic sensing switch GPR84 on macrophages for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
challenges of using 6-n-octylaminouracil in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-n-octylaminouracil (6-OAU) in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is 6-n-octylaminouracil and what is its primary known biological activity?
A1: 6-n-octylaminouracil (this compound) is a synthetic uracil derivative. It is recognized as a potent agonist for the G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammation and immune responses.[1][2] Its lipid-like structure allows it to interact with this receptor, which is naturally activated by medium-chain fatty acids.
Q2: What are the primary challenges I should anticipate when using this compound in long-term experiments?
A2: The main challenges associated with the long-term use of this compound include its limited aqueous solubility, potential for precipitation in cell culture media, chemical stability over extended periods, and the possibility of off-target effects. Its metabolic stability in specific cell types or in vivo models may also be a consideration.
Q3: Is this compound metabolically stable?
A3: While specific data on the metabolic stability of this compound is limited, studies on structurally related 6-alkylaminouracil derivatives have shown that some of these compounds are metabolically stable upon incubation with human liver microsomes.[2] However, metabolic stability can be highly dependent on the specific experimental system (e.g., cell type, species of animal model). Therefore, it is recommended to empirically determine the metabolic stability of this compound in your specific model system.
Q4: Are there known off-target effects of this compound?
A4: The primary known target of this compound is GPR84.[1][3] While extensive off-target profiling for this compound is not widely published, like many small molecule inhibitors, it may exhibit off-target activities, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects. This can include using cells that do not express GPR84 or using a GPR84 antagonist.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected biological activity.
-
Cell stress or toxicity not related to the expected pharmacological effect.
Possible Causes:
-
Low Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The concentration of this compound exceeds its solubility limit in the medium.
-
Solvent Shock: The method of diluting the DMSO stock solution into the aqueous medium can cause localized high concentrations and precipitation.
-
Interaction with Media Components: Components of the serum or media supplements may reduce the solubility of this compound.
Solutions:
| Solution | Detailed Steps |
| Optimize Stock and Final Concentrations | Determine the lowest effective concentration of this compound for your experiments. Prepare a high-concentration stock solution in 100% DMSO and dilute it serially to minimize the final DMSO concentration in the culture medium. |
| Improve Solubilization Technique | When diluting the DMSO stock, add it to a small volume of complete medium first while vortexing gently, and then add this pre-diluted solution to the final volume of medium. Avoid adding the DMSO stock directly to a large volume of cold medium. |
| Use a Carrier Protein | Consider pre-complexing this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve its solubility and stability in the culture medium. |
| Test Different Media Formulations | If possible, test the solubility of this compound in different basal media or with different serum lots, as component variations can affect solubility. |
| Regular Media Changes | For long-term studies, frequent media changes with freshly prepared this compound can help maintain the desired concentration and avoid issues with compound degradation or precipitation over time. |
Issue 2: Inconsistent or Diminishing Biological Activity Over Time
Symptoms:
-
The observed biological effect of this compound decreases over the course of a multi-day or multi-week experiment.
-
High variability in results between replicate experiments.
Possible Causes:
-
Chemical Instability: this compound may degrade in the aqueous environment of the cell culture medium, especially with prolonged incubation at 37°C.
-
Metabolism by Cells: The cells in your culture may metabolize this compound over time, reducing its effective concentration.
-
Adsorption to Plasticware: Lipophilic compounds like this compound can adsorb to the surface of plastic culture vessels, depleting the concentration available to the cells.
Solutions:
| Solution | Detailed Steps |
| Assess Compound Stability | Empirically determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the compound in the medium for various durations, followed by quantification using HPLC. |
| Frequent Dosing | Instead of a single initial dose, consider replenishing this compound with every media change or on a predetermined schedule to maintain a more consistent concentration. |
| Use Low-Binding Plasticware | For sensitive experiments, consider using low-protein-binding plates and tubes to minimize the loss of the compound due to adsorption. |
| Monitor Compound Concentration | If feasible, use an analytical method like HPLC-MS to measure the concentration of this compound in the culture medium at different time points during your experiment. |
Data Presentation
Table 1: Example Stability of 6-n-octylaminouracil in Different Solvents and Media
Disclaimer: The following data is hypothetical and for illustrative purposes. It is strongly recommended that researchers determine the stability of 6-n-octylaminouracil under their specific experimental conditions.
| Solvent/Medium | Storage Temperature | Time Point | Remaining this compound (%) |
| 100% DMSO | -20°C | 1 month | >99% |
| 100% DMSO | 4°C | 1 month | 98% |
| 100% DMSO | Room Temperature | 1 week | 95% |
| Cell Culture Medium + 10% FBS | 37°C | 24 hours | 90% |
| Cell Culture Medium + 10% FBS | 37°C | 48 hours | 75% |
| Cell Culture Medium + 10% FBS | 37°C | 72 hours | 60% |
Experimental Protocols
Protocol 1: Assessment of 6-n-octylaminouracil Stability by HPLC
Objective: To determine the stability of this compound in a specific solvent or cell culture medium over time.
Materials:
-
6-n-octylaminouracil (this compound)
-
HPLC-grade solvent (e.g., DMSO, methanol, acetonitrile)
-
Cell culture medium of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Filtration device (e.g., 0.22 µm syringe filter)
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare Experimental Samples: Dilute the this compound stock solution to the final desired concentration in the test solvent or cell culture medium.
-
Incubation: Incubate the samples under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of each sample.
-
Sample Preparation:
-
For samples in organic solvents, dilute directly with the mobile phase.
-
For samples in cell culture medium, precipitate proteins by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the precipitate and collect the supernatant.
-
-
HPLC Analysis:
-
Filter the prepared samples through a 0.22 µm filter.
-
Inject the samples into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from potential degradation products.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan).
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
-
Visualizations
References
Technical Support Center: 6-OAU (6-n-octylaminouracil)
This technical support center provides best practices for storing and handling 6-OAU, a potent GPR84 agonist. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (6-n-octylaminouracil) is a synthetic, small-molecule agonist of the G protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is primarily expressed on immune cells such as macrophages, neutrophils, and microglia. Upon binding, this compound activates GPR84, which couples to Gαi proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Downstream signaling can involve the activation of pathways such as PI3K-Akt and MAPK/ERK, leading to various cellular responses including chemotaxis, phagocytosis, and cytokine production.[5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations are as follows:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | 1 month | For shorter-term storage. |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO to the desired concentration. For example, a 10 mM stock solution is commonly used.[1] It is recommended to use freshly opened DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[2] Gentle warming or vortexing can aid in dissolution. Once dissolved, the stock solution should be aliquoted into smaller volumes and stored at -80°C to minimize freeze-thaw cycles.
Q4: What are the known off-target effects or cross-reactivity of this compound?
A4: this compound has been shown to be a specific agonist for GPR84 with insignificant activity at a wide panel of other receptors, channels, and transporters.[2] However, as with any pharmacological tool, it is good practice to include appropriate controls in your experiments, such as using cells that do not express GPR84 (e.g., parental cell lines) or using a GPR84 antagonist to confirm that the observed effects are mediated by the receptor.
Troubleshooting Guides
Problem 1: Inconsistent or no cellular response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure this compound has been stored correctly as a solid at -20°C and stock solutions at -80°C in aliquots. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a frozen stock. |
| Low or no GPR84 expression in the cell line | Confirm GPR84 expression in your cell model at both the mRNA and protein level (e.g., via qPCR, Western blot, or flow cytometry). GPR84 expression can be low in some cell types or under certain culture conditions. |
| Incorrect this compound concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. EC50 values can vary between assays and cell lines.[1][2] |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. High solvent concentrations can be toxic to cells. |
| Cell culture conditions | Ensure cells are healthy, within a low passage number, and are not overly confluent, as these factors can affect cellular responsiveness. |
Problem 2: High background signal in vehicle-treated control group.
| Possible Cause | Troubleshooting Step |
| Contaminated reagents or media | Use fresh, sterile reagents and cell culture media. Test for endotoxin contamination, especially when studying inflammatory responses. |
| Solvent-induced cellular stress | Lower the final concentration of the solvent in the culture medium. Test different solvents if possible. |
| Constitutive receptor activity | Some cell lines may exhibit high basal GPR84 activity. The use of a GPR84 inverse agonist or antagonist can help to investigate this possibility. |
Problem 3: Variability between experimental replicates.
| Possible Cause | Troubleshooting Step | | Inconsistent cell seeding density | Ensure uniform cell seeding across all wells or plates. Use a cell counter for accurate cell quantification. | | Pipetting errors | Calibrate and use your pipettes correctly. When preparing serial dilutions, ensure thorough mixing at each step. | | Edge effects in multi-well plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media. | | Inconsistent incubation times | Standardize all incubation times precisely for all samples. |
Experimental Protocols
Detailed Methodology 1: Macrophage Phagocytosis Assay
This protocol describes how to assess the effect of this compound on the phagocytic activity of macrophages using fluorescently labeled particles (e.g., zymosan bioparticles or fluorescent beads).
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)
-
Complete culture medium
-
This compound
-
Fluorescently labeled zymosan bioparticles or latex beads
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO). Incubate for 1-2 hours.
-
Phagocytosis Induction: Add fluorescently labeled particles to each well at a particle-to-cell ratio of approximately 10:1.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.
-
Quenching Extracellular Fluorescence: After incubation, wash the cells twice with cold PBS to remove non-internalized particles. To quench the fluorescence of any remaining extracellular particles, add Trypan blue solution (0.25 mg/mL in PBS) to each well and incubate for 5-10 minutes at room temperature.
-
Quantification:
-
Microplate Reader: Aspirate the Trypan blue, wash with PBS, and lyse the cells. Measure the intracellular fluorescence using a microplate reader.
-
Fluorescence Microscopy: Aspirate the Trypan blue, wash with PBS, and fix the cells. Visualize and quantify the number of internalized particles per cell using a fluorescence microscope.
-
Detailed Methodology 2: Cytokine Production Assay (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion from macrophages stimulated with this compound.
Materials:
-
Macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS) (optional, for co-stimulation)
-
PBS
-
ELISA kit for the cytokine of interest
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Cell Stimulation:
-
(Optional) Prime the cells with a low concentration of LPS (e.g., 10 ng/mL) for 2-4 hours to upregulate GPR84 expression and enhance the inflammatory response.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
-
Incubation: Incubate the cells for 6-24 hours at 37°C to allow for cytokine secretion.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant from each well, avoiding disturbance of the cell monolayer.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve.
Visualizations
Caption: GPR84 signaling pathway activated by this compound.
Caption: General experimental workflow for a this compound cell-based assay.
References
Technical Support Center: Overcoming Poor Solubility of 6-O-Ascorbyl Urate (6-OAU) in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 6-O-Ascorbyl Urate (6-OAU).
Disclaimer
Specific experimental solubility data for 6-O-Ascorbyl Urate (this compound) is not extensively available in public literature. The guidance provided herein is based on the inferred chemical properties of this compound as an ascorbyl ester of a urate derivative and established methodologies for enhancing the solubility of poorly water-soluble compounds.[1][2][3][4] For analogous data, information on Ascorbyl Palmitate, a structurally similar lipophilic derivative of ascorbic acid, is used as a reference.[5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is 6-O-Ascorbyl Urate (this compound) and why is it poorly soluble in water?
6-O-Ascorbyl Urate is understood to be an ester formed between the 6-hydroxyl group of ascorbic acid (Vitamin C) and a urate molecule. This esterification process increases the lipophilicity of the parent molecules, leading to a significant decrease in aqueous solubility.[6] Compounds with high lipophilicity and crystalline structures often exhibit poor water solubility, a characteristic described for many new chemical entities.[1][9]
Q2: What are the initial steps to take when encountering solubility issues with this compound?
The initial approach should involve preliminary solubility testing in a range of solvents and pH conditions. The "shake-flask" method is the gold standard for determining equilibrium solubility.[10] This involves adding an excess of the compound to the solvent, agitating it at a controlled temperature until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant.[10]
Q3: Can I use organic solvents to dissolve this compound?
Yes, this compound is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[7] For experiments requiring an aqueous system, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[7] However, be mindful of the final concentration of the organic solvent, as it may affect your experimental system.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of an organic stock solution into an aqueous buffer.
This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
Solutions:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize the co-solvent percentage: While minimizing the organic solvent is ideal, a slightly higher percentage of a co-solvent like DMSO or ethanol in the final aqueous solution can help maintain solubility.[4][11][12]
-
Use surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.[1][12][13]
-
Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1][12]
Issue 2: Inconsistent results in biological assays due to poor this compound solubility.
Poor solubility can lead to variable concentrations of the active compound, resulting in poor reproducibility of experimental data.
Solutions:
-
Prepare fresh solutions: Due to the potential for precipitation over time, it is recommended to prepare fresh working solutions of this compound for each experiment. Aqueous solutions of similar compounds are not recommended for storage for more than one day.[7]
-
Incorporate sonication: Sonication can help to break down larger drug particles and facilitate dissolution.[14]
-
pH adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[3][12] Experiment with a range of pH values to find the optimal condition for this compound solubility.
-
Particle size reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can enhance the dissolution rate.[1][4][11][13]
Quantitative Data Summary
As specific data for this compound is unavailable, the following tables summarize solubility information for the analogous compound, Ascorbyl Palmitate, and general solubility enhancement strategies.
Table 1: Solubility of Ascorbyl Palmitate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Very slightly soluble | [6] |
| Ethanol | ~10 mg/mL | [7] |
| DMSO | ~30 mg/mL, 83 mg/mL | [7][8] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
Table 2: Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | For ionizable drugs, changing the pH alters the ionization state to a more soluble form.[3] | Simple and effective for ionizable compounds. | Risk of chemical degradation at extreme pH values. |
| Co-solvents | Using a water-miscible organic solvent to increase the solubility of a nonpolar drug.[4][11] | Simple to implement. | Potential for in-vivo toxicity of the co-solvent. |
| Surfactants | Formation of micelles that encapsulate the drug, increasing its solubility.[13] | Effective for a wide range of hydrophobic drugs. | Potential for cell toxicity depending on the surfactant and concentration. |
| Cyclodextrins | Formation of inclusion complexes where the drug is encapsulated within the cyclodextrin cavity.[1] | High solubilization capacity and low toxicity. | Can be expensive; potential for drug displacement from the complex. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier matrix at the molecular level.[9] | Can significantly improve dissolution rate and bioavailability. | Can be physically unstable (recrystallization). |
| Particle Size Reduction | Increasing the surface area by reducing particle size (micronization, nanosuspension).[11][13] | Enhances dissolution rate. | May not affect equilibrium solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[15]
-
-
Working Solution Preparation (e.g., 10 µM in cell culture medium):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution into the desired aqueous buffer or cell culture medium. For example, to make a 10 µM solution, you can perform a 1:1000 dilution.
-
Vortex the final working solution immediately before adding it to your experimental system.
-
Note: It is crucial to add the DMSO stock solution to the aqueous buffer and not the other way around to minimize precipitation.
-
Protocol 2: Screening for Optimal pH for this compound Solubilization
-
Prepare a series of buffers with a pH range from 3 to 9.
-
Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Workflow for preparing and solubilizing this compound solutions.
Caption: Hypothetical signaling pathway initiated by solubilized this compound.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Ascorbyl Palmitate | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ascorbyl palmitate - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. This compound | GPR | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
adjusting experimental conditions for optimal 6-OAU activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals adjust experimental conditions for optimal 6-OAU (6-n-octylaminouracil) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic agonist for the G protein-coupled receptor 84 (GPR84). GPR84 is primarily expressed in immune cells such as macrophages and polymorphonuclear leukocytes (PMNs). This compound activates GPR84, leading to the engagement of downstream signaling pathways. It is considered a "balanced" agonist, meaning it can activate both G-protein signaling (specifically Gαi) and the β-arrestin pathway. This activation can trigger a variety of cellular responses, including chemotaxis, phagocytosis, and pro-inflammatory responses.
Q2: What are the typical effective concentrations of this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. For instance, the EC50 (half-maximal effective concentration) for inhibiting cAMP production in CHO cells expressing human GPR84 is approximately 14 nM. In phosphoinositide accumulation assays in HEK293 cells, the EC50 is around 105 nM. For inducing chemotaxis in PMNs, the EC50 is reported to be 318 nM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store this compound solutions?
A3: this compound has limited solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For in vivo experiments, the stock solution can be further diluted in a vehicle like sterile PBS containing 1% rat serum or a formulation with PEG300, Tween80, and water. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: What are the main downstream signaling pathways activated by this compound?
A4: Activation of GPR84 by this compound has been shown to stimulate several key downstream signaling pathways, including the Akt, ERK, and NF-κB pathways. These pathways are crucial mediators of the inflammatory and phagocytic responses induced by this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cellular response to this compound. | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Concentrations can range from nanomolar to low micromolar. |
| Poor this compound solubility or stability. | Prepare fresh this compound solutions from a properly stored stock. Ensure the final solvent concentration is not affecting cell viability. To aid dissolution, you can gently warm the solution to 37°C and use sonication. | |
| Low GPR84 expression in the cell line. | Confirm GPR84 expression in your cell model using techniques like qPCR or flow cytometry. Consider using a cell line known to express GPR84 or a GPR84-transfected cell line. | |
| Decreased activity at high this compound concentrations. | Receptor desensitization. | High concentrations of this compound can lead to GPR84 internalization and desensitization, resulting in a diminished response. Use the lowest effective concentration determined from your dose-response curve. |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and serum concentrations in your media, as these can affect receptor expression and signaling. |
| Inconsistent this compound preparation. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation. |
Data Presentation
Table 1: Reported EC50 Values of this compound in Various In Vitro Assays
| Assay | Cell Line | Reported EC50 |
| cAMP Inhibition | GPR84-CHO | 14 nM |
| Phosphoinositide Accumulation | HEK293 | 105 nM |
| [35S]GTPγS Binding | Sf9 membranes with GPR84-Gαi | 512 nM |
| Chemotaxis | Human PMNs | 318 nM |
Experimental Protocols
cAMP Inhibition Assay
This protocol is used to measure the inhibition of cyclic AMP production following GPR84 activation by this compound.
Materials:
-
CHO cells stably expressing human GPR84 (GPR84-CHO)
-
Forskolin
-
This compound
-
cAMP assay kit
Procedure:
-
Seed GPR84-CHO cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of forskolin-induced cAMP production for each this compound concentration.
Phagocytosis Assay
This protocol assesses the effect of this compound on the phagocytic activity of macrophages.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
This compound
-
pH-rodo Green E. coli bioparticles
-
Lipopolysaccharide (LPS)
Procedure:
-
Isolate and culture BMDMs.
-
Pre-treat BMDMs with LPS (e.g., 0.1 µg/ml) for 2 hours to induce an inflammatory state.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for 1 hour.
-
Add pH-rodo Green E. coli bioparticles to the cells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader or imaging system. The fluorescence of the bioparticles increases in the acidic environment of the phagosome.
-
Quantify the phagocytic activity by measuring the fluorescence intensity.
Mandatory Visualizations
Caption: Signaling pathway activated by this compound through the GPR84 receptor.
Caption: Experimental workflow for assessing this compound-mediated phagocytosis.
Validation & Comparative
Validating the Pro-Inflammatory and Metabolic Effects of 6-OAU Using GPR84 Knockout Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein-coupled receptor 84 (GPR84) agonist, 6-n-octylaminouracil (6-OAU), and its validated effects through the use of GPR84 knockout (KO) mice. This guide includes supporting experimental data, detailed protocols for key experiments, and visual diagrams of signaling pathways and experimental workflows.
Introduction to GPR84 and this compound
GPR84 is a G protein-coupled receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia.[1][2] Its expression is significantly upregulated under pro-inflammatory conditions, suggesting a critical role in inflammatory responses.[1][3][4][5] this compound is a potent and specific synthetic agonist of GPR84, widely used to investigate the receptor's function.[6][7] The use of GPR84 knockout mice has been instrumental in validating that the observed effects of this compound are indeed mediated through this receptor.
Validating this compound's Pro-Inflammatory Effects
Studies have consistently demonstrated the pro-inflammatory functions of this compound, which are absent in GPR84 KO mice. These effects include promoting the production of pro-inflammatory cytokines and enhancing immune cell chemotaxis.[1][8] For instance, this compound has been shown to amplify the secretion of IL-8 from LPS-stimulated polymorphonuclear leukocytes (PMNs) and TNF-α from U937 macrophages.[6] These inflammatory responses mediated by this compound were not observed in cells isolated from GPR84 knockout mice.[1]
Key Experimental Data: this compound vs. GPR84 KO in Inflammation
| Parameter | Wild-Type (WT) Mice/Cells + this compound | GPR84 KO Mice/Cells + this compound | Reference |
| IL-8 Secretion (LPS-stimulated PMNs) | Increased | No effect | [1][6] |
| TNF-α Production (U937 Macrophages) | Amplified | No effect | [6] |
| Chemotaxis of PMNs and Macrophages | Induced | No effect | [1][6] |
| NLRP3 Inflammasome Activation | Enhanced | No enhancement | [3] |
| Phagocytosis of Cancer Cells by Macrophages | Promoted | Abolished | [9][10] |
| Neuropathic Pain | Not directly tested with this compound, but GPR84 KO mice show reduced pain hypersensitivity | Reduced mechanical and thermal hypersensitivity | [11] |
Validating this compound's Metabolic Effects
Recent research has also uncovered a role for GPR84 in metabolic regulation, particularly in brown adipose tissue (BAT) activity.[12][13] Treatment with this compound was found to increase the expression of thermogenic genes and mitochondrial respiration in brown adipocytes from wild-type mice, effects that were absent in adipocytes from GPR84 KO mice.[12]
Key Experimental Data: this compound vs. GPR84 KO in Metabolism
| Parameter | Wild-Type (WT) Brown Adipocytes + this compound | GPR84 KO Brown Adipocytes + this compound | Reference |
| Thermogenic Gene Expression | Increased | No effect | [12] |
| Mitochondrial Respiration (Oxygen Consumption) | Increased by ~50% | No effect | [12] |
| Intracellular Ca2+ Levels | Increased | No effect | [12][13] |
Alternative GPR84 Agonists
While this compound is a widely used tool, other agonists for GPR84 have been identified, some with biased signaling properties.
| Compound | Type | Key Characteristics | Reference |
| Embelin | Natural Product Agonist | Activates GPR84. | [14] |
| Medium-Chain Fatty Acids (MCFAs) | Endogenous Agonists | Fatty acids with chain lengths of 9-14 carbons can activate GPR84. | [14] |
| ZQ-16 (2-(hexylthio)pyrimidine-4,6-diol) | Synthetic Agonist | More potent than this compound in some assays. | [1][15] |
| DL-175 | Biased Agonist | Shows bias for G-protein signaling over β-arrestin recruitment. Fails to promote chemotaxis. | [1][16] |
Experimental Protocols
GPR84 Knockout Mouse Generation
GPR84 knockout mice can be generated using CRISPR/Cas9 or TALEN systems to introduce a frameshift mutation in the Gpr84 gene, leading to a premature stop codon and loss of function.[3] Successful knockout should be confirmed by PCR genotyping and Western blot analysis.
In Vivo Model of Endotoxemia
To induce acute inflammation, C57BL/6 mice can be intraperitoneally (i.p.) injected with 1 mg/kg of lipopolysaccharide (LPS).[4][5] Control mice receive an injection of phosphate-buffered saline (PBS). Tissues are then harvested at specified time points (e.g., 2 and 8 hours) to analyze Gpr84 mRNA levels via qPCR.[4][5]
Macrophage Phagocytosis Assay
-
Bone marrow-derived macrophages (BMDMs) are cultured from wild-type and GPR84 KO mice.
-
Cancer cells (e.g., Raji cells) are labeled with a fluorescent dye.
-
BMDMs are pre-treated with this compound at various concentrations.
-
The labeled cancer cells are co-cultured with the BMDMs.
-
Phagocytosis is quantified by measuring the fluorescence intensity of the macrophages using flow cytometry or fluorescence microscopy.[9][10]
Measurement of Mitochondrial Respiration in Brown Adipocytes
-
Primary brown adipocytes are isolated from the BAT of wild-type and GPR84 KO mice.
-
The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer.
-
A baseline OCR is established, followed by the sequential injection of this compound (e.g., 50 µM), oligomycin (an ATP synthase inhibitor), FCCP (a protonophore), and a mixture of rotenone and antimycin A (complex I and III inhibitors, respectively).[12]
Visualizing the Pathways and Workflows
Caption: GPR84 Signaling Pathway Activated by this compound.
References
- 1. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 13. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming GPR84 Activation by 6-OAU: A Comparative Guide to Antagonist-Based Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the activation of G protein-coupled receptor 84 (GPR84) by the synthetic agonist 6-n-octylaminouracil (6-OAU) through the use of specific antagonists. We present supporting experimental data, detailed protocols, and visual diagrams of the signaling pathways and experimental workflows involved.
Introduction
GPR84 is a G protein-coupled receptor primarily expressed in immune cells, such as macrophages, neutrophils, and microglia. It is activated by medium-chain fatty acids and has been implicated in inflammatory responses. This compound is a potent synthetic agonist widely used to study the function of GPR84. However, to ensure that the observed effects of this compound are specifically mediated by GPR84, it is crucial to employ antagonists to block its action. This guide outlines the methodologies and provides comparative data for validating this compound-induced GPR84 activation.
Data Presentation: Agonist and Antagonist Performance
The following table summarizes the quantitative data for this compound and a selection of commonly used GPR84 antagonists. This data is essential for selecting the appropriate reagents and designing experiments to confirm GPR84 activation.
| Compound | Type | EC50/IC50 | Assay Type | Cell Line | Key Findings |
| This compound | Agonist | 105 nM | cAMP Inhibition | CHO-GPR84 | Potent and specific agonist of GPR84. |
| ~1 µM | Phagocytosis | Bone marrow-derived macrophages (BMDMs) | Promotes phagocytosis of cancer cells. | ||
| GLPG1205 | Antagonist | - | Phagocytosis | BMDMs | Abolishes the pro-phagocytic effect of this compound. |
| TUG-2181 | Antagonist | 34 nM | ROS Production, IL-8 Release | Human neutrophils | Inhibits GPR84 agonist-induced inflammatory responses. |
| PBI-4050 | Antagonist | Low affinity | - | - | Also acts as a GPR40 agonist. |
| GPR84 antagonist 9 | Antagonist | 12 nM | - | - | Orally active GPR84 antagonist. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in setting up their validation assays.
Intracellular cAMP Measurement
This assay is used to determine the effect of GPR84 activation on adenylyl cyclase activity. GPR84 primarily couples to the Gi/o signaling pathway, which inhibits cAMP production.
Protocol:
-
Seed Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-GPR84) in a 96-well plate.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
Antagonist mode: Pre-treat the cells with a GPR84 antagonist (e.g., GLPG1205) or vehicle for 15 minutes.
-
Stimulate the cells with forskolin (to induce cAMP production) and this compound at its EC80 concentration for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit.
-
A successful confirmation will show that the antagonist significantly reduces the this compound-mediated inhibition of forskolin-induced cAMP production.
Macrophage Phagocytosis Assay
This functional assay assesses the ability of macrophages to engulf particles, a process that can be enhanced by GPR84 activation.
Protocol:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice.
-
Pre-treat the BMDMs with the GPR84 antagonist (e.g., GLPG1205 at 10 µM) or vehicle overnight.
-
Wash the cells thoroughly with PBS.
-
Add fluorescently labeled cancer cells (e.g., Raji cells) to the BMDMs.
-
Stimulate the co-culture with this compound (e.g., 0.1 µM).
-
After a suitable incubation period, quantify the percentage of macrophages that have engulfed the cancer cells using flow cytometry or fluorescence microscopy.
-
Confirmation is achieved if the antagonist significantly blocks the this compound-induced increase in phagocytosis.
Western Blot for Signaling Pathway Activation
This method is used to detect the phosphorylation and activation of downstream signaling proteins like Akt and ERK.
Protocol:
-
Culture BMDMs and pre-treat with an LPS stimulus (e.g., 0.1 µg/ml for 2 hours) to upregulate GPR84 expression.
-
Pre-incubate the cells with a GPR84 antagonist or vehicle for 30 minutes.
-
Stimulate the cells with 1 µM this compound for various time points (e.g., 1, 5, 10, 30, and 60 minutes).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated Akt (P-AKT) and phosphorylated ERK (P-ERK).
-
Use antibodies for total Akt, total ERK, and a housekeeping protein like β-actin as loading controls.
-
A specific GPR84-mediated effect is confirmed if the antagonist prevents the this compound-induced increase in Akt and ERK phosphorylation.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: GPR84 signaling pathway activated by this compound and inhibited by an antagonist.
Caption: Workflow for confirming this compound's GPR84 activation using an antagonist.
Conclusion
The activation of GPR84 by this compound elicits a range of pro-inflammatory responses in immune cells. To rigorously demonstrate that these effects are specifically mediated by GPR84, it is imperative to use selective antagonists. The experimental protocols and comparative data provided in this guide offer a framework for researchers to confidently validate their findings and contribute to a better understanding of GPR84's role in health and disease. The use of antagonists like GLPG1205 in conjunction with functional readouts provides a robust method for confirming the on-target activity of this compound.
A Head-to-Head Comparison of GPR84 Agonists: 6-OAU vs. ZQ-16
For researchers in immunology, inflammation, and metabolic disease, the G protein-coupled receptor 84 (GPR84) has emerged as a compelling therapeutic target. Its activation by medium-chain fatty acids and synthetic ligands modulates key inflammatory and metabolic pathways. This guide provides a detailed, data-driven comparison of two widely used synthetic GPR84 agonists: 6-n-octylaminouracil (6-OAU) and ZQ-16.
This document summarizes their performance in key in vitro assays, outlines the experimental methodologies to enable reproducibility, and visualizes the underlying biological processes.
Quantitative Performance Overview
The following tables summarize the reported in vitro potencies of this compound and ZQ-16 across various functional assays. These values represent the concentration of the agonist required to elicit a half-maximal response (EC50), providing a direct comparison of their potency.
Table 1: In Vitro Potency (EC50) of this compound
| Assay Type | Cell Line | Reported EC50 |
| Calcium Mobilization | HEK293/Gα16/GPR84 | 1.25 µM[1] |
| Phosphatidylinositol (PI) Turnover | HEK293 with Gqi5 chimera | 105 nM[2] |
| cAMP Inhibition | CHO-hGPR84 | 17 nM[3] |
| [35S]GTPγS Binding | Sf9 (hGPR84-Gαi fusion) | 512 nM[2] |
Table 2: In Vitro Potency (EC50) of ZQ-16
| Assay Type | Cell Line | Reported EC50 |
| Calcium Mobilization | HEK293/Gα16/GPR84 | 139 nM[4][5] / 213 nM[1][6] |
| cAMP Inhibition | HEK293-GPR84 | 134 nM[6] |
| β-Arrestin2 Recruitment | HEK293 | 597 nM[6] |
Summary of Potency:
Direct comparison data indicates that ZQ-16 is approximately 6-fold more potent than this compound in inducing a calcium response in HEK293 cells co-expressing GPR84 and the promiscuous G-protein Gα16 (EC50 of 0.213 µM for ZQ-16 vs. 1.25 µM for this compound)[1]. Across different G-protein coupling assays (calcium, PI, cAMP, GTPγS), this compound shows a wider range of reported potencies, which may reflect differences in assay conditions and cell systems. ZQ-16 demonstrates consistent low micromolar to high nanomolar potency across G-protein activation and also effectively recruits β-arrestin[6].
Functional and Biological Activities
Both this compound and ZQ-16 are recognized as potent activators of GPR84, triggering downstream signaling cascades that influence immune cell function.
This compound is a well-established synthetic agonist that has been shown to:
-
Act as a chemoattractant for polymorphonuclear leukocytes (PMNs) and macrophages[7][8].
-
Amplify the production of pro-inflammatory cytokines, such as IL-8, in immune cells[2][7].
-
Activate the pertussis toxin-sensitive Gαi/o pathway, leading to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels[9].
-
Induce phosphorylation of downstream kinases Akt and ERK and promote NF-κB nuclear translocation[10][11].
-
Enhance phagocytosis of bacteria and cancer cells by macrophages[10][11].
-
Exhibit anti-bacterial properties[7].
-
In vivo, it has been shown to restore brown adipose tissue (BAT) activity in GPR84 knockout mice[9].
ZQ-16 was identified through high-throughput screening and is characterized as a potent and selective GPR84 agonist[12]. Its key features include:
-
High selectivity for GPR84, with no activity observed at other free fatty acid receptors like GPR40, GPR41, GPR119, or GPR120[4][6].
-
Robust activation of multiple GPR84-mediated signaling pathways, including calcium mobilization, cAMP inhibition, and ERK1/2 phosphorylation[4][6][12].
-
Induces receptor desensitization, internalization, and recruitment of β-arrestin2[6][12].
-
In human THP-1 macrophages, ZQ-16 demonstrated similar effects to this compound in promoting the production of pro-inflammatory cytokines and reactive oxygen species (ROS)[13][14].
Interestingly, one study reported that while both agonists were active in human THP-1 macrophages, neither induced pro-inflammatory responses in murine macrophages, and both failed to inhibit tumor growth in an in vivo mouse model[13]. This suggests potential species-specific or cell-type-specific differences in GPR84 signaling.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the GPR84 signaling pathway and a typical experimental workflow for agonist characterization.
Caption: GPR84 Signaling Cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ZQ 16 (CAS 376616-73-8): R&D Systems [rndsystems.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 10. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 6-OAU and Embelin Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the biological activities of 6-OAU and embelin. We delve into their mechanisms of action, present quantitative data from experimental studies, and provide detailed protocols for key assays to support further research.
This analysis reveals that while both this compound and embelin can act as agonists for the G-protein coupled receptor 84 (GPR84), they exhibit distinct primary activities and potencies. This compound is primarily recognized as a potent and specific synthetic agonist for GPR84, whereas embelin, a natural compound, is a well-established inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), with its GPR84 agonism being a secondary, less potent activity.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the activities of this compound and embelin on their primary molecular targets.
| Compound | Target | Assay Type | Cell Line | EC50 / IC50 | Reference |
| This compound | GPR84 | cAMP Inhibition | CHO-hGPR84 | 17 nM | [1] |
| GPR84 | β-Arrestin Recruitment | CHO-β-arrestin-hGPR84 | 110 nM | [1] | |
| Embelin | GPR84 | cAMP Inhibition | CHO-hGPR84 | 795 nM | [1] |
| GPR84 | β-Arrestin Recruitment | CHO-β-arrestin-hGPR84 | 424 nM | [1] | |
| XIAP (BIR3 domain) | Fluorescence Polarization | - | 4.1 µM |
Comparative Analysis of Biological Activities
This compound: A Potent GPR84 Agonist
This compound is a synthetic uracil derivative that has been instrumental in characterizing the function of GPR84, a receptor primarily expressed on immune cells such as macrophages, neutrophils, and microglia. As a potent agonist, this compound has been shown to be significantly more potent than embelin in activating GPR84[1][2]. Activation of GPR84 by this compound triggers several downstream signaling pathways, including Gαi-mediated inhibition of cAMP production, β-arrestin recruitment, and activation of the Akt, ERK, and NF-κB pathways[3]. These signaling events translate into various cellular responses, most notably pro-inflammatory effects and enhanced phagocytosis in macrophages[3][4].
Embelin: A Dual-Action Molecule with Primary XIAP Inhibitory Activity
Embelin, a naturally occurring benzoquinone, is widely recognized for its role as a non-peptidic inhibitor of XIAP, a key regulator of apoptosis[5]. By binding to the BIR3 domain of XIAP, embelin disrupts the interaction between XIAP and caspases, leading to the activation of the apoptotic cascade. This mechanism underlies its well-documented anti-cancer properties. In addition to its pro-apoptotic effects, embelin modulates several other signaling pathways implicated in cancer progression, including NF-κB, PI3K/Akt, and STAT3[1][6].
More recently, embelin has also been identified as an agonist of GPR84, albeit with lower potency compared to this compound[1][7]. This dual activity suggests that the overall biological effects of embelin may be a composite of both XIAP inhibition and GPR84 activation, potentially contributing to its diverse pharmacological profile that includes anti-inflammatory and anti-cancer activities.
Signaling Pathways
The signaling pathways for this compound and embelin are distinct yet overlapping, reflecting their different primary targets.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
GPR84 Activation Assay (cAMP Inhibition)
This protocol is adapted from studies measuring GPR84 activation via its Gαi-coupled pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Objective: To quantify the potency of this compound and embelin in activating GPR84 by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing human GPR84 (CHO-hGPR84).
-
Cell culture medium (e.g., DMEM/F-12) with necessary supplements.
-
Phosphate-buffered saline (PBS).
-
Forskolin.
-
This compound and embelin stock solutions.
-
cAMP assay kit (e.g., DiscoverX HitHunter® cAMP Assay).
-
384-well white, opaque plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed CHO-hGPR84 cells into a 384-well plate at a density of 10,000-15,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and embelin in assay buffer.
-
Cell Stimulation:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add the test compounds (this compound or embelin) at various concentrations to the wells.
-
Simultaneously, add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except for the negative control) to stimulate cAMP production.
-
Include a vehicle control (forskolin only) and a baseline control (no forskolin, no compound).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 value.
XIAP Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP) assay to measure the inhibition of the XIAP-caspase interaction by embelin.
Objective: To determine the inhibitory potency (IC50) of embelin on the interaction between the XIAP BIR3 domain and a fluorescently labeled Smac/DIABLO-derived peptide.
Materials:
-
Recombinant human XIAP BIR3 domain protein.
-
Fluorescently labeled Smac-derived peptide (e.g., with FITC or TAMRA).
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Embelin stock solution.
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of XIAP BIR3 protein and the fluorescently labeled Smac peptide in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of embelin in the assay buffer.
-
Assay Setup:
-
To the wells of the 384-well plate, add the XIAP BIR3 protein at a fixed concentration.
-
Add the serially diluted embelin or vehicle control.
-
Include controls for no inhibition (XIAP + fluorescent peptide only) and background (fluorescent peptide only).
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for binding equilibration.
-
Fluorescent Peptide Addition: Add the fluorescently labeled Smac peptide to all wells at a fixed concentration.
-
Final Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the log concentration of embelin. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Embelin and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
A Comparative Analysis of 6-OAU and the Biased Agonist DL-175 in GPR84 Receptor Activation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the balanced agonist 6-OAU and the G-protein biased agonist DL-175 in activating the G-protein-coupled receptor 84 (GPR84). This analysis is supported by experimental data on their distinct signaling pathways and functional outcomes.
Introduction to GPR84 Agonists
GPR84 is a G-protein-coupled receptor predominantly expressed in immune cells and implicated in inflammatory responses. Its activation presents a therapeutic target for various inflammatory diseases. Agonists of GPR84 can be broadly categorized based on their signaling preference. This compound (6-n-octylaminouracil) is a well-established synthetic agonist that demonstrates a balanced mechanism, activating both G-protein-mediated and β-arrestin-mediated signaling pathways.[1][2] In contrast, DL-175 is a G-protein biased agonist, specifically activating the Gαi/o pathway to inhibit cAMP production without significantly recruiting β-arrestin.[1][2][3] This fundamental difference in signaling bias leads to distinct cellular and physiological responses.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative data comparing the in vitro performance of this compound and DL-175.
| Parameter | This compound | DL-175 | Cell Line | Reference |
| cAMP Inhibition (pEC50) | 7.82 ± 0.13 | 7.08 ± 0.20 | mBMDMs | [2] |
| cAMP Inhibition (EC50) | 15.4 nM | 29.0 nM | CHO-HA-hGPR84 | [2] |
| cAMP Inhibition (EC50) | 105 nM | Not Reported | HEK293 with Gqi5 | [4][5] |
| β-arrestin Recruitment | Active | No detectable effect | CHO-β-arrestin-hGPR84 | [1][2] |
| [35S]GTPγS Binding (EC50) | 512 nM | Not Reported | Sf9 membranes | [5] |
Signaling Pathways and Functional Outcomes
The differential engagement of signaling pathways by this compound and DL-175 results in varied functional consequences.
G-Protein vs. β-Arrestin Signaling
This compound, as a balanced agonist, activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1] This G-protein activation is associated with pro-inflammatory and pro-phagocytic effects.[6][7] Simultaneously, this compound promotes the phosphorylation of GPR84, leading to the recruitment of β-arrestin.[2][7] β-arrestin recruitment is canonically linked to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades.[2][8]
DL-175, being G-protein biased, potently inhibits cAMP production via Gαi/o activation but does not induce β-arrestin recruitment.[1][2] This biased signaling profile suggests that DL-175 can elicit specific G-protein-mediated effects while avoiding the consequences of β-arrestin engagement, such as rapid receptor desensitization.[7]
Functional Cellular Responses
Experimental evidence highlights the differential effects of this compound and DL-175 on key immune cell functions.
-
Chemotaxis and Phagocytosis: In human-derived U937 macrophage-like cells, this compound induces both chemotaxis and phagocytosis.[2] In contrast, DL-175 promotes phagocytosis but does not have a chemotactic effect.[2] This suggests that G-protein signaling is sufficient for enhancing phagocytosis, while the chemotactic response may involve β-arrestin-dependent pathways or a different G-protein-mediated signaling profile induced by balanced agonists.
-
Receptor Internalization: this compound promotes a more significant and rapid internalization of the GPR84 receptor compared to DL-175.[2] After 30 minutes of treatment with 1 μM of each agonist, approximately 70% of the surface receptor remains with this compound, whereas about 89% remains with DL-175.[2] This is consistent with the role of β-arrestin in mediating GPCR internalization.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to compare this compound and DL-175.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, typically stimulated by forskolin.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are cultured in appropriate media and conditions.[1]
-
Cell Stimulation: Cells are treated with a fixed concentration of forskolin (e.g., 25 μM) to stimulate adenylyl cyclase and increase basal cAMP levels.[1] Concurrently, cells are treated with varying concentrations of the test agonists (this compound or DL-175).
-
Incubation: The cells are incubated for a specific duration (e.g., 1 hour) at 37°C.[4]
-
Lysis and Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The results are typically expressed as a percentage of the forskolin-stimulated response. Concentration-response curves are generated to calculate the pEC50 or EC50 values for each agonist.[1]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR84 receptor.
-
Cell Line: A specialized cell line is used, such as CHO cells co-expressing human GPR84 and a β-arrestin fusion protein (e.g., CHO-β-arrestin-hGPR84).[1]
-
Agonist Treatment: Cells are treated with a range of concentrations of this compound or DL-175.
-
Detection: The recruitment of β-arrestin to the receptor is detected by measuring the signal generated from the interaction of the fusion proteins. Common detection methods include enzyme complementation assays (e.g., PathHunter) or Bioluminescence Resonance Energy Transfer (BRET).
-
Data Analysis: The signal is measured, and concentration-response curves are plotted. Efficacy is often normalized to the maximum response of a reference agonist, such as this compound.[1]
Phagocytosis Assay
This assay assesses the ability of macrophages to engulf particles following agonist treatment.
-
Macrophage Culture: Bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., U937) are cultured.[6][7]
-
Agonist Pre-treatment: Macrophages are pre-treated with the GPR84 agonist (this compound or DL-175) or a vehicle control.[6]
-
Target Introduction: Fluorescently labeled target cells (e.g., cancer cells like Raji cells) are introduced to the macrophage culture.[6][7]
-
Incubation: The co-culture is incubated to allow for phagocytosis.
-
Quantification: The extent of phagocytosis is quantified, often by flow cytometry or fluorescence microscopy, by measuring the fluorescence intensity within the macrophages.[6]
Conclusion
The comparison between this compound and DL-175 provides a clear example of balanced versus biased agonism at the GPR84 receptor. This compound activates both G-protein and β-arrestin pathways, leading to a broad range of cellular responses including chemotaxis, phagocytosis, and receptor internalization.[2] In contrast, DL-175 selectively activates the G-protein pathway, resulting in a more focused biological output, such as the promotion of phagocytosis without inducing chemotaxis or significant receptor internalization.[2] The choice between a balanced and a biased agonist will depend on the desired therapeutic outcome, with biased agonists like DL-175 offering the potential for more targeted effects with a potentially reduced propensity for receptor desensitization.[7] These findings underscore the importance of understanding the nuances of GPCR signaling for the rational design of novel therapeutics.
References
- 1. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Cross-Validation of 6-OAU-Induced Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways induced by 6-Oxo-2-acetyl-3,4,5,6-tetrahydropyridine (6-OAU), a synthetic agonist of the G protein-coupled receptor 84 (GPR84). The data presented herein is compiled from multiple studies to facilitate a clear understanding of this compound's mechanism of action and its performance relative to other GPR84 modulators.
Overview of this compound and GPR84 Signaling
This compound is a potent and specific surrogate agonist for GPR84, an immune-metabolic receptor primarily expressed in immune cells.[1][2] Activation of GPR84 by this compound has been shown to trigger pro-inflammatory responses, including the upregulation of key signaling pathways and the subsequent production of inflammatory mediators.[1][3][4] This makes GPR84 a potential therapeutic target for various inflammatory diseases and cancer.[5][6][7]
The primary signaling cascade initiated by this compound binding to GPR84 involves the Gαi subunit of the G protein complex.[5][6] This leads to the activation of downstream pathways, including:
-
Akt Pathway: Involved in cell survival and proliferation.
-
ERK (Extracellular signal-regulated kinase) Pathway: Plays a crucial role in cell differentiation, proliferation, and inflammation.
-
NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of the inflammatory response, leading to the expression of various pro-inflammatory genes.[1]
Comparative Analysis of GPR84 Agonists
The signaling profile of this compound has been compared with other GPR84 agonists, notably DL-175. While both are potent agonists, they exhibit biased signaling, meaning they differentially activate downstream pathways.
| Agonist | G Protein (Gαi) Activation | β-Arrestin Recruitment | Receptor Internalization | Primary Cellular Response | Reference |
| This compound | Potent Agonist | Yes | Yes | Chemotaxis and Phagocytosis | [8] |
| DL-175 | Potent Agonist | No | Minimal | Phagocytosis without Chemotaxis | [3][8] |
Key Findings:
-
This compound acts as a "balanced" agonist, activating both G protein-dependent pathways and β-arrestin-mediated signaling.[8]
-
DL-175 is a G protein-biased agonist, showing a preference for the Gαi pathway with minimal β-arrestin recruitment.[3][8]
-
This difference in signaling bias leads to distinct functional outcomes. For instance, this compound induces both chemotaxis and phagocytosis in macrophages, while DL-175 primarily promotes phagocytosis.[8]
Downstream Effects of this compound-Induced Signaling
Activation of the Akt, ERK, and NF-κB pathways by this compound leads to the enhanced expression of a variety of pro-inflammatory mediators in macrophages.
| Mediator Class | Upregulated Molecules | Functional Consequence | Reference |
| Cytokines | TNFα, IL-6, IL-12b | Promotion of inflammation and immune cell activation | [1][3] |
| Chemokines | CCL2, CCL5, CXCL1 | Recruitment of immune cells to the site of inflammation | [1][3] |
The pro-inflammatory effects of this compound are GPR84-dependent, as these responses are absent in macrophages from GPR84 knockout mice and can be blocked by GPR84 antagonists.[1][3]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature. For specific details, please refer to the cited publications.
Cell Culture and Treatment
-
Cell Lines: Bone marrow-derived macrophages (BMDMs), human-derived U937 macrophage-like cells, and Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) are commonly used.
-
Treatment: Cells are typically treated with varying concentrations of this compound (e.g., 1-10 µM) or other agonists.[1] Vehicle controls (e.g., DMSO) are used in parallel. For inhibition studies, cells are pre-treated with specific antagonists (e.g., GLPG1205) or pathway inhibitors (e.g., for Akt, ERK).[1][5][6]
Western Blotting for Signaling Pathway Activation
-
Objective: To detect the phosphorylation and thus activation of key signaling proteins like Akt and ERK.
-
Procedure:
-
Cell Lysates: After treatment, cells are lysed to extract proteins.
-
Protein Quantification: Protein concentration is determined using a BCA assay or similar method.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).
-
Detection: After incubation with secondary antibodies conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To measure the mRNA expression levels of inflammatory mediators.
-
Procedure:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for PCR with primers specific for the target genes (e.g., TNFα, IL-6, CCL2). A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
-
Phagocytosis Assay
-
Objective: To assess the effect of GPR84 activation on macrophage phagocytic activity.
-
Procedure:
-
Cell Treatment: Macrophages are treated with this compound or other compounds.
-
Incubation with Particles: Fluorescently labeled particles (e.g., zymosan, beads, or cancer cells) are added to the macrophage culture.
-
Analysis: After incubation, non-phagocytosed particles are washed away. The extent of phagocytosis is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.
-
Visualizing this compound Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways induced by this compound and a typical experimental workflow.
Caption: this compound-induced GPR84 signaling cascade.
Caption: General experimental workflow for comparing GPR84 agonists.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Validation of 6-O-acetylumbelliferone (6-OAU) Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 6-O-acetylumbelliferone (6-OAU) with other alternatives in activating the G protein-coupled receptor 84 (GPR84). The information presented is based on published experimental data, with a focus on reproducibility and validation. Detailed experimental protocols for key assays are provided to assist researchers in replicating and building upon these findings.
Quantitative Data Summary
The following table summarizes the reported potency (EC50 values) of this compound and its alternatives in activating GPR84, as determined by in vitro functional assays. These values are crucial for comparing the compounds' efficacy and for validating experimental outcomes.
| Compound | Assay Type | Cell Line | Reported EC50 (nM) | Reference(s) |
| This compound | cAMP Inhibition | CHO-hGPR84 | 5.98 - 105 | [1] |
| β-arrestin Recruitment | CHO-K1 β-arrestin | >10,000 | [2] | |
| Calcium Mobilization | HEK293/Gα16/GPR84 | ~1000 | [3] | |
| DL-175 | cAMP Inhibition | CHO-hGPR84 | - | [2] |
| β-arrestin Recruitment | CHO-K1 β-arrestin | No detectable activation | [2] | |
| Embelin | cAMP Inhibition | HEK293 | - | [4] |
| Calcium Mobilization | HEK293 | - | [4] | |
| ZQ-16 | Calcium Mobilization | HEK293/Gα16/GPR84 | - | [5] |
| OX-04528 | cAMP Inhibition | CHO-hGPR84 | 0.00598 | [1] |
| β-arrestin Recruitment | CHO-hGPR84 | No detectable activation | [1] | |
| OX-04529 | cAMP Inhibition | CHO-hGPR84 | 0.0185 | [1] |
| β-arrestin Recruitment | CHO-hGPR84 | No detectable activation | [1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental setups, the following diagrams illustrate the key signaling pathway activated by this compound and a typical workflow for a macrophage phagocytosis assay.
Figure 1: this compound-mediated GPR84 signaling pathway.
References
- 1. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
- 2. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Embelin and its derivatives unravel the signaling, proinflammatory and antiatherogenic properties of GPR84 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6-OAU and Other Synthetic GPR84 Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic GPR84 agonist 6-OAU against other notable alternatives, supported by experimental data and detailed protocols.
G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target for a range of inflammatory and immunological disorders. As a receptor for medium-chain fatty acids, its activation is linked to pro-inflammatory responses, making its modulation a key area of research. A variety of synthetic agonists have been developed to probe the function of GPR84 and explore its therapeutic potential. This guide focuses on a head-to-head comparison of 6-n-octylaminouracil (this compound), a widely used synthetic agonist, with other significant synthetic GPR84 agonists, including ZQ-16 and the biased agonist DL-175.
Quantitative Comparison of GPR84 Agonist Activity
The following table summarizes the quantitative data for this compound and other synthetic GPR84 agonists across key in vitro assays, providing a clear comparison of their potency and signaling bias.
| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | cAMP Inhibition | CHO-hGPR84 | EC50 | 14 nM | [1] |
| PI Assay | HEK293 | EC50 | 105 nM | [2] | |
| [35S]GTPγS Binding | Sf9-hGPR84-Gαi | EC50 | 512 nM | [2] | |
| β-arrestin Recruitment | CHO-β-arrestin-hGPR84 | - | Balanced Agonist | [3] | |
| ZQ-16 | cAMP Assay | CHO-hGPR84 | - | More potent than this compound | [4] |
| Functional Assays | THP-1 macrophages | - | Similar effects to this compound in pro-inflammatory cytokine and ROS production | [5] | |
| DL-175 | cAMP Inhibition | CHO-hGPR84 | - | Comparable potency to this compound | [4][6] |
| β-arrestin Recruitment | CHO-β-arrestin-hGPR84 | - | No measurable effect (G-protein biased) | [3][4][6] | |
| OX04528 (68) | cAMP Inhibition | CHO-hGPR84 | pEC50 | Low picomolar | [4][7] |
| β-arrestin Recruitment | CHO-β-arrestin-hGPR84 | - | No detectable effect | [4][7] | |
| OX04529 (69) | cAMP Inhibition | CHO-hGPR84 | pEC50 | Low picomolar | [4][7] |
| β-arrestin Recruitment | CHO-β-arrestin-hGPR84 | - | No detectable effect | [4][7] |
GPR84 Signaling Pathway
Activation of GPR84 by agonists like this compound primarily couples to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] This G protein-mediated signaling can trigger various downstream effects, including the modulation of inflammatory responses. Some agonists may also induce β-arrestin recruitment, which can lead to receptor desensitization, internalization, and potentially G protein-independent signaling. The phenomenon of "biased agonism," where an agonist preferentially activates one pathway over another, is a key consideration in drug development for GPR84.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming 6-OAU Specificity for GPR84 Using Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 84 (GPR84) has emerged as a significant target in inflammatory and metabolic diseases. The synthetic agonist 6-n-octylaminouracil (6-OAU) is a widely used tool to probe the function of this receptor. However, ensuring that the observed effects of this compound are specifically mediated by GPR84 is crucial for the validation of research findings and the advancement of drug discovery programs. This guide provides a comparative overview of the use of GPR84 antagonists to confirm the specificity of this compound, supported by experimental data and detailed protocols.
Introduction to GPR84 and this compound
GPR84 is a Gαi/o-coupled receptor activated by medium-chain fatty acids (MCFAs), playing a pro-inflammatory role in various immune cells.[1][2] The synthetic agonist this compound potently activates GPR84, mimicking the effects of endogenous ligands and triggering downstream signaling cascades.[3][4] These effects include inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and promotion of cellular processes like phagocytosis and chemotaxis.[1][3][5] Given the potential for off-target effects with any small molecule, the use of selective antagonists is the gold standard for confirming that the biological activity of this compound is indeed GPR84-dependent.
Comparative Analysis of GPR84 Antagonists
Several GPR84 antagonists have been developed and utilized to verify the specificity of this compound. The following table summarizes the quantitative data from key studies, demonstrating the ability of these antagonists to block this compound-induced activity across various assays.
| Antagonist | Agonist | Assay Type | Cell Type | Antagonist Potency (IC50/pIC50) | Reference |
| GLPG1205 | This compound | Phagocytosis Assay | Bone Marrow-Derived Macrophages (BMDMs) | Complete abolition of this compound effect at 10 µM | [1][6] |
| Compound 837 | This compound | [³⁵S]GTPγS Binding | Flp-In TREx 293 (human GPR84-Gαi2) | pIC50 of 8.0 ± 0.04 | [7][8] |
| Compound 837 | This compound | cAMP Assay | Flp-In TREx 293 (human GPR84-Gαi2) | pIC50 of 8.2 ± 0.05 | [7][8] |
| Antagonist 8 | This compound | cAMP Assay | GPR84-CHO cells | Dose-dependent inhibition | [9] |
| Antagonist 8 | This compound | Cytokine Expression (TNFα, IL-6, etc.) | LPS pre-treated BMDMs | Reduction of this compound effect at 10 µM | [9] |
Signaling Pathways and Experimental Confirmation
The primary signaling pathway for GPR84 involves coupling to Gαi/o proteins. Activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Furthermore, GPR84 activation can stimulate other downstream pathways, such as those involved in cell migration and phagocytosis. The specificity of this compound is confirmed when a GPR84 antagonist blocks these downstream effects.
Caption: GPR84 signaling pathway initiated by this compound and blocked by a specific antagonist.
The experimental workflow to confirm this compound specificity typically involves a primary assay to measure a GPR84-mediated response, followed by a secondary assay where a GPR84 antagonist is introduced to block this response.
References
- 1. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ptgcn.com [ptgcn.com]
A Comparative Analysis of 6-OAU: In Vitro and In Vivo Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo effects of 6-n-octylaminouracil (6-OAU), a potent and specific synthetic agonist for the G protein-coupled receptor 84 (GPR84).
This compound has emerged as a key pharmacological tool for investigating the physiological and pathophysiological roles of GPR84, a receptor implicated in inflammation, metabolism, and cancer. This guide synthesizes experimental data to highlight the compound's distinct effects in controlled cellular environments versus complex biological systems.
In Vitro Effects of this compound: A Closer Look at Cellular Mechanisms
In laboratory settings, this compound demonstrates specific and potent activity on various cell types, primarily immune and adipose cells. Its effects are mediated through the activation of GPR84, a Gi/o-coupled receptor.
Key In Vitro Findings:
-
Receptor Activation and Signaling: this compound is a highly specific agonist for GPR84.[1][2] Its activation of the Gi/o-coupled GPR84 leads to the inhibition of cyclic AMP (cAMP) production.[1][3][4] Furthermore, it has been shown to increase intracellular calcium (Ca2+) levels, which in turn influences mitochondrial respiration.[4][5][6] In macrophages, this compound activates several downstream signaling cascades, including the Akt, ERK, and NF-κB pathways.[1]
-
Pro-inflammatory Responses: A significant body of in vitro evidence points to the pro-inflammatory effects of this compound. In human THP-1 macrophages, it stimulates the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNFα, IL-6, and IL-12B.[3] Similarly, in human polymorphonuclear neutrophils (PMNs), this compound enhances the secretion of IL-8.[2] However, it is noteworthy that these pro-inflammatory responses were not observed in murine macrophages, indicating species-specific differences.[3]
-
Enhanced Phagocytosis: this compound has been demonstrated to enhance the phagocytic activity of macrophages against cancer cells.[3][7][8] This suggests a potential therapeutic application in oncology, particularly in combination with other immunotherapies like CD47 blockade.[7][8]
-
Metabolic Regulation: In brown adipocytes, this compound treatment leads to an increase in mitochondrial respiration, highlighting a role for GPR84 in metabolic regulation.[4][6]
Quantitative In Vitro Data for this compound
| Parameter | Cell Line/System | Value | Reference |
| EC50 for GPR84 Activation | Sf9 cell membranes (human GPR84-Gαi fusion) | 512 nM | [2] |
| EC50 for GPR84 Activation | HEK293 cells (human GPR84 with Gqi5 chimera) | 105 nM | [2] |
Experimental Protocol: In Vitro Macrophage Phagocytosis Assay
This protocol outlines a typical experiment to assess the effect of this compound on macrophage phagocytosis of cancer cells.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured and differentiated. Target cancer cells (e.g., Raji cells) are labeled with a fluorescent dye.
-
Treatment: BMDMs are pre-treated with varying concentrations of this compound for a specified period.
-
Co-culture: The fluorescently labeled cancer cells are then co-cultured with the treated BMDMs.
-
Phagocytosis Assessment: After incubation, non-phagocytosed cancer cells are washed away. The percentage of macrophages that have engulfed cancer cells is quantified using flow cytometry or fluorescence microscopy.
-
Controls: Negative controls include untreated BMDMs, and positive controls may include other known phagocytosis-inducing agents. To confirm GPR84-specificity, experiments can be repeated in the presence of a GPR84 antagonist or using macrophages from GPR84 knockout mice.[8]
In Vivo Effects of this compound: A More Complex Picture
The effects of this compound in living organisms are more nuanced, reflecting the interplay between different cell types and physiological systems.
Key In Vivo Findings:
-
Metabolic Effects: In mice exposed to cold, this compound administration promotes the activation of brown adipose tissue (BAT), leading to an increase in core body temperature.[5][6] This thermogenic effect appears to be independent of inflammation.[4][6]
-
Inflammatory Potential: While the BAT activation by this compound is non-inflammatory, short-term injections in rats have been shown to induce an inflammatory response.[4][6] This underscores the context-dependent nature of this compound's inflammatory effects in vivo.
-
Anti-Cancer Efficacy: Despite its promising in vitro pro-phagocytic effects, this compound as a single agent failed to inhibit tumor growth in a subcutaneous MC38 mouse tumor model.[3] This highlights the challenges of translating in vitro anti-cancer activity to in vivo efficacy, where the tumor microenvironment plays a crucial role.
Quantitative In Vivo Data for this compound
| Finding | Animal Model | Outcome | Reference |
| BAT Activation | Mice at cold exposure | Increased body temperature | [5] |
| Tumor Growth | MC38 tumor model (mice) | No inhibition of tumor growth | [3] |
Experimental Protocol: In Vivo Cold Exposure Study in Mice
This protocol describes a typical experiment to evaluate the effect of this compound on BAT activation during cold exposure.
-
Animal Model: Wild-type mice are used.
-
Drug Administration: this compound is administered to one group of mice, while a control group receives a vehicle solution. Administration can be via osmotic minipumps for continuous delivery.[5]
-
Cold Exposure: The mice are housed in a cold environment (e.g., 4°C).
-
Monitoring: Core body temperature is monitored regularly.
-
Tissue Analysis: After a set period, BAT is collected for analysis. This can include histological examination (H&E staining), immunohistochemistry for markers like UCP1, and gene expression analysis of thermogenic genes.[5]
-
Metabolic Measurements: Oxygen consumption rates (OCR) of isolated BAT can be measured to assess mitochondrial function.[5]
Comparison and Conclusion
The in vitro and in vivo effects of this compound, while related, are not always directly translatable.
-
Mechanism vs. Systemic Effects: In vitro studies have been instrumental in elucidating the specific cellular and molecular mechanisms of this compound action through GPR84. However, in vivo studies reveal a more complex interplay of these mechanisms within a whole organism, where factors like pharmacokinetics, metabolism, and interactions with other biological systems come into play.
-
Inflammation: The pro-inflammatory effects of this compound observed in specific in vitro cell systems (e.g., human macrophages) may not be universally applicable in vivo and can be context-dependent.
-
Therapeutic Potential: The promising in vitro anti-cancer activity of this compound through enhanced phagocytosis did not translate to in vivo efficacy as a monotherapy. This highlights the importance of considering the tumor microenvironment and the need for combination therapies. Conversely, the in vivo studies have uncovered a potential therapeutic avenue for metabolic disorders through the activation of BAT.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 6. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-OAU and Lauric Acid as GPR84 Agonists
This guide provides a detailed comparative study of the synthetic agonist 6-n-octylaminouracil (6-OAU) and the endogenous medium-chain fatty acid (MCFA), lauric acid, on the G protein-coupled receptor 84 (GPR84). GPR84 is an immune-metabolic receptor predominantly expressed in immune cells like macrophages and neutrophils, and its activation is linked to inflammatory responses.[1][2][3] This document is intended for researchers and professionals in drug development, offering a comprehensive look at the performance, signaling, and experimental evaluation of these two key agonists.
Introduction to GPR84 and its Ligands
GPR84 is a class A GPCR that is activated by medium-chain fatty acids with carbon chain lengths of 9-14.[2][4] Its expression is often upregulated in response to pro-inflammatory stimuli, making it a target of interest for inflammatory and metabolic diseases.[3][5]
-
This compound (6-n-octylaminouracil): A potent, synthetic pyrimidinedione derivative identified as a selective agonist for GPR84.[2][6] It is widely used as a tool compound to study the receptor's pro-inflammatory and phagocytic functions.[6][7][8]
-
Lauric Acid (Dodecanoic Acid): A 12-carbon saturated fatty acid, representing the endogenous class of ligands that activate GPR84.[4][9]
GPR84 Signaling Pathways
Activation of GPR84 by an agonist initiates several downstream signaling cascades. The receptor primarily couples to the pertussis toxin-sensitive Gαi/o pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][10] Beyond Gαi/o, GPR84 activation can also stimulate the MAP kinase and PI3K/Akt pathways and trigger the recruitment of β-arrestin, which can lead to receptor internalization and desensitization.[7][11][12]
Comparative Performance: this compound vs. Lauric Acid
Experimental data consistently demonstrates that this compound is a significantly more potent agonist for GPR84 than lauric acid. The half-maximal effective concentration (EC₅₀) for this compound is in the nanomolar range, whereas lauric acid requires micromolar concentrations to elicit a comparable response.
| Parameter | This compound | Lauric Acid | Assay System |
| EC₅₀ | 105 nM[6] | 27.4 µM[9] | HEK293 cells expressing GPR84 |
| Signaling Bias | Balanced G-protein and β-arrestin agonist[12] | Primarily G-protein signaling | Inferred from potency differences |
| cAMP Inhibition | High efficacy[10][13] | Lower efficacy compared to this compound[10][13] | Forskolin-induced CRE-luciferase assay |
| Ca²⁺ Mobilization | Induces intracellular Ca²⁺ elevation[10] | Elicits robust Ca²⁺ increase[9] | Calcium imaging |
| Receptor Internalization | Induces GPR84 internalization[6][12] | Does not cause significant internalization[12] | Surface receptor expression assays |
Experimental Protocols
To quantitatively assess and compare the activity of GPR84 agonists like this compound and lauric acid, several key in vitro assays are employed.
Gαi/o Signaling: cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) via the Gαi pathway.
-
Principle: Cells expressing GPR84 are stimulated with forskolin, an adenylyl cyclase activator, to induce high levels of intracellular cAMP. An agonist of the Gαi-coupled GPR84 will inhibit this process, leading to a measurable decrease in cAMP.
-
Methodology:
-
Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding human GPR84 and a cAMP response element (CRE) coupled to a luciferase reporter gene.
-
Treatment: Cells are pre-treated with forskolin to stimulate cAMP production.
-
Agonist Addition: Cells are then treated with varying concentrations of this compound or lauric acid.
-
Measurement: After incubation, cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luminescence relative to the forskolin-only control indicates GPR84 activation.
-
Data Analysis: Dose-response curves are generated to calculate the EC₅₀ value for each agonist.
-
Calcium Mobilization Assay
This assay detects the increase in intracellular calcium concentration that can occur downstream of GPR84 activation, often mediated by Gβγ subunits or Gαq/11 coupling.
-
Principle: Cells are loaded with a fluorescent calcium indicator dye. Upon agonist binding and subsequent signaling, the release of Ca²⁺ from intracellular stores causes a change in the dye's fluorescence intensity.
-
Methodology:
-
Cell Culture: HEK293 cells are transfected to express GPR84, often along with a chimeric G-protein like Gαqi5 to robustly couple the receptor to the calcium pathway.[6]
-
Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Agonist Stimulation: A baseline fluorescence is recorded before adding the agonist (this compound or lauric acid).
-
Measurement: Changes in fluorescence intensity are monitored in real-time using a fluorescence plate reader or microscope.
-
Data Analysis: The magnitude of the fluorescence change is plotted against agonist concentration to determine the EC₅₀.
-
β-Arrestin Recruitment Assay
This assay measures the interaction between GPR84 and β-arrestin, a key event in receptor desensitization and an alternative signaling pathway.
-
Principle: This assay often uses enzyme fragment complementation (EFC). GPR84 is tagged with one part of a reporter enzyme, and β-arrestin is tagged with the complementary part. Agonist-induced recruitment brings the two fragments together, forming an active enzyme that generates a detectable signal.
-
Methodology:
-
Cell Line: A stable cell line co-expressing the GPR84-enzyme fragment and β-arrestin-complement fragment is used.
-
Agonist Addition: The cells are treated with various concentrations of this compound or lauric acid.
-
Signal Detection: After incubation, a substrate for the reporter enzyme is added, and the resulting chemiluminescent signal is measured with a luminometer.
-
Data Analysis: Dose-response curves are plotted to determine the EC₅₀ for β-arrestin recruitment.
-
Conclusion
The comparative analysis reveals distinct profiles for this compound and lauric acid as GPR84 agonists.
-
Potency: this compound is a substantially more potent agonist than lauric acid, with an EC₅₀ value approximately 260-fold lower.[6][9] This makes it a more reliable tool for achieving maximal receptor activation in experimental settings.
-
Signaling: this compound acts as a balanced agonist, effectively engaging both G-protein and β-arrestin pathways, leading to robust downstream effects including receptor internalization.[12] In contrast, lauric acid and other MCFAs appear to be less effective at promoting β-arrestin recruitment and receptor internalization, suggesting a potential bias towards G-protein signaling.[12]
These differences are critical for researchers designing experiments to probe GPR84 function. While lauric acid represents a physiologically relevant ligand, its lower potency may not fully reveal the receptor's signaling capacity. This compound, with its high potency and balanced agonism, serves as an essential pharmacological tool for elucidating the full spectrum of GPR84-mediated cellular responses.
References
- 1. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 2. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 12. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
A Comparative Analysis of 6-OAU and Other GPR84 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein-coupled receptor 84 (GPR84) agonist 6-OAU against other alternative agonists. This document synthesizes experimental data to assess their relative potencies and outlines detailed methodologies for key experiments.
Unveiling the Potency of GPR84 Agonists
6-n-octylaminouracil (this compound) is a synthetic agonist for GPR84, a receptor predominantly expressed in immune cells and implicated in inflammatory responses.[1][2] Understanding its potency relative to other GPR84 modulators is crucial for advancing research in areas such as inflammation, cancer, and metabolic diseases. This guide presents a comparative analysis of this compound with other known GPR84 agonists, including DL-175, ZQ-16, capric acid, and embelin, as well as the antagonist GLPG1205.
The potency of these compounds is typically evaluated through various in vitro functional assays that measure different aspects of receptor activation. These include monitoring the inhibition of cyclic AMP (cAMP) production, guanosine 5'-O-(3-thiotriphosphate) (GTPγS) binding, intracellular calcium mobilization, and β-arrestin recruitment. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values from these assays provide a quantitative measure of a compound's potency.
Quantitative Comparison of GPR84 Agonist Potency
The following table summarizes the reported potency values for this compound and other selected GPR84 modulators across different experimental assays. This allows for a direct comparison of their relative efficacies.
| Compound | Target | Assay Type | Cell Line | Reported Potency (EC50/IC50) |
| This compound | GPR84 Agonist | Phosphoinositide (PI) Assay | HEK293 with Gqi5 chimera | 105 nM[3] |
| [³⁵S]GTPγS Binding | Sf9 with GPR84-Gαi fusion | 512 nM[3] | ||
| Chemotaxis Assay | Human Polymorphonuclear Leukocytes (PMNs) | 318 nM[2] | ||
| DL-175 | GPR84 Biased Agonist | G protein signaling | Not specified | 33 nM[4] |
| cAMP Inhibition | CHO-hGPR84 | 0.00598 nM (for derivative OX04528)[5][6] | ||
| ZQ-16 | GPR84 Agonist | Calcium Mobilization | HEK293 expressing GPR84 | 139 nM, 213 nM[1] |
| cAMP Accumulation Inhibition | HEK293 expressing GPR84 | 134 nM[1] | ||
| β-arrestin2 Recruitment | HEK293 | 597 nM[1] | ||
| Capric Acid | Endogenous GPR84 Agonist | Calcium Mobilization | HEK293 with inducible GPR84 | 4.4 µM[7] |
| Embelin | GPR84 Agonist | cAMP Assay | Not specified | 795 nM[8] |
| GLPG1205 | GPR84 Antagonist | ZQ16-induced ROS | TNF-α primed neutrophils | 15 nM (IC50)[9] |
| Neutrophil Migration | Human neutrophils | 0.01-100 nM (IC50)[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
cAMP Inhibition Assay
This assay measures the ability of a GPR84 agonist to inhibit the production of cyclic AMP, typically stimulated by forskolin. GPR84 couples to Gi/o proteins, which inhibit adenylyl cyclase, the enzyme responsible for cAMP synthesis.[11]
Protocol:
-
Cell Culture: Culture cells stably expressing GPR84 (e.g., CHO-hGPR84 or HEK293-hGPR84) in appropriate media.
-
Cell Seeding: Seed the cells into a 96- or 384-well plate at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (agonists) in a suitable assay buffer.
-
Assay Procedure: a. Remove the culture medium and add the compound dilutions to the cells. b. Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase. c. Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF, AlphaScreen, or ELISA.[11][12]
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by a GPCR agonist. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.[13][14]
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing GPR84.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP. The optimal concentrations of these components may need to be determined empirically.[13]
-
Assay Procedure: a. In a 96-well plate, combine the cell membranes, serial dilutions of the test agonist, and [³⁵S]GTPγS. b. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Separation of Bound and Free Radioligand: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound [³⁵S]GTPγS from the unbound fraction. Wash the filters with ice-cold buffer.
-
Detection: Dry the filter plate and add scintillation fluid. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log of the agonist concentration and determine the EC50 and Emax values from the resulting sigmoidal curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of the scaffolding protein β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[15][16]
Protocol:
-
Cell Lines: Use a cell line engineered to express GPR84 fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., using DiscoverX's PathHunter technology).[15]
-
Cell Seeding: Plate the cells in a 96- or 384-well plate and incubate.
-
Compound Addition: Add serial dilutions of the test agonists to the cells.
-
Incubation: Incubate the plate for a specified duration (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., chemiluminescence) using a plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the signal against the log of the agonist concentration to calculate the EC50 value.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the GPR84 signaling pathway and a typical experimental workflow for assessing agonist potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DL 175 | Free Fatty Acid Receptor Agonists: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]
- 7. GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids | Journal of Neuroscience [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. | BioWorld [bioworld.com]
- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Research Findings on 6-OAU: A Comparative Guide to Control Experiments
6-OAU is a key tool in studying the pro-inflammatory and pro-phagocytic signaling pathways mediated by GPR84.[1][2][3] To accurately interpret the effects of this compound, it is crucial to employ a comprehensive set of control experiments that confirm the specificity of its action on GPR84 and elucidate the downstream signaling cascades.
Comparative Analysis of GPR84 Agonists
The selection of appropriate agonists and antagonists is critical for dissecting GPR84-mediated effects. Below is a comparison of this compound with other commonly used modulators of GPR84 activity.
| Compound | Type | Mechanism of Action | Key Characteristics |
| This compound | Synthetic Agonist | Activates both G protein and β-arrestin pathways.[4] | Balanced agonist, commonly used as a positive control.[4] |
| DL-175 | Synthetic Agonist | G protein-biased agonist; does not recruit β-arrestins.[5][6] | Useful for dissecting G protein-dependent signaling pathways.[5] |
| ZQ-16 | Synthetic Agonist | Potent GPR84 agonist.[4] | Shown to have similar effects to this compound in some cell types.[3] |
| Capric Acid | Endogenous Agonist | Natural medium-chain fatty acid that activates GPR84.[2][5] | Serves as a physiological control. |
| GLPG1205 | Synthetic Antagonist | Blocks the activation of GPR84.[1][2] | Essential for confirming that the observed effects are GPR84-dependent.[1][2] |
Essential Control Experiments for this compound Research
To validate that the observed cellular responses are specifically mediated by this compound's activation of GPR84 and its downstream pathways, the following control experiments are indispensable.
Genetic Controls: GPR84 Knockout/Knockdown
The most definitive way to demonstrate the specificity of this compound is to use a system lacking the target receptor.
-
Experimental Approach: Compare the response to this compound in wild-type cells or animals with that in GPR84 knockout (GPR84-/-) or knockdown models.[3][6]
-
Expected Outcome: The cellular or physiological effects of this compound observed in wild-type models should be absent in the GPR84 knockout/knockdown models.[6]
Pharmacological Controls: GPR84 Antagonists
Pharmacological blockade of GPR84 provides an alternative and often more accessible method to confirm on-target effects.
-
Experimental Approach: Pre-treat cells or animals with a specific GPR84 antagonist, such as GLPG1205, before stimulation with this compound.[1][2]
-
Expected Outcome: The antagonist should abolish the effects induced by this compound.[1][2]
Signaling Pathway Inhibition
To delineate the downstream signaling pathways activated by this compound, specific inhibitors of key signaling molecules are employed.
-
Experimental Approach: Use inhibitors for pathways known to be downstream of Gαi, the primary G protein coupled to GPR84. A key example is pertussis toxin (PTX), which specifically inhibits Gαi proteins.[1][2]
-
Expected Outcome: Pre-treatment with PTX should block the signaling events and cellular responses triggered by this compound.[1][2]
Experimental Protocols
Below are detailed methodologies for key experiments used to validate this compound research findings.
Macrophage Phagocytosis Assay
This assay measures the ability of macrophages to engulf cancer cells, a process that can be enhanced by GPR84 activation.
Cell Culture and Reagents:
-
Bone marrow-derived macrophages (BMDMs)
-
Cancer cell line (e.g., Raji cells)[1]
-
This compound
-
GPR84 antagonist (e.g., GLPG1205)[1]
-
Gαi inhibitor (e.g., Pertussis Toxin)[1]
Protocol:
-
Culture BMDMs and label cancer cells with a fluorescent dye.
-
Pre-treat BMDMs with vehicle, GPR84 antagonist, or Gαi inhibitor for the appropriate time.
-
Add this compound to the designated wells at various concentrations.[1]
-
Add the CD47 blocking antibody to all wells to initiate phagocytosis.[1]
-
Co-culture the BMDMs with the fluorescently labeled cancer cells.
-
After incubation, wash away non-engulfed cancer cells.
-
Quantify phagocytosis using flow cytometry or fluorescence microscopy.
cAMP Inhibition Assay
This assay measures the inhibition of cyclic AMP (cAMP) production, a hallmark of Gαi-coupled receptor activation.
Cell Culture and Reagents:
-
CHO cells stably expressing human GPR84 (CHO-hGPR84)[4]
-
Forskolin (an adenylyl cyclase activator)
-
This compound and other test compounds
-
cAMP detection kit
Protocol:
-
Seed CHO-hGPR84 cells in a multi-well plate.
-
Pre-incubate the cells with this compound or other test compounds at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.[4]
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.
-
Calculate the percentage inhibition of forskolin-induced cAMP production.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathway of this compound.
Caption: GPR84 signaling pathway activated by this compound.
Caption: Workflow for a macrophage phagocytosis assay.
By implementing these control experiments and comparative analyses, researchers can confidently validate their findings and contribute to a more robust understanding of GPR84's role in health and disease.
References
- 1. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic insights into agonist-dependent signalling bias at the pro-inflammatory G-protein coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-OAU: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6-OAU (6-octylaminouracil), a compound utilized in scientific research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is conservatively based on the known hazards of the analogous compound, 6-Azauridine, and general principles of hazardous waste management.
Core Principle: Precautionary Handling
Given that 6-Azauridine is classified as a hazardous substance suspected of causing cancer and is harmful if ingested, inhaled, or absorbed through the skin, this compound should be handled with the same level of caution.[1] All personnel handling this compound must be trained on its potential hazards and the procedures outlined below.
Immediate Safety and Handling
Before beginning any process that involves this compound, ensure that all necessary safety measures are in place.
Personal Protective Equipment (PPE):
A comprehensive range of PPE is mandatory to prevent exposure.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If powdered form is handled, a dust mask or respirator is necessary. |
| Body Protection | Laboratory coat |
Engineering Controls:
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation risks.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is a critical step in the laboratory workflow. Adherence to these procedures will help ensure the safety of personnel and the environment.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundation of safe disposal.
-
Waste Categorization: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous chemical waste.
-
Segregation: this compound waste should be collected separately from other waste streams to avoid unintended chemical reactions. Do not mix with biohazardous waste, sharps, or non-hazardous trash.
Step 2: Waste Collection and Containerization
The choice of waste container is crucial for safe storage and transport.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid and liquid this compound waste. The container must be in good condition, free of cracks or rust.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "6-octylaminouracil (this compound)," and the appropriate hazard warnings (e.g., "Toxic," "Carcinogen Hazard"). The date of waste accumulation should also be clearly marked.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.
Step 3: Waste Storage
Proper storage of hazardous waste is regulated and essential for safety.
-
Satellite Accumulation Area (SAA): The designated SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be stored in an SAA.
Step 4: Final Disposal
The final disposal of this compound waste must be handled by trained professionals.
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has reached its storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Professional Disposal: EHS will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations, typically through high-temperature incineration at a permitted hazardous waste facility.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be disposed of down the sewer system.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: This diagram outlines the procedural steps for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Building a culture of safety and responsibility is not just a regulatory requirement but a cornerstone of scientific excellence.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 6-OAU
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of 6-OAU (6-n-octylaminouracil), a GPR84 agonist utilized in drug development and scientific research. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Understanding the Compound: this compound
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following table summarizes the required PPE, drawing conservative recommendations from safety data sheets of analogous compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes, dust, and unforeseen reactions. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and change them frequently. | Prevents skin contact and absorption. Double-gloving is recommended for enhanced protection during handling of concentrated solutions. |
| Body Protection | A lab coat, buttoned completely. For larger quantities or in case of potential for significant exposure, a chemically resistant apron is advised. | Protects skin and personal clothing from contamination. |
| Respiratory | When handling the powder form or creating solutions, a NIOSH-approved respirator is recommended to prevent inhalation of airborne particles. | Minimizes the risk of respiratory tract irritation and potential systemic effects from inhalation. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following operational procedures is required to minimize exposure and ensure safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound powder and initial solution preparation must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.
2. Weighing and Solution Preparation:
-
Weighing: When weighing the powdered compound, use a balance inside the chemical fume hood to contain any airborne particles.
-
Dissolving: Add the solvent to the this compound powder slowly to avoid splashing. Use appropriate glassware and ensure it is properly labeled.
3. Experimental Use:
-
Containment: Keep all containers with this compound sealed when not in use.
-
Avoid Aerosols: Take care to avoid the generation of aerosols or dust during experimental procedures.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe this compound Handling
The following diagram outlines the critical steps for the safe handling of this compound, from initial preparation to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
